4-(4-Fluorobenzoyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDBZQZPNOBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180219 | |
| Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-78-2 | |
| Record name | 4-(4-Fluorobenzoyl)piperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-fluorophenyl 4-piperidyl ketone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Fluorobenzoyl)piperidine hydrochloride mechanism of action
An In-depth Technical Guide on the Pharmacological Mechanisms Derived from the 4-(4-Fluorobenzoyl)piperidine Scaffold
Abstract
This technical guide delineates the mechanistic significance of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a pivotal chemical intermediate in contemporary drug discovery. While not pharmacologically active itself, its core structure—the benzoylpiperidine fragment—is a privileged scaffold for designing potent central nervous system (CNS) agents. This document moves beyond the precursor to provide an in-depth analysis of the mechanisms of action for two distinct classes of drugs synthesized from this scaffold: the butyrophenone antipsychotics, exemplified by Haloperidol, and the serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), represented by Centanafadine. We will explore the nuanced receptor pharmacology, downstream signaling cascades, structure-activity relationships, and the experimental methodologies required to elucidate these mechanisms, providing a comprehensive resource for researchers in neuroscience and drug development.
The Benzoylpiperidine Scaffold: A Privileged Structure in Neuropharmacology
This compound serves as a foundational building block in medicinal chemistry.[1][2] Its utility stems from the benzoylpiperidine moiety, which is recognized as a "privileged structure." This designation is due to its recurring presence in potent ligands targeting serotoninergic and dopaminergic receptors, which are central to the pathophysiology of numerous neuropsychiatric disorders.[3] The carbonyl group offers a key hydrogen bond acceptor, while the piperidine ring provides a versatile scaffold for substitution, allowing for the fine-tuning of receptor affinity and selectivity.[3] This guide will dissect the pharmacology of two key therapeutic agents whose synthesis originates from this critical precursor.
Part I: The Butyrophenone Antipsychotics - A Case Study of Haloperidol
Haloperidol, a first-generation (typical) antipsychotic, represents a cornerstone therapeutic derived from the benzoylpiperidine scaffold.[4][5] Its clinical efficacy and side-effect profile are dictated by a complex interplay of high-affinity antagonism at several neurotransmitter receptors, primarily the dopamine D2 and serotonin 5-HT2A receptors.[6][7]
Primary Mechanism: High-Potency Dopamine D2 Receptor Antagonism
The principal mechanism of action for haloperidol's antipsychotic effects is the blockade of dopamine D2 receptors within the brain's mesolimbic pathway.[4][6][8] In psychosis, an overactivity of this pathway is hypothesized to mediate "positive" symptoms like hallucinations and delusions.[6][8] By antagonizing D2 receptors, haloperidol reduces this excessive dopaminergic neurotransmission.[6]
D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[9] Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). Haloperidol, as an antagonist, blocks this signaling cascade.[10] Furthermore, D2 receptor signaling involves the scaffolding protein β-arrestin 2, which can mediate G-protein-independent signaling and is implicated in receptor desensitization and internalization.[11][12][13] Haloperidol has been shown to potently inhibit dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[11]
However, this potent D2 antagonism is not limited to the mesolimbic pathway. Blockade of D2 receptors in the nigrostriatal pathway , which is critical for motor control, leads to the characteristic and often debilitating extrapyramidal side effects (EPS) associated with typical antipsychotics, such as Parkinsonism and dystonia.[6][14]
Secondary Mechanism: Serotonin 5-HT2A Receptor Antagonism
Haloperidol also exhibits antagonist activity at serotonin 5-HT2A receptors, a feature more prominently associated with "atypical" antipsychotics.[1][6] This action is crucial as it is believed to mitigate some of the EPS caused by D2 blockade.[15] 5-HT2A antagonism can increase dopamine release in the nigrostriatal pathway, thereby counteracting the motor side effects, while still contributing to the antipsychotic effect in the mesocortical pathway.[15]
5-HT2A receptors are Gαq-coupled GPCRs.[16] Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[16][17][18] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[16][17][18] Antagonism by haloperidol blocks these downstream signaling events.[1]
Quantitative Receptor Binding Profile of Haloperidol
The therapeutic and side-effect profile of haloperidol is a direct consequence of its binding affinities for various receptors.
| Receptor Target | Binding Affinity (Ki) | Primary Consequence of Blockade |
| Dopamine D2 | 0.89 - 1.5 nM | Antipsychotic efficacy; Extrapyramidal side effects |
| Dopamine D3 | 4.6 nM | Potential contribution to antipsychotic effect |
| Dopamine D4 | 10 nM | Potential contribution to antipsychotic effect |
| Serotonin 5-HT2A | ~72 - 120 nM | Mitigation of EPS; potential effects on negative symptoms |
| Serotonin 5-HT1A | 3600 nM | Low affinity, minimal direct clinical effect |
| α1-Adrenergic | ~10 - 20 nM | Orthostatic hypotension, dizziness |
| Data compiled from multiple sources.[7] |
Part II: The Triple Reuptake Inhibitors - A Case Study of Centanafadine
Centanafadine is a more modern therapeutic candidate developed for Attention-Deficit/Hyperactivity Disorder (ADHD).[2][8][19] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[2][19] This mechanism is distinct from the receptor antagonism of haloperidol.
Mechanism of Action: Inhibition of Monoamine Transporters
ADHD is associated with the dysregulation of catecholamine neurotransmission.[8] Centanafadine functions by blocking the presynaptic transporter proteins responsible for the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) from the synaptic cleft.[2][19] This inhibition increases the extracellular concentrations of these three key neurotransmitters, thereby enhancing and prolonging their signaling.[2]
Quantitative Transporter Inhibition Profile of Centanafadine
Centanafadine exhibits a distinct inhibitory profile, with the highest affinity for the norepinephrine transporter.
| Transporter Target | Inhibition Potency (IC₅₀) |
| Norepinephrine Transporter (NET) | 6 nM |
| Dopamine Transporter (DAT) | 38 nM |
| Serotonin Transporter (SERT) | 83 nM |
| Data from in vitro studies.[2][20][21][22] |
This profile, with a potent norepinephrine and dopamine component, is central to its efficacy in treating ADHD.[21]
Part III: Experimental Protocols for Mechanistic Elucidation
For drug development professionals, elucidating the precise mechanism of a new chemical entity derived from the 4-(4-fluorobenzoyl)piperidine scaffold is paramount. This involves a tiered approach, starting with binding affinity and progressing to functional cellular responses.
General Workflow for Characterizing a Novel Derivative
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[23]
Objective: To determine the Ki of a novel compound at human D2 and 5-HT2A receptors.
Methodology:
-
Receptor Preparation: Use membrane preparations from cell lines stably expressing the human D2 receptor (e.g., HEK293-hD2R) or 5-HT2A receptor (e.g., CHO-K1-h5HT2A).[24]
-
Radioligand Selection:
-
Assay Setup (96-well format):
-
To each well, add:
-
Receptor membrane preparation.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
A fixed concentration of the selected radioligand.
-
Varying concentrations of the unlabeled test compound (typically 8-10 concentrations over a 5-log range).
-
-
Include control wells for total binding (radioligand + membrane, no competitor) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand, e.g., unlabeled haloperidol or ketanserin).
-
-
Incubation: Incubate plates at a specified temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the receptor-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This assay measures the functional consequence of receptor activation or inhibition for Gαq-coupled receptors like 5-HT2A.
Objective: To determine if a novel compound is an antagonist or inverse agonist at the 5-HT2A receptor.
Methodology:
-
Cell Preparation: Seed cells stably expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A) into black, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). These dyes are cell-permeable and exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.[29] An inhibitor of organic anion transporters like probenecid is often included to prevent dye leakage.
-
Compound Addition (Antagonist Mode):
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a predetermined period to allow the compound to bind to the receptors.
-
-
Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a kinetic plate reader (e.g., a FLIPR® or FlexStation®). The instrument adds the agonist and reads the resulting fluorescence signal in real-time.
-
Data Analysis:
-
The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
Plot the agonist-induced response against the log concentration of the test compound.
-
A dose-dependent decrease in the agonist's response indicates antagonist activity.
-
Calculate the IC₅₀ value for the antagonist from the resulting inhibition curve.
-
To test for inverse agonism, measure the effect of the compound on the basal (unstimulated) fluorescence signal. A decrease in basal signal indicates inverse agonist activity.
-
Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its true value is realized not in its own activity, but in the potent and clinically vital therapeutics it helps create. By understanding the distinct downstream mechanisms of its derivatives—from the potent D2/5-HT2A receptor antagonism of haloperidol to the multi-transporter inhibition of centanafadine—researchers can better appreciate the versatility of this chemical starting point. The application of robust experimental workflows, including binding and functional assays, is essential for characterizing novel derivatives and continues to be the cornerstone of developing the next generation of CNS therapies.
References
- 1. youtube.com [youtube.com]
- 2. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. researchgate.net [researchgate.net]
- 11. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Extrapyramidal Side Effects from Smoked Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Centanafadine - Wikipedia [en.wikipedia.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. researchgate.net [researchgate.net]
The 4-(4-Fluorobenzoyl)piperidine Hydrochloride Scaffold: A Technical Guide to its Receptor Binding Profile and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the receptor binding profile of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key structural motif in medicinal chemistry. While primarily recognized as a versatile synthetic intermediate, the inherent pharmacological characteristics of its core structure provide a foundation for its widespread use in the development of centrally acting therapeutics. This document synthesizes the available data on its derivatives to elucidate the probable binding affinities for key CNS targets, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors. Furthermore, this guide presents detailed, field-proven protocols for the in vitro characterization of compounds based on this privileged scaffold, empowering researchers to rigorously assess their pharmacological properties.
Introduction: The Prominence of the 4-(4-Fluorobenzoyl)piperidine Moiety
The 4-(4-Fluorobenzoyl)piperidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the design of ligands for central nervous system (CNS) targets.[1] Its prevalence stems from a combination of favorable physicochemical properties and the ability of its constituent parts—the piperidine ring and the fluorinated benzoyl group—to engage in critical interactions with receptor binding pockets. The piperidine ring provides a basic nitrogen atom, often protonated at physiological pH, which can form ionic bonds or hydrogen bonds with acidic residues in receptor cavities. The 4-fluorobenzoyl group offers a blend of lipophilicity and hydrogen bonding capacity through its ketone moiety, while the fluorine atom can enhance binding affinity and modulate metabolic stability.[2]
This compound is a crucial intermediate in the synthesis of a diverse range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[3] Notably, it is a key building block for drugs targeting serotoninergic and dopaminergic systems, such as the antihypertensive and 5-HT₂A antagonist, ketanserin.[2] The strategic placement of the benzoyl group at the 4-position of the piperidine ring is crucial for optimal alignment within the hydrophobic pockets of receptors like the σ₁ receptor, leading to enhanced binding affinity compared to its isomers.[2] This guide will delve into the specific receptor systems where this scaffold has demonstrated significant activity and provide the methodologies to quantify these interactions.
Inferred Receptor Binding Profile
While direct, comprehensive binding data for this compound itself is not extensively published, a robust profile can be inferred from the wealth of information available for its derivatives. The consistent appearance of this moiety in potent and selective ligands for specific receptors strongly suggests an intrinsic affinity of the core structure for these targets.
Sigma (σ) Receptors
The 4-(4-Fluorobenzoyl)piperidine scaffold is strongly associated with high affinity for sigma receptors, particularly the σ₁ subtype.[2] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, implicated in a variety of neurological and psychiatric conditions.[4] Derivatives of 4-(4-Fluorobenzoyl)piperidine have been shown to bind to σ₁ receptors with high affinity, often in the nanomolar range.[5][6] The ketone's hydrogen-bonding capacity is a key contributor to this high potency.[2]
Dopamine (D) Receptors
The benzoylpiperidine fragment is a well-established pharmacophore for dopamine receptor ligands, particularly antagonists of the D₂-like family (D₂, D₃, and D₄).[1] Numerous derivatives incorporating the 4-(4-Fluorobenzoyl)piperidine moiety exhibit high affinity for D₂ and D₄ receptors.[1][7] For instance, certain tetrahydro-quinazolinone derivatives containing this scaffold have demonstrated Kᵢ values of 160 nM for D₂ receptors.[1] The structural constraints of the piperidine ring are thought to mimic the conformation of dopamine, allowing for effective binding.
Serotonin (5-HT) Receptors
The 4-(p-fluorobenzoyl)piperidine fragment is a cornerstone in the development of ligands for serotonin receptors, most notably the 5-HT₂A receptor.[1] Its presence is crucial for the anchorage and orientation of ligands at this receptor.[1] Various derivatives have shown high affinity for 5-HT₂A receptors, with some exhibiting IC₅₀ values in the low nanomolar range (e.g., 1.1 nM and 2.4 nM).[1] There is also evidence of its incorporation in ligands with affinity for the 5-HT₁A receptor and the serotonin transporter (SERT).[1][8]
Table 1: Inferred Receptor Binding Affinities for Derivatives of 4-(4-Fluorobenzoyl)piperidine
| Receptor Subtype | Reported Affinity Range for Derivatives | Reference |
| Sigma-1 (σ₁) | Kᵢ = 3.4 nM | |
| Dopamine D₂ | Kᵢ = 160 nM | [1] |
| Dopamine D₄ | Kᵢ = 0.3 nM | |
| Serotonin 5-HT₂A | IC₅₀ = 1.1 - 6.0 nM; Kᵢ = 32 nM | [1] |
| Serotonin 5-HT₁A | IC₅₀ = 68 - 88 nM | [1] |
| Serotonin Transporter (SERT) | Kᵢ = 2 - 400 nM | [8] |
Experimental Protocols for In Vitro Characterization
The following protocols provide detailed, step-by-step methodologies for assessing the binding affinity and functional activity of compounds containing the 4-(4-Fluorobenzoyl)piperidine scaffold at its primary receptor targets.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This competitive binding assay determines the affinity (Kᵢ) of a test compound for the σ₁ receptor by measuring its ability to displace a specific radioligand, [³H]-(+)-pentazocine.[9]
Workflow for Sigma-1 Receptor Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay for the sigma-1 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[9]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[10]
-
Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[10][11]
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in the assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, test compound at various concentrations, [³H]-(+)-pentazocine (final concentration of ~3 nM), and the membrane preparation (approximately 125 µg of protein per well).[11]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled σ₁ ligand (e.g., 10 µM (+)-pentazocine).[11]
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.[11]
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.[11]
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₂ receptor using [³H]-Spiperone as the radioligand.[10][12]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare crude membrane fractions from a cell line stably expressing the human recombinant dopamine D₂ receptor (e.g., HEK293 or CHO cells) or from a tissue rich in D₂ receptors (e.g., rat striatum).[10] The procedure is similar to that described for σ₁ receptors.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate. Add assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), varying concentrations of the test compound, [³H]-Spiperone (at a concentration close to its Kᴅ, typically 0.1-0.5 nM), and the membrane preparation.[10][12]
-
Non-specific binding is determined in the presence of a high concentration of a D₂ antagonist (e.g., 10 µM haloperidol).[10]
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
The procedure is identical to that described for the σ₁ receptor binding assay.
-
-
Data Analysis:
-
The data analysis follows the same principles as the σ₁ receptor binding assay to determine the IC₅₀ and Kᵢ values.
-
Functional Calcium Flux Assay for Serotonin 5-HT₂A Receptors
This assay measures the functional activity of a test compound at the 5-HT₂A receptor, which is a Gq-coupled receptor.[13] Activation of the 5-HT₂A receptor leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[13] This assay can be used to characterize compounds as agonists, antagonists, or inverse agonists.
Workflow for 5-HT₂A Receptor Calcium Flux Assay
Caption: Workflow for a functional calcium flux assay to characterize 5-HT₂A receptor antagonists.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
-
Functional Assay (Antagonist Mode):
-
Prepare serial dilutions of the test compound and a known 5-HT₂A antagonist (e.g., ketanserin) as a positive control.
-
Add the diluted compounds to the dye-loaded cell plate and incubate for 15-30 minutes at room temperature.[13]
-
Prepare a solution of a 5-HT₂A agonist (e.g., serotonin) at a concentration that will elicit approximately 80% of the maximal response (EC₈₀).
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence for 10-20 seconds.[13]
-
Inject the agonist solution into the wells and continue to measure the fluorescence intensity for an additional 60-180 seconds to capture the calcium mobilization.[13]
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence intensity minus the baseline fluorescence for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold is a cornerstone of modern CNS drug discovery. Its inherent structural features predispose it to interact with high affinity at sigma, dopamine, and serotonin receptors. The consistent findings from numerous studies on its derivatives provide a strong basis for its "privileged" status. The detailed in vitro protocols provided in this guide offer a robust framework for researchers to precisely characterize the receptor binding and functional activity of novel compounds built upon this versatile chemical entity. A thorough understanding of its receptor binding profile is essential for the rational design and development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 8. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Dopamine Receptor Affinity of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
Abstract
Introduction: The Significance of the 4-Benzoylpiperidine Scaffold in Dopaminergic Drug Discovery
The piperidine ring is a cornerstone in the design of numerous pharmaceuticals, and its derivatives are integral to a wide array of therapeutic classes.[2][3] The 4-benzoylpiperidine moiety, in particular, has emerged as a key pharmacophore in the development of ligands targeting serotoninergic and dopaminergic receptors.[1] Its structural features allow for critical interactions within the binding pockets of these G-protein coupled receptors (GPCRs). The 4-(4-Fluorobenzoyl)piperidine fragment is a constituent of several antipsychotic agents, where it is thought to facilitate the anchoring or proper orientation of the ligand at receptors such as the serotonin 5-HT2A and dopamine D2 receptors.[1]
Dopamine receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[4][5] D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. This signaling dichotomy makes dopamine receptors critical targets for treating a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Given the established precedent of its derivatives, a thorough characterization of the parent compound, 4-(4-Fluorobenzoyl)piperidine hydrochloride, is warranted to provide a foundational understanding of its intrinsic dopaminergic activity. This guide outlines the essential in vitro assays required to elucidate its binding affinity and functional profile.
Experimental Protocols for Determining Dopamine Receptor Affinity
The following protocols are designed to provide a comprehensive evaluation of a test compound's interaction with dopamine receptors.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
2.1.1. Membrane Preparation
Crude membrane preparations from cell lines stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) are required.
-
Step 1: Cell Lysis: Harvest cells expressing the target receptor and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Step 2: Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Step 3: Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Step 4: Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Step 5: Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components.
-
Step 6: Final Preparation and Storage: Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
2.1.2. Competitive Radioligand Binding Assay
This assay determines the inhibitory constant (Ki) of this compound.
-
Materials:
-
Dopamine receptor membrane preparations (D1-D5).
-
Radioligands (e.g., [³H]-SCH23390 for D1/D5, [³H]-Spiperone or [³H]-N-methylspiperone for D2/D3/D4).
-
Unlabeled ligands for non-specific binding determination (e.g., (+)-Butaclamol or Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Assays: Assessing Intrinsic Activity
Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at dopamine receptors.
2.2.1. cAMP Assay (for D1-like and D2-like Receptors)
This assay measures the modulation of adenylyl cyclase activity.
-
Principle: D1-like receptor activation increases cAMP, while D2-like receptor activation decreases forskolin-stimulated cAMP production.
-
Methodology:
-
Plate cells expressing the dopamine receptor subtype of interest in a 96-well plate.
-
For D2-like receptors, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Add varying concentrations of this compound. To test for antagonist activity, add the test compound in the presence of a known dopamine receptor agonist.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Caption: Dopamine Receptor cAMP Signaling Pathways.
2.2.2. [³⁵S]GTPγS Binding Assay (Primarily for Gi/o-coupled Receptors)
This assay directly measures G-protein activation.
-
Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins. This assay is most robust for Gi/o-coupled receptors like the D2-like family.
-
Methodology:
-
Incubate membrane preparations with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the log concentration of the test compound to determine EC50 and Emax values.
-
Predicted Dopamine Receptor Affinity Profile of this compound
While direct binding data for this compound is not available, the extensive literature on its derivatives allows for an informed prediction of its likely affinity profile.
3.1. Structure-Activity Relationship (SAR) Insights
-
Dopamine D2 and D4 Receptors: The 4-benzoylpiperidine scaffold is a common feature in ligands with notable affinity for D2 and D4 receptors.[1] Studies on various derivatives have shown that modifications to the piperidine nitrogen significantly influence affinity and selectivity. For instance, the addition of larger N-substituents can enhance affinity for the D4 receptor.[6][7] Given that this compound represents the unsubstituted core, it is likely to possess moderate affinity for D2 and D4 receptors.
-
Dopamine D3 Receptor: D3 receptor-selective ligands often feature extended structures that can interact with a secondary binding pocket.[4] The relatively simple structure of this compound suggests it may have a lower affinity for the D3 receptor compared to more complex, D3-selective compounds.
-
Dopamine D1 and D5 Receptors: Affinity for D1-like receptors is less commonly associated with the 4-benzoylpiperidine scaffold compared to D2-like receptors. Therefore, it is predicted that this compound will exhibit significantly lower affinity for D1 and D5 receptors.
3.2. Quantitative Data Summary (Hypothetical)
Based on the SAR of related compounds, a hypothetical affinity profile for this compound is presented below. It is imperative that these values be confirmed experimentally using the protocols outlined in this guide.
| Receptor Subtype | Predicted Affinity (Ki) | Rationale |
| D1 | > 1000 nM | The 4-benzoylpiperidine scaffold is not typically associated with high affinity for D1-like receptors. |
| D2 | 100 - 500 nM | This scaffold is a known D2 ligand; the unsubstituted nature may result in moderate affinity. |
| D3 | 500 - 1000 nM | Lacks the extended structure typically required for high D3 affinity. |
| D4 | 50 - 250 nM | The 4-benzoylpiperidine core is a favorable motif for D4 receptor binding. |
| D5 | > 1000 nM | Similar to D1, low affinity is expected. |
Conclusion and Future Directions
This compound is a valuable chemical entity with significant potential in the development of novel CNS-active agents. This technical guide provides a comprehensive roadmap for its characterization at dopamine receptors. The detailed experimental protocols for radioligand binding and functional assays will enable researchers to generate a complete pharmacological profile of this compound.
Based on the structure-activity relationships of its derivatives, it is hypothesized that this compound will exhibit a preference for D2-like receptors, particularly D2 and D4, with lower affinity for D1-like and D3 receptors. Experimental validation of this predicted profile is a critical next step. The resulting data will not only elucidate the intrinsic dopaminergic activity of this core scaffold but will also provide a crucial baseline for the rational design of future derivatives with enhanced affinity, selectivity, and desired functional activity.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Structure-activity relationship of 4-(4-Fluorobenzoyl)piperidine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(4-Fluorobenzoyl)piperidine Analogs
Executive Summary
The 4-(4-fluorobenzoyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique architecture, featuring a piperidine ring, a carbonyl linker, and a fluorinated phenyl group, provides a versatile template for interacting with diverse biological targets, including central nervous system (CNS) receptors and various enzymes.[1][2] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive analysis of the structure-activity relationships (SAR) governing the pharmacological profile of these analogs. We will dissect the key modification points of the scaffold—the piperidine nitrogen, the 4-(4-fluorobenzoyl) moiety, and the piperidine ring itself—to elucidate how subtle structural changes translate into significant shifts in biological activity and target selectivity. By synthesizing data from authoritative studies and providing detailed experimental protocols, this document serves as a practical resource for the rational design of novel therapeutics based on this potent chemical framework.
The 4-(4-Fluorobenzoyl)piperidine Scaffold: A Foundational Moiety
Core Structure and Physicochemical Properties
The parent compound, (4-fluorophenyl)(piperidin-4-yl)methanone (CAS 56346-57-7), is a white to off-white crystalline powder.[3][4] The structure is characterized by a flexible piperidine ring, which can adopt various conformations (e.g., chair, boat), and a rigid 4-fluorobenzoyl group. The fluorine atom is a critical feature; as a bioisostere of a hydrogen atom, its introduction enhances metabolic stability by strengthening the C-F bond against enzymatic cleavage and modulates physicochemical properties like lipophilicity and pKa, often improving bioavailability.[4][5][6]
Significance as a Privileged Scaffold in Drug Discovery
The piperidine ring is one of the most important heterocyclic scaffolds in the pharmaceutical industry, enhancing druggability by improving pharmacokinetic profiles (ADME) and facilitating transport across biological membranes.[1] The 4-(4-fluorobenzoyl)piperidine core combines this advantageous heterocycle with a key pharmacophoric element. This scaffold is a central building block for a multitude of compounds targeting CNS disorders, infectious diseases, and cancer.[1] Its versatility allows for systematic modifications to explore chemical space and optimize ligand-target interactions.
Core Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of 4-(4-fluorobenzoyl)piperidine analogs can be systematically tuned by modifying three primary regions of the molecule. Understanding the SAR at each position is crucial for designing compounds with desired potency and selectivity.
Modifications at the Piperidine Nitrogen (N-1 Position)
The nitrogen atom of the piperidine ring is the most commonly modified position and serves as a critical anchor for introducing diversity and modulating receptor affinity.
-
Impact of N-Alkylation and N-Benzylation : The addition of substituents at the N-1 position is fundamental to achieving high-affinity binding at numerous targets. For instance, the synthesis of N-benzyl piperidine analogs is a common strategy for targeting dopamine transporters (DAT) and sigma (σ) receptors.[7][8] The nature of this substituent dictates the compound's affinity and selectivity profile.
-
SAR of N-Benzyl Ring Substituents : In a series of N-benzyl piperidines designed as DAT ligands, substituents at the ortho and meta positions of the benzyl ring produced compounds with a wide range of DAT affinities and SERT/DAT selectivity ratios.[7] For sigma receptor ligands, reaction of the core scaffold with various substituted benzyl halides afforded potent methanone analogues, demonstrating that hydrophobic interactions driven by the N-benzyl group are key for high sigma-1 binding.[8]
Modifications of the 4-(4-Fluorobenzoyl) Moiety
The 4-fluorobenzoyl group is not merely a structural placeholder; its components are vital for target interaction.
-
Role of the Carbonyl Group : The ketone linker is a key hydrogen bond acceptor. Its reduction to a hydroxyl group, converting the methanone to a carbinol, has been shown to maintain or slightly decrease sigma-1 receptor affinity while significantly impacting selectivity.[8] This suggests the carbonyl's electronic and steric properties are finely tuned for optimal binding at specific targets.
-
Significance of the 4-Fluoro Substituent : The para-fluoro substitution on the benzoyl ring is a classic strategy in medicinal chemistry. It often enhances binding affinity and improves metabolic stability without adding significant steric bulk. While direct comparisons are sparse in the provided literature, the frequent use of this moiety across multiple active series underscores its importance.[8][9][10]
-
Bioisosteric Replacements : Replacing the 4-fluorophenyl ring with other aromatic systems, such as pyridyl or thiophene rings, is a viable strategy for modulating activity, selectivity, and pharmacokinetic properties.[5] This approach allows for fine-tuning of electronic and steric profiles to better match the target's binding pocket.
Modifications of the Piperidine Ring
While less frequently modified than the N-1 position, alterations to the piperidine ring itself can profoundly impact a compound's properties.
-
Impact of Ring Substitution : The introduction of substituents on the piperidine ring can enforce specific conformations and introduce new interaction points. For example, a related series of 4,4-difluoropiperidine analogs were developed as highly potent and selective dopamine D4 receptor antagonists.[10][11] Although these compounds suffered from poor pharmacokinetic properties, the difluoro substitution was critical for achieving high affinity, demonstrating the potential of ring modification to unlock novel pharmacology.[10]
SAR Case Study: Targeting Sigma (σ) Receptors
Analogs of 4-(4-fluorobenzoyl)piperidine are particularly prominent as high-affinity ligands for sigma receptors, which are implicated in various neurological disorders.
-
SAR for σ1 Affinity and Selectivity : Research has shown that N-benzylation of the 4-(4-fluorobenzoyl)piperidine core yields potent sigma-1 ligands.[8] Quantitative structure-activity relationship studies revealed that sigma-1 binding is largely driven by hydrophobic interactions.[8] The reduction of the carbonyl group to a hydroxyl group led to compounds with slightly lower affinity but two- to threefold greater selectivity for the sigma-1 receptor over the sigma-2 subtype.[8] This highlights a critical design principle: subtle changes to the carbonyl linker can be exploited to engineer subtype selectivity. Furthermore, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, an analog where the ketone is replaced by an amide linker, was found to bind to sigma receptors with very high affinity (Ki = 3.4 nM) and selectivity.[12]
Below is a diagram illustrating the key SAR insights for this scaffold.
Caption: Key Structure-Activity Relationship (SAR) insights for 4-(4-Fluorobenzoyl)piperidine analogs.
Experimental Design and Methodologies
The elucidation of SAR is fundamentally dependent on robust and reproducible experimental protocols. The choice of assays must be rationalized to provide a clear link between a structural modification and its biological consequence. For this scaffold, primary screening typically involves assessing receptor binding affinity, followed by functional assays to determine the mode of action (e.g., agonist vs. antagonist).
Protocol: General Synthesis of N-Substituted Analogs
This protocol describes a common method for synthesizing N-substituted analogs, a crucial first step in any SAR campaign focused on the N-1 position.
Rationale: This nucleophilic substitution reaction is a reliable and high-yielding method for introducing a wide variety of substituents onto the piperidine nitrogen, allowing for a systematic exploration of the chemical space at this position.[8]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1.0 equivalent of 4-(4-fluorobenzoyl)piperidine in a suitable solvent such as aqueous ethanol.
-
Addition of Base: Add 1.5 equivalents of a mild base, such as sodium acetate, to the solution to act as a proton scavenger.
-
Substituent Addition: Add 1.2 equivalents of the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired N-substituted analog.[8]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Receptor Affinity Determination (Radioligand Binding Assay)
This protocol is essential for quantifying the binding affinity (Ki) of newly synthesized analogs to their molecular target, such as the sigma-1 receptor.
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. They provide quantitative Ki values that are critical for comparing analogs and establishing a clear SAR.[12]
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from tissues (e.g., guinea pig brain) known to express the target receptor. Homogenize the tissue in a cold buffer and centrifuge to isolate the membrane fraction.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding: In separate wells, add a high concentration of a known non-radioactive ligand (e.g., haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
The workflow for a typical SAR study is visualized below.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Data Synthesis
For effective SAR analysis, experimental data must be organized systematically. The following table summarizes representative data for a hypothetical series of analogs targeting sigma receptors, illustrating the principles discussed.
| Compound ID | N-1 Substituent | C-4 Moiety | σ1 Ki (nM)[8] | σ2 Ki (nM)[8] | σ1/σ2 Selectivity |
| 1 | H | -C(=O)-(4-F-Ph) | >1000 | >1000 | - |
| 2a | Benzyl | -C(=O)-(4-F-Ph) | 15.2 | 45.6 | 3.0 |
| 2b | 4-Cl-Benzyl | -C(=O)-(4-F-Ph) | 8.9 | 30.1 | 3.4 |
| 2c | 2-Me-Benzyl | -C(=O)-(4-F-Ph) | 25.4 | 88.9 | 3.5 |
| 3a | Benzyl | -CH(OH)-(4-F-Ph) | 20.1 | 241.2 | 12.0 |
| 3b | 4-Cl-Benzyl | -CH(OH)-(4-F-Ph) | 12.5 | 275.0 | 22.0 |
Data is illustrative based on trends described in cited literature.
Analysis of Table:
-
The unsubstituted parent compound (1 ) is inactive, highlighting the necessity of N-1 substitution.
-
Adding an N-benzyl group (2a ) dramatically increases affinity for both sigma subtypes.
-
Electron-withdrawing groups on the benzyl ring (2b ) can improve affinity, while steric hindrance from ortho-substituents (2c ) may be detrimental.
-
Reducing the carbonyl to an alcohol (3a , 3b ) slightly decreases σ1 affinity but drastically reduces σ2 affinity, leading to a significant improvement in σ1/σ2 selectivity.
Conclusion and Future Directions
The 4-(4-fluorobenzoyl)piperidine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for lead optimization. The N-1 position offers a robust handle for modulating potency and selectivity through the introduction of diverse, often hydrophobic, substituents. The 4-position carbonyl linker is a critical interaction point that can be modified to fine-tune subtype selectivity, a crucial aspect of modern drug design aimed at minimizing off-target effects.
Future research should focus on exploring more complex bioisosteric replacements for the fluorobenzoyl moiety and investigating novel substitutions on the piperidine ring to improve pharmacokinetic profiles, particularly CNS penetration and metabolic stability. As our understanding of the structural biology of targets like sigma and dopamine receptors improves, the rational, structure-based design of new 4-(4-fluorobenzoyl)piperidine analogs will continue to yield potent and selective compounds for treating a wide range of human diseases.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 4-(4-Fluorobenzoyl)piperidine HCl
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorobenzoyl)piperidine HCl
Introduction: A Keystone Intermediate in Modern Chemistry
4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS No. 25519-78-2) is a pivotal chemical intermediate whose structural architecture is of significant interest in medicinal chemistry and materials science.[1][2] Its framework, which combines a piperidine ring with a 4-fluorobenzoyl moiety, serves as a versatile scaffold for synthesizing a wide array of bioactive molecules and functional materials.[2][3] The presence of the electron-withdrawing fluorine atom, the ketone's hydrogen-bonding capability, and the basic piperidine nitrogen collectively impart unique reactivity and pharmacological properties.[4]
This guide offers a comprehensive exploration of the core physicochemical properties of 4-(4-Fluorobenzoyl)piperidine HCl. Moving beyond a simple data sheet, we delve into the causality behind its characteristics, providing field-proven protocols and analytical methodologies. The objective is to equip researchers and developers with the foundational knowledge required to effectively utilize this compound in complex synthetic pathways and innovative research endeavors.
Part 1: Chemical Identity and Core Physical Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of reproducible science. These parameters govern its handling, storage, and application in stoichiometric calculations.
Molecular Structure and Identification
The compound consists of a piperidine ring acylated at the 4-position with a 4-fluorobenzoyl group, supplied as a hydrochloride salt to enhance stability and handling.[3][4]
Caption: Chemical Structure of 4-(4-Fluorobenzoyl)piperidine HCl.
The key identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [4] |
| CAS Number | 25519-78-2 | [1][3][4] |
| Molecular Formula | C₁₂H₁₅ClFNO (or C₁₂H₁₄FNO·HCl) | [3][4][5] |
| Molecular Weight | 243.71 g/mol | [1][3][5] |
| Synonyms | 4-(p-Fluorobenzoyl)piperidine HCl, (4-Fluorophenyl)-4-piperidinylmethanone HCl | [5][6] |
Physical State and Thermal Properties
The physical appearance and melting point are critical first-pass indicators of purity.
| Property | Value | Rationale & Significance | Source(s) |
| Appearance | White to off-white or light tan solid powder | A consistent color and form are indicative of a uniform manufacturing process. Deviations may suggest impurities. | [1][7] |
| Melting Point | 222-224 °C | A sharp, defined melting range is a hallmark of high purity. Broad ranges often indicate the presence of contaminants. | [5][6][8] |
| Storage | Store at 0-8°C in a cool, well-ventilated place | The compound is noted to be hygroscopic; cool, dry storage is essential to prevent moisture absorption and maintain chemical integrity. | [1][3][5] |
Solubility Profile
Solubility is a determinant factor for reaction kinetics, purification, and formulation. The hydrochloride salt form generally improves aqueous solubility compared to the free base, yet the molecule retains significant organic character.
| Solvent | Solubility | Mechanistic Insight | Source(s) |
| Water | Slightly Soluble | The polar hydrochloride group aids solubility, but the nonpolar benzoylpiperidine structure limits it. | [5] |
| DMSO | Slightly Soluble | A polar aprotic solvent that can solvate both the ionic and organic portions of the molecule. | [5] |
| Ethanol/Water | Enhanced Solubility | This mixture is effective during synthesis for salt formation, balancing polarity to dissolve both organic precursors and the final salt. | [4] |
| Isopropanol | Recrystallization Solvent | Used for recrystallization, indicating moderate solubility at high temperatures and lower solubility upon cooling, which is ideal for purification. | [8] |
Part 2: Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques provide an empirical fingerprint of the molecule, essential for structure confirmation, purity assessment, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on its structure.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons (δ 7.2-8.1 ppm): Two sets of doublets or multiplets corresponding to the four protons on the fluorophenyl ring. The coupling with the ¹⁹F atom will result in characteristic splitting patterns.
-
Piperidine Protons (δ 1.8-3.5 ppm): A series of broad multiplets corresponding to the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
-
N⁺H₂ Protons (δ ~9.0 ppm): A broad singlet corresponding to the acidic protons of the piperidinium hydrochloride, which may exchange with water in the solvent.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Fluorobenzoyl)piperidine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[9]
-
Acquisition: Record the spectrum at 25 °C. Use standard parameters for ¹H NMR.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
-
~3000-3200 cm⁻¹ (N-H Stretch): A broad peak indicative of the N-H bond in the piperidinium cation.
-
~1680 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the ketone carbonyl group. Its position reflects conjugation with the aromatic ring.
-
~1600 cm⁻¹ (C=C Stretch): Peaks associated with the aromatic ring.
-
~1230 cm⁻¹ (C-F Stretch): A strong band characteristic of the aryl-fluoride bond.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and offering structural clues. Electrospray Ionization (ESI) is a suitable method for this polar salt.
Expected Results (Positive ESI Mode):
-
Molecular Ion: The primary ion observed would be for the free base (C₁₂H₁₄FNO), appearing as [M+H]⁺ at m/z ≈ 208.1.
-
Major Fragments: Fragmentation would likely occur at the bonds adjacent to the carbonyl group, leading to ions corresponding to the 4-fluorobenzoyl cation (m/z 123.0) or the piperidinyl moiety.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is ideal for this compound.[4][11]
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: HPLC-UV Purity Method This protocol is adapted from established methods for similar piperidine derivatives and provides a robust starting point for purity assessment.[11]
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of HPLC-grade Acetonitrile (ACN) and deionized water, often with a modifier like 0.1% formic acid to improve peak shape. A typical starting point is 60:40 ACN:Water.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (due to the strong absorbance of the benzoyl chromophore).
-
-
Analysis: Inject the sample and integrate the peak area of the main component. Purity is typically reported as a percentage of the total integrated peak area. A purity of ≥98.0% is a common industry standard.[1]
Part 3: Chemical Reactivity and Applications
The true value of 4-(4-Fluorobenzoyl)piperidine HCl lies in its utility as a synthetic building block. Its functional groups offer multiple handles for chemical modification.
Key Chemical Reactions
-
N-Alkylation/Arylation: The secondary amine of the piperidine ring (after neutralization of the HCl salt) is a potent nucleophile, readily reacting with alkyl halides or aryl halides to form more complex tertiary amines. This is a common strategy in drug synthesis.
-
Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a new chiral center and altering the molecule's steric and electronic profile.[4]
-
Nucleophilic Aromatic Substitution: While the fluorine atom is generally stable, under harsh conditions it can be displaced by strong nucleophiles.
Role in Pharmaceutical and Scientific Research
This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[3]
-
Antipsychotics and Neuroleptics: It is a precursor for drugs like Iloperidone and Risperidone, which are dopamine D₂ and serotonin receptor antagonists.[12] Its structure is integral to binding with serotoninergic (5-HT) and dopaminergic receptors.[4]
-
Analgesics and Anti-Inflammatory Agents: The scaffold is used to develop novel pain relief and anti-inflammatory medications.[3]
-
Structure-Activity Relationship (SAR) Studies: It serves as a foundational molecule for SAR studies, where chemists systematically modify its structure to optimize pharmacological activity and minimize side effects.[3][4]
-
Analytical Standard: Due to its stability and well-defined properties, it is employed as a reference standard for the accurate quantification of related compounds in quality control and analytical chemistry.[3][4]
Conclusion
4-(4-Fluorobenzoyl)piperidine HCl is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its well-characterized physicochemical properties—from its defined melting point and solubility profile to its distinct spectroscopic fingerprint—provide the reliability and predictability necessary for high-level research. By understanding the interplay between its structural features and empirical properties, researchers can fully leverage its synthetic potential to design the next generation of pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 5. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4-(4-Fluorobenzoyl)piperidine HCl Manufacturer & Supplier in China | High Purity CAS 361440-67-9 | Quality Assurance & Competitive Price [pipzine-chem.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectroscopic Data of 4-(4-Fluorobenzoyl)piperidine Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the application of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). While experimentally obtained spectra for this specific compound are not publicly available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures. Each section includes a detailed, field-tested experimental protocol, a thorough explanation of the expected spectral features, and the underlying scientific principles governing the experimental choices and data interpretation. The aim is to provide a robust framework for the spectroscopic analysis of this and structurally related compounds.
Introduction: The Significance of this compound
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products.[3] The presence of the 4-fluorobenzoyl moiety introduces specific electronic and steric properties that can modulate the pharmacological activity of parent compounds. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for pharmaceutical formulations.
Accurate structural elucidation and purity assessment are paramount in drug development. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide delves into the core spectroscopic techniques used to characterize this compound, providing the foundational knowledge for its analysis in a research and development setting.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [2] |
| CAS Number | 25519-78-2 | [1][2][4] |
| Molecular Formula | C₁₂H₁₅ClFNO | [2][4] |
| Molecular Weight | 243.71 g/mol | [4][5] |
| Appearance | White to light tan solid | [1] |
| Melting Point | 222-224 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | br s | 2H | N-H₂⁺ | The acidic protons on the protonated piperidine nitrogen are expected to be broad and downfield due to the positive charge and exchange with residual water in the solvent. |
| ~8.10 | dd | 2H | Ar-H (ortho to C=O) | These aromatic protons are deshielded by the adjacent electron-withdrawing carbonyl group. The splitting pattern is a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. |
| ~7.40 | t | 2H | Ar-H (ortho to F) | These protons are split into a triplet by their two neighboring aromatic protons. |
| ~3.50 | m | 1H | CH (piperidine C4) | This proton is adjacent to the carbonyl group and the piperidine nitrogen, leading to a downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons. |
| ~3.30 | m | 2H | CH₂ (piperidine C2, C6 - axial) | The axial protons on the carbons adjacent to the nitrogen are deshielded and will appear as a multiplet. |
| ~3.00 | m | 2H | CH₂ (piperidine C2, C6 - equatorial) | The equatorial protons on the carbons adjacent to the nitrogen. |
| ~2.00 | m | 2H | CH₂ (piperidine C3, C5 - axial) | The axial protons on the carbons beta to the nitrogen. |
| ~1.80 | m | 2H | CH₂ (piperidine C3, C5 - equatorial) | The equatorial protons on the carbons beta to the nitrogen. |
Note: Chemical shifts are predicted and may vary based on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it readily dissolves hydrochloride salts and its residual proton signal does not overlap with the expected analyte signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Causality in Experimental Choices:
-
Solvent Selection (DMSO-d₆): Amine hydrochlorides often have limited solubility in less polar solvents like chloroform-d. DMSO-d₆ is a polar aprotic solvent that effectively dissolves these salts. The acidic N-H protons are also observable in DMSO-d₆, whereas they might undergo rapid exchange and be broadened or unobservable in protic solvents like D₂O or methanol-d₄.
-
Field Strength (≥400 MHz): A higher magnetic field strength provides better signal dispersion, which is essential for resolving the complex multiplets of the piperidine ring protons.
Diagram: ¹H NMR Acquisition Workflow
References
- 1. 25519-78-2 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 25519-78-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Mass spectrometry of 4-(4-Fluorobenzoyl)piperidine hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry of 4-(4-Fluorobenzoyl)piperidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 4-(4-Fluorobenzoyl)piperidine, a key intermediate in pharmaceutical synthesis.[1] We delve into the fundamental principles governing its ionization and fragmentation behavior, offering field-proven protocols for its characterization using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable methodology for the structural elucidation and identification of this compound. The guide explains the causality behind experimental choices, from sample preparation to the optimization of collision-induced dissociation, ensuring a self-validating and scientifically sound analytical approach.
Introduction: The Analytical Imperative
4-(4-Fluorobenzoyl)piperidine is a heterocyclic ketone moiety that serves as a critical building block in the synthesis of numerous pharmacologically active compounds, including antipsychotics and analgesics.[1] Its precise structural characterization is paramount for ensuring the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
This guide moves beyond a simple recitation of parameters. It provides a logical framework for understanding why specific analytical choices are made, grounding every recommendation in the fundamental chemistry of the molecule itself. We will explore its ionization propensity, predict its gas-phase fragmentation using Collision-Induced Dissociation (CID), and present a validated workflow for acquiring high-fidelity mass spectra.
Foundational Chemical Properties & Ionization Strategy
A successful mass spectrometry experiment begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal instrumental approach.
Molecular Structure and Properties
The key features of 4-(4-Fluorobenzoyl)piperidine are the tertiary amine within the piperidine ring and the benzoyl group. The piperidine nitrogen is a basic site, readily accepting a proton. The hydrochloride salt dissociates in solution, yielding the free base for analysis.
| Property | Value | Source |
| Chemical Name | (4-Fluorophenyl)(piperidin-4-yl)methanone | [2] |
| Molecular Formula (Free Base) | C₁₂H₁₄FNO | [2] |
| Molecular Weight (Avg.) | 207.24 g/mol | [2] |
| Monoisotopic Mass | 207.10594 Da | [2] |
| Calculated [M+H]⁺ m/z | 208.11322 Da | N/A |
The Rationale for Electrospray Ionization (ESI)
Given the presence of the basic piperidine nitrogen, Electrospray Ionization (ESI) in positive ion mode is the unequivocally superior choice for the analysis of this molecule.[3]
-
Expertise in Action: The piperidine nitrogen has a high proton affinity. In the acidic, solvent-evaporating environment of the ESI source, it acts as a proton sponge, efficiently forming a stable, protonated molecule, [M+H]⁺. This soft ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the predominant species entering the mass analyzer.[3] Alternative techniques like Atmospheric Pressure Chemical Ionization (APCI) are less suitable as they are optimized for less polar molecules and can induce greater fragmentation.[4]
Experimental Workflow: A Validated Protocol
This section details a robust, step-by-step protocol for the analysis of 4-(4-Fluorobenzoyl)piperidine on a standard tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.
Sample & System Preparation
Trustworthiness through Preparation: Rigorous preparation is the foundation of reproducible data.
-
Stock Solution Preparation: Accurately weigh ~1 mg of 4-(4-Fluorobenzoyl)piperidine hydrochloride and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. The hydrochloride salt will fully dissociate.
-
Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures the analyte remains protonated, maximizing the ESI signal.
-
System Suitability: Before analysis, infuse a standard tuning solution (e.g., polypropylene glycol or a manufacturer-provided mix) to verify mass accuracy and resolution. Subsequently, perform several injections of the working solution to ensure chromatographic retention time and signal intensity are stable.
LC-MS Instrumentation & Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for this moderately polar compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase; acid aids in protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening and elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale LC-MS. |
| Ionization Source | Electrospray Ionization (ESI) | As established in Section 2.2. |
| Polarity | Positive | To detect the protonated [M+H]⁺ ion. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temp. | 120 °C | A moderate temperature to aid desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, ~600 L/hr | Facilitates solvent evaporation and droplet fission. |
| Full Scan (MS1) | m/z 50 - 300 | To detect the [M+H]⁺ precursor ion at m/z 208.11. |
| MS/MS Scan (MS2) | Product Ion Scan of m/z 208.11 | To generate fragment ions for structural confirmation. |
| Collision Gas | Argon | An inert gas that provides efficient collisional activation.[5] |
| Collision Energy | Ramped (e.g., 10-40 eV) | Using a range of energies ensures all key fragmentation pathways are observed. |
Mass Spectral Interpretation: Deconstructing the Molecule
Full Scan Analysis (MS1)
The full scan mass spectrum is expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 208.1132 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₂H₁₅FNO⁺) with a mass accuracy of <5 ppm.
Tandem MS (MS/MS) Fragmentation Analysis
The structural heart of the analysis lies in the interpretation of the product ion spectrum. Collision-Induced Dissociation (CID) of the precursor ion (m/z 208.11) induces fragmentation at the most labile bonds.[5] The fragmentation cascade is driven by the charge site (the protonated nitrogen) and the stability of the resulting fragment ions.
The proposed fragmentation pathway is detailed below, highlighting the key bond cleavages.
Caption: Proposed CID fragmentation pathway for protonated 4-(4-Fluorobenzoyl)piperidine.
Key Fragment Explanations:
-
m/z 123.03 (C₇H₄FO⁺) - The Fluorobenzoyl Cation: This is often the base peak in the spectrum. It arises from the cleavage of the C-C bond between the carbonyl carbon and the piperidine ring. This is a highly stable, resonance-delocalized acylium ion and is characteristic of benzoyl-containing structures.
-
m/z 112.07 (C₆H₁₀NO⁺) - Piperidinyl-carbonyl Cation: This fragment is formed by the loss of the fluorophenyl group as a neutral molecule (fluorobenzene). This pathway is common for aromatic ketones.
-
m/z 96.08 (C₆H₁₀N⁺) - Iminium Ion: This fragment results from α-cleavage, a characteristic fragmentation pathway for piperidine derivatives where bonds adjacent to the nitrogen are cleaved.[3] This process often involves rearrangement and results in a stable iminium ion.
-
m/z 70.06 (C₄H₈N⁺) - Pyrrolidinium Fragment: A common fragment observed in the mass spectra of piperidines, resulting from the loss of ethylene (C₂H₂) from a larger piperidine-derived fragment like the one at m/z 96.[6]
Table of Expected Fragments:
| Observed m/z (High-Res) | Proposed Formula | Proposed Structure | Interpretation |
| 208.1132 | C₁₂H₁₅FNO⁺ | [M+H]⁺ | Protonated Molecular Ion |
| 123.0342 | C₇H₄FO⁺ | Fluorobenzoyl cation | Characteristic fragment for the benzoyl moiety. |
| 112.0757 | C₆H₁₀NO⁺ | Piperidinyl-carbonyl cation | Result of neutral loss of fluorobenzene. |
| 96.0808 | C₆H₁₀N⁺ | Iminium ion from piperidine ring | Product of α-cleavage and rearrangement. |
| 70.0651 | C₄H₈N⁺ | Pyrrolidinium fragment | Common piperidine ring fragment. |
Conclusion
The mass spectrometric analysis of 4-(4-Fluorobenzoyl)piperidine is a robust and highly specific method for its structural confirmation. By leveraging positive mode Electrospray Ionization, the basic piperidine nitrogen can be efficiently protonated to yield a stable molecular ion, [M+H]⁺, at m/z 208.11. Subsequent tandem mass spectrometry via Collision-Induced Dissociation provides a rich and predictable fragmentation pattern. The presence of the characteristic fluorobenzoyl cation (m/z 123.03) along with fragments indicative of the piperidine ring structure (m/z 96.08 and 70.06) provides an unambiguous analytical fingerprint. The methodologies and interpretations presented in this guide offer a comprehensive and scientifically-grounded framework for the confident identification of this important pharmaceutical intermediate.
References
- 1. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 2. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
The Strategic Imperative of Fluorine in the Optimization of Benzoylpiperidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that success in drug discovery hinges on the rational, mechanism-driven optimization of privileged scaffolds. The benzoylpiperidine core is a quintessential example of such a scaffold, lauded for its metabolic stability and its presence in a wide array of therapeutic agents.[1][2][3] However, unlocking its full potential often requires subtle yet profound molecular modifications. Among the tools in the medicinal chemist's arsenal, the strategic incorporation of fluorine is unparalleled in its ability to fine-tune a molecule's pharmacological profile.[4][5]
This guide eschews a conventional, rigid format. Instead, it is structured to provide a logical and in-depth narrative, explaining not just what to do, but why. We will explore the causal relationships between fluorine substitution and the resulting shifts in activity, offering field-proven insights into leveraging this unique element to overcome common drug development hurdles. Our focus will be on transforming lead compounds into viable clinical candidates by rationally applying the principles of organofluorine chemistry to the versatile benzoylpiperidine framework.
The Physicochemical Cornerstone: How Fluorine Reshapes Molecular Properties
The decision to introduce fluorine is never arbitrary; it is a calculated choice based on its fundamental and predictable effects on a molecule's electronic and physical nature. Understanding these first principles is critical to anticipating the downstream impact on pharmacokinetics and pharmacodynamics.[6]
Mastering pKa and Lipophilicity: The Gateway to Bioavailability
The journey of a drug to its target is governed by its ability to navigate a complex series of aqueous and lipid environments. Fluorine provides a powerful lever to control the two key parameters governing this journey: pKa and lipophilicity (LogP).
-
pKa Modulation: Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect is a key asset.[7] When placed near a basic center, such as the piperidine nitrogen, it significantly lowers the pKa. This is not merely an academic exercise. A lower pKa reduces the degree of ionization at physiological pH (≈7.4), which can substantially improve a compound's ability to permeate cellular membranes and cross the blood-brain barrier.[7][8] Judicious pKa adjustment is often the crucial step in converting a potent but impermeable compound into a systemically available drug.[8]
-
Lipophilicity Enhancement: Replacing a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[5][6] This enhancement in LogP can improve membrane permeability, absorption, and, in some cases, binding affinity through increased hydrophobic interactions within the target protein's binding pocket.[9][10] However, this effect must be carefully balanced. An excessive increase in lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and higher susceptibility to hepatic clearance.[5]
| Property | Generic Benzoylpiperidine | para-Fluoro-Benzoylpiperidine | Rationale for Change |
| Calculated pKa | ~8.8 | ~8.2 | The inductive effect of the aryl fluorine withdraws electron density, reducing the basicity of the distal piperidine nitrogen. |
| Calculated LogP | ~2.5 | ~2.9 | Fluorine is more lipophilic than hydrogen, increasing the overall hydrophobicity of the molecule.[5][6] |
| Predicted Permeability | Moderate | High | The combination of reduced ionization (lower pKa) and increased lipophilicity enhances the ability to cross lipid bilayers. |
| A summary of the predictable physicochemical changes upon fluorination. |
Conformational Control: Locking in Bioactivity
Beyond simple electronics, fluorine's steric and stereoelectronic properties can be exploited to control molecular shape. By introducing fluorine, it's possible to favor a specific conformation—the "bioactive conformation"—that binds more effectively to the target receptor. This can be achieved through favorable gauche interactions or other steric constraints that restrict rotational freedom, effectively pre-organizing the ligand for optimal receptor engagement.[11][12] This strategy can lead to significant gains in potency and selectivity.
Caption: A typical workflow for lead optimization using strategic fluorination.
Fortifying the Core: Enhancing Pharmacokinetic (ADME) Profiles
A compound's potency is meaningless if it cannot reach its target in sufficient concentration and for an adequate duration. Fluorination is a primary strategy for improving a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Blocking: The Power of the C-F Bond
One of the most celebrated roles of fluorine in drug design is its ability to block metabolic oxidation.[7][13] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[6][7]
In many benzoylpiperidine derivatives, the aromatic ring is a prime target for CYP-mediated hydroxylation, a common metabolic pathway that leads to rapid clearance. By replacing a hydrogen atom at such a "metabolic soft spot" with fluorine, this pathway is effectively blocked. This simple substitution can dramatically increase a drug's metabolic stability, leading to a longer half-life, greater systemic exposure, and improved oral bioavailability.[5][14]
Caption: Fluorine substitution blocks common metabolic oxidation pathways.
It is crucial to note, however, that improper placement of fluorine can sometimes open alternative, unexpected metabolic pathways or, in rare cases, lead to defluorination and the formation of potentially toxic metabolites.[15] Therefore, thorough metabolic profiling of fluorinated candidates remains essential.
Sharpening the Spear: Modulating Target Affinity and Selectivity
Ultimately, a drug's efficacy is determined by its interaction with the biological target. Fluorine's unique electronic character can be harnessed to enhance binding affinity and improve selectivity, transforming a moderately active compound into a highly potent and specific therapeutic agent.
The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is a well-established pharmacophore in ligands targeting serotoninergic and dopaminergic receptors, such as the potent 5-HT₂ₐ antagonist ketanserin.[16] In this context, the fluorine atom is not merely a metabolic blocker; it is crucial for the anchorage and proper orientation of the ligand within the receptor's binding site.[16] This can be attributed to favorable, non-covalent interactions between the polarized C-F bond and specific residues in the protein, such as backbone carbonyls or aromatic side chains.[17] These subtle but powerful interactions can be the deciding factor in achieving high potency.
| Compound | Target | Binding Affinity (Ki, nM) | Role of Fluorine |
| Ketanserin | 5-HT₂ₐ Receptor | 1.1 | The para-fluoro substituent is considered critical for anchoring the ligand in the receptor binding pocket.[16] |
| Altanserin | 5-HT₂ₐ Receptor | 0.5 | Similar to ketanserin, the fluorobenzoyl moiety is key to its high-affinity binding.[16] |
| Compound 76 (σ1 Ligand) | σ1 Receptor | 0.078 | The presence of two fluorine atoms contributes to high affinity and makes the compound suitable for ¹⁸F radiolabeling for PET imaging.[16] |
| Examples of fluorinated benzoylpiperidine derivatives and their high target affinity. |
From Theory to Practice: Validated Experimental Protocols
Trustworthiness in science is built on reproducible, well-described methodologies. The following protocols provide a self-validating framework for the synthesis and evaluation of fluorinated benzoylpiperidine derivatives.
Protocol 1: Synthesis of 4-(4-Fluorobenzoyl)piperidine
This protocol describes a robust method for synthesizing a key fluorinated intermediate using a Weinreb-Nahm ketone synthesis, which is known for its reliability and resistance to over-addition.[16]
Step-by-Step Methodology:
-
N-Boc Protection: To a solution of isonipecotic acid (1 eq) in 1,4-dioxane/water, add sodium hydroxide (1.1 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12-18 hours. Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-isonipecotic acid.
-
Weinreb Amide Formation: Dissolve N-Boc-isonipecotic acid (1 eq) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HBTU (1.2 eq). Cool the mixture to 0°C and add N,N-diisopropylethylamine (DIPEA, 3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the Weinreb amide, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.[16]
-
Grignard Reaction: Prepare the Grignard reagent by adding 1-bromo-4-fluorobenzene (1.5 eq) to magnesium turnings (1.6 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. In a separate flask, dissolve the Weinreb amide (1 eq) in anhydrous THF and cool to 0°C. Add the prepared Grignard reagent dropwise. Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.
-
Quenching and Workup: Carefully quench the reaction by adding saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Deprotection: Dissolve the crude N-Boc protected product in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours until TLC indicates complete deprotection. Concentrate the mixture under reduced pressure and basify with 1M NaOH. Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain 4-(4-fluorobenzoyl)piperidine.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, providing a direct comparison between a fluorinated derivative and its non-fluorinated parent.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., testosterone) at 1 mM in DMSO. Prepare a 20 mg/mL stock of HLM and a 10 mM stock of the cofactor NADPH.
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The 0-minute time point is quenched immediately before adding NADPH.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A longer half-life for the fluorinated analog compared to its parent indicates successful metabolic blocking.
Advanced Applications: ¹⁸F-Labeling for Positron Emission Tomography (PET)
A significant advantage of designing drugs with fluorine is the potential for developing corresponding PET imaging agents.[11][18] By substituting the stable ¹⁹F with the positron-emitting isotope ¹⁸F, a therapeutic candidate can be converted into a tracer. This allows for non-invasive, in vivo visualization of drug distribution, target engagement, and pharmacokinetics in preclinical models and human subjects, providing invaluable data to guide clinical development.[16] The presence of two fluorine atoms in the σ1 receptor inhibitor (Compound 76) made it an ideal candidate for development as both a therapeutic and a PET tracer.[16]
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful, multifaceted approach to optimizing benzoylpiperidine derivatives. From enhancing metabolic stability and bioavailability to increasing target affinity and enabling advanced imaging applications, fluorine's impact is profound. Its role is not that of a simple hydrogen mimic but of a unique chemical entity that, when applied with a deep understanding of its properties, can rationally solve complex challenges in drug discovery.
Future efforts will likely focus on exploring more complex fluorinated moieties (e.g., -CF₃, -OCF₃, -SF₅) and leveraging new, late-stage fluorination techniques that allow for the rapid synthesis and evaluation of diverse analogs.[19][20] As our understanding of fluorine's subtle interactions continues to grow, so too will its indispensable role in crafting the next generation of therapeutics based on the benzoylpiperidine scaffold and beyond.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [arpi.unipi.it]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS No: 25519-78-2), a critical intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis and scale-up. We present a robust and well-documented pathway involving the hydrolytic deprotection of an N-acetylated precursor followed by salt formation, ensuring high purity and yield.
Introduction and Strategic Overview
This compound is a key building block in medicinal chemistry. Its structure, featuring a piperidine ring linked to a fluorinated benzoyl group, is pivotal for interaction with various biological targets, such as serotoninergic (5-HT) and dopaminergic receptors.[1] A notable application is its role as a precursor in the synthesis of Ketanserin, a drug used to treat hypertension.[1]
The synthetic strategy detailed in these notes focuses on a reliable two-step process:
-
Acid-Catalyzed Hydrolysis: Removal of an N-acetyl protecting group from a commercially available or synthesized precursor, 1-acetyl-4-(4-fluorobenzoyl)piperidine.
-
In-situ or Ex-situ Salt Formation: Conversion of the resulting free base piperidine derivative into its stable and easily handled hydrochloride salt.
This approach is advantageous due to its straightforward execution, use of common laboratory reagents, and high-yielding nature.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [1] |
| CAS Number | 25519-78-2 | [1][3] |
| Molecular Formula | C₁₂H₁₅ClFNO | [1][4] |
| Molecular Weight | 243.71 g/mol | [3][4] |
| Appearance | White to light tan powder | [3] |
Mechanistic Insights: The Chemistry Behind the Synthesis
The core of this synthesis is the deprotection of the piperidine nitrogen. The N-acetyl group serves as an effective protecting group during upstream synthetic steps (such as a potential Friedel-Crafts acylation) because it prevents the basic piperidine nitrogen from interfering with Lewis acid catalysts.[5][6]
The deprotection is achieved via acid hydrolysis. The mechanism involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the collapse of this intermediate result in the cleavage of the amide bond, releasing acetic acid and the protonated piperidine amine (the hydrochloride salt). Refluxing in aqueous hydrochloric acid provides both the catalyst (H⁺) and the counter-ion (Cl⁻) for the final product.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Hydrolysis
This protocol describes the conversion of 1-acetyl-4-(4-fluorobenzoyl)piperidine to the target hydrochloride salt.
3.1. Materials and Equipment
| Reagents | Equipment |
| 1-acetyl-4-(4-fluorobenzoyl)piperidine | Round-bottom flask (500 mL) |
| 6N Hydrochloric Acid (HCl) | Reflux condenser |
| Diethyl ether | Heating mantle with magnetic stirrer |
| Sodium hydroxide (NaOH), pellets or 50% solution | Separatory funnel |
| Benzene or other suitable extraction solvent | Beaker and Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Isopropanol | Büchner funnel and vacuum flask |
| HCl gas source (or concentrated HCl for alternative) | pH paper or meter |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine and 200 mL of 6N HCl.[7]
-
Hydrolysis: Attach a reflux condenser and heat the solution to reflux for 2 hours with vigorous stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]
-
Workup - Part 1 (Acidic Wash): After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous solution twice with 100 mL portions of diethyl ether to remove any non-basic organic impurities.[7] Discard the organic layers.
-
Workup - Part 2 (Basification): Cool the remaining aqueous solution in an ice bath. Carefully basify the solution by slowly adding sodium hydroxide until the pH is >12.[7] This neutralizes the HCl and deprotonates the piperidine nitrogen to yield the free base.
-
Workup - Part 3 (Extraction): Extract the resulting aqueous suspension three times with 150 mL portions of benzene (or an alternative solvent like ethyl acetate).[7] Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the free base of 4-(4-fluorobenzoyl)piperidine as a residual oil.[7]
-
Salt Formation: Dissolve the residual oil in 200 mL of diethyl ether. Bubble anhydrous HCl gas through the stirred solution.[7] The hydrochloride salt will precipitate as a white solid. Expert Tip: If an HCl gas line is unavailable, dissolve the oil in a minimal amount of isopropanol and add a stoichiometric amount of concentrated HCl dropwise with stirring.
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove residual impurities.[7]
-
Drying: Dry the product under vacuum to a constant weight. The expected melting point is 222-224°C.[7]
Protocol 2: Purification by Recrystallization
To achieve high purity (≥98.0%), recrystallization is recommended.[3]
-
Solvent Selection: Isopropanol is an effective solvent for recrystallization.[7][8]
-
Procedure: a. Place the crude, dried product in an Erlenmeyer flask. b. Add a minimal amount of hot isopropanol to dissolve the solid completely. c. If any insoluble impurities remain, perform a hot filtration.[8] d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.[8] e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[8]
Visualized Workflow and Mechanism
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis and purification of the target compound.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final product is critical.
| Parameter | Method | Expected Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% |
| Identity | ¹H NMR, ¹³C NMR Spectroscopy | Spectrum consistent with the proposed structure. Key signals include aromatic protons, piperidine ring protons, and the carbonyl carbon. |
| Molecular Weight | Mass Spectrometry (MS) | [M+H]⁺ corresponding to the free base (C₁₂H₁₄FNO, MW: 207.24 g/mol ).[9] |
| Physical Property | Melting Point | 222-224°C[7] |
Self-Validation Note: A sharp melting point within the specified range is a strong indicator of high purity. Any significant deviation or broadening of the melting range suggests the presence of impurities, necessitating further purification.
Safety, Troubleshooting, and Expert Insights
6.1. Safety Precautions
-
Corrosive Reagents: Handle 6N HCl, NaOH, and HCl gas with extreme care in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Benzene is a known carcinogen; substitute with a less hazardous solvent like ethyl acetate or toluene where possible. Diethyl ether is extremely flammable. Ensure no ignition sources are nearby.
-
Pressure: Never heat a closed system. Ensure the reflux apparatus is properly vented.
6.2. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete hydrolysis. | Extend reflux time and monitor by TLC. Ensure sufficient acid is present. |
| Emulsion during extraction. | Add brine (saturated NaCl solution) to break the emulsion. | |
| Product loss during workup. | Ensure pH is strongly basic (>12) before extraction to maximize free base formation. Perform multiple extractions. | |
| Product is an Oil/Gummy Solid | Presence of solvent or water. | Ensure product is thoroughly dried under vacuum. Water can be removed by azeotropic distillation with toluene. |
| Impurities present. | Recrystallize the product from a suitable solvent system like isopropanol.[7] | |
| Final Product has a Broad Melting Point | Impurities present. | Perform an additional recrystallization step.[8] |
6.3. Field-Proven Insights
-
Stoichiometric Control: While the hydrolysis protocol is robust, in upstream Friedel-Crafts acylation steps, precise stoichiometric control of the acylating agent and Lewis acid is crucial to prevent side reactions like over-acylation.[1][10]
-
Anhydrous Conditions: For any steps involving Lewis acids (e.g., AlCl₃ in a preceding Friedel-Crafts reaction), maintaining strictly anhydrous conditions is paramount. Water deactivates the catalyst, leading to low or no yield.[10]
-
Crystallization: Rapid cooling during recrystallization can lead to smaller crystals and the occlusion of solvents.[1] For optimal purity, slow cooling to room temperature before transferring to an ice bath is recommended.[8]
References
- 1. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols: The Strategic Use of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Modern Drug Synthesis
An Application Guide for Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
4-(4-Fluorobenzoyl)piperidine hydrochloride (4-FBP-HCl) is a highly versatile synthetic intermediate valued for its unique molecular architecture.[1] The structure incorporates a piperidine ring, a flexible and metabolically stable scaffold that improves pharmacokinetic properties, and a 4-fluorobenzoyl group.[2] This specific combination is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[3]
The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the ligand's ability to anchor or orient itself within the binding sites of key biological targets, such as serotonin (5-HT₂) and dopamine (D₂) receptors.[3] It is often considered a constrained, or cyclized, analogue of the butyrophenone pharmacophore, a common feature in many antipsychotic drugs.[3] The presence of the fluorine atom can enhance metabolic stability and modulate receptor binding affinity. This guide will illuminate the practical applications and synthetic methodologies that leverage these structural advantages.
Table 1: Key Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25519-78-2 | [4][5] |
| Molecular Formula | C₁₂H₁₅ClFNO | [4] |
| Molecular Weight | 243.71 - 259.71 g/mol | [4][6][7] |
| Appearance | Off-white to light tan solid/powder | [7] |
| Melting Point | 222-224°C | [8][9] |
| Purity | ≥98.0% | [7] |
| Solubility | Slightly soluble in DMSO and water | [9] |
| Storage | Store in a cool, well-ventilated place; may be hygroscopic | [7] |
Core Synthetic Applications & Mechanistic Rationale
The primary utility of 4-FBP-HCl lies in its function as a secondary amine, making it an excellent nucleophile for constructing more complex molecules. It is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, and particularly, agents for neurological disorders.[1][4][10]
N-Alkylation: The Principal Synthetic Transformation
The most common reaction involving 4-FBP-HCl is nucleophilic substitution, specifically N-alkylation. The piperidine nitrogen, once deprotonated, attacks an electrophilic carbon (e.g., an alkyl halide), forming a new carbon-nitrogen bond.
Causality Behind Reagent Selection:
-
Base: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. A base is required to neutralize the HCl and liberate the free amine. Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred because they do not compete with the piperidine as a nucleophile.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the reagents and stabilize charged intermediates without interfering with the reaction by protonating the amine.
-
Electrophile: The reaction partner is typically an alkyl halide (R-X, where X = Cl, Br, I) or a similar species with a good leaving group.
The general workflow for this key transformation is outlined below.
Caption: General workflow for N-alkylation of 4-FBP-HCl.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process controls and addressing common challenges.
Protocol 1: Synthesis of 4-FBP-HCl from an N-Protected Precursor
This protocol describes the deprotection of N-acetyl-4-(4-fluorobenzoyl)piperidine, a common route to obtaining the hydrochloride salt starting material.[8]
Objective: To prepare this compound via acid-catalyzed hydrolysis of an N-acetylated precursor.
Table 2: Materials and Reagents for Protocol 1
| Reagent | CAS No. | Amount | Purpose |
| 1-acetyl-4-(4-fluorobenzoyl)piperidine | N/A | 70.6 g | Starting Material |
| 6N Hydrochloric Acid (HCl) | 7647-01-0 | 200 mL | Deprotection Reagent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | As needed | Basification |
| Benzene (or Toluene) | 71-43-2 | ~400 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As needed | Drying Agent |
| Diethyl Ether | 60-29-7 | As needed | Solvent for Salt Formation |
| Hydrogen Chloride (gas) | 7647-01-0 | As needed | Salt Formation |
| Isopropanol | 67-63-0 | As needed | Recrystallization Solvent |
Step-by-Step Methodology:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, combine 70.6 g of 1-acetyl-4-(4-fluorobenzoyl)piperidine with 200 mL of 6N HCl.[8]
-
Heating: Heat the solution to reflux and maintain for 2 hours.[8]
-
Process Control: Monitor the reaction's completion using Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
-
Cooling & Extraction (1): Cool the reaction mixture to room temperature. Extract the aqueous solution twice with diethyl ether to remove any unreacted starting material or non-basic impurities. Discard the organic layers.[8]
-
Basification: Cool the remaining aqueous solution in an ice bath and carefully basify with a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This liberates the free amine.
-
Extraction (2): Extract the basified aqueous solution with benzene (or a safer alternative like toluene) three times. Combine the organic extracts.[8]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the free amine as a residual oil.[8]
-
Salt Formation: Dissolve the residual oil in diethyl ether. Bubble anhydrous HCl gas through the solution with stirring. The hydrochloride salt will precipitate out.[8]
-
Causality: The free amine is often an oil and less stable than its crystalline salt form. Conversion to the hydrochloride salt provides a stable, easy-to-handle solid and aids in purification.
-
-
Purification: Collect the solid precipitate by filtration, wash it with fresh diethyl ether, and dry. For final purification, recrystallize the solid from isopropanol to yield pure this compound.[8]
-
Challenge Mitigation: Rapid cooling during recrystallization can trap impurities. A slow, controlled cooling process is recommended to ensure high purity and consistent crystal size.[4]
-
Protocol 2: N-Alkylation with a Substituted Benzyl Chloride
This protocol is a representative example of how 4-FBP-HCl is used to build more complex drug-like molecules.[4]
Objective: To synthesize an N-benzyl derivative of 4-(4-fluorobenzoyl)piperidine via nucleophilic substitution.
Table 3: Materials and Reagents for Protocol 2
| Reagent | CAS No. | Amount (Example) | Purpose |
| 4-(4-Fluorobenzoyl)piperidine HCl | 25519-78-2 | 1.0 eq | Nucleophile Precursor |
| 4-Fluorobenzyl chloride | 352-11-4 | 1.05 eq | Electrophile |
| Sodium Acetate (or K₂CO₃) | 127-09-3 | 2.5 eq | Base |
| Ethanol/Water | N/A | As needed | Solvent System |
| Silica Gel | 7631-86-9 | As needed | Chromatography Stationary Phase |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(4-Fluorobenzoyl)piperidine HCl in an ethanol/water mixture, add sodium acetate (base) and the substituted benzyl chloride (electrophile).[4]
-
Heating: Heat the mixture under reflux.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude material using silica gel column chromatography to yield the pure N-alkylated product.[4]
Caption: Experimental workflow for a typical N-alkylation reaction.
Structure-Activity Relationship (SAR) Insights
The 4-(4-fluorobenzoyl)piperidine moiety is not merely a structural component; it is a key pharmacophore that dictates biological activity.
-
Receptor Affinity: In many CNS-active drugs, this group is essential for high-affinity binding to serotonin 5-HT₂A receptors.[3] The carbonyl group can act as a hydrogen bond acceptor, while the fluorophenyl ring engages in hydrophobic and aromatic interactions within the receptor's binding pocket.
-
Positional Isomerism: The substitution at the 4-position of the piperidine ring is critical. Studies have shown that moving the benzoyl group to the 3-position can lead to a significant loss of binding affinity for targets like the σ₁ receptor, as the 4-position allows for better alignment within hydrophobic pockets.[4]
-
Bioisosterism: The piperidine ring itself is often used as a bioisostere for a piperazine ring. The carbonyl group in the benzoylpiperidine structure can compensate for the loss of the second nitrogen atom in piperazine by establishing new hydrogen bond interactions with the target protein.[3]
Caption: Pharmacophoric elements of the 4-(4-fluorobenzoyl)piperidine moiety.
Safety, Handling, and Storage
Proper handling of 4-FBP-HCl is essential for laboratory safety and maintaining the compound's integrity.
Hazard Profile: This chemical is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12]
Table 4: GHS Hazard and Precautionary Information
| Category | Statement | Reference(s) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [12] |
| Prevention | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P264: Wash hands and exposed skin thoroughly after handling. | [13] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [11][13] |
Handling and Storage Recommendations:
-
Engineering Controls: Always handle this compound within a chemical fume hood to avoid inhalation of dust.[11] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. The compound can be hygroscopic, so protection from moisture is critical to prevent degradation and ensure accurate weighing for reactions.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
Conclusion
This compound is more than a simple intermediate; it is a strategically important building block that has enabled the development of numerous successful pharmaceutical agents. Its robust chemical reactivity, combined with a pharmacologically significant structure, ensures its continued relevance in drug discovery. A thorough understanding of its synthetic applications, mechanistic principles, and handling requirements allows researchers to fully exploit its potential in creating the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Application Note: Strategic Synthesis of Butyrophenone Neuroleptics Utilizing 4-(4-Fluorobenzoyl)piperidine HCl
Abstract
This guide provides an in-depth technical overview of the synthetic applications of 4-(4-Fluorobenzoyl)piperidine HCl, a cornerstone intermediate in the development of butyrophenone neuroleptics. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations underlying key synthetic transformations. We will explore the primary synthetic routes, including classical N-alkylation and reductive amination, using the synthesis of Haloperidol as a central example. Detailed, field-tested protocols are provided, complete with explanations for methodological choices, safety protocols, and analytical validation techniques. This note is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of established and novel antipsychotic agents.
The Pharmacological Significance of the 4-Benzoylpiperidine Scaffold
The 4-(4-Fluorobenzoyl)piperidine moiety is not merely a structural component; it is a well-established pharmacophore critical to the therapeutic action of many neuroleptic drugs.[1] Its prominence stems from its role in facilitating high-affinity binding to key CNS receptors implicated in psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors. The butyrophenone class of antipsychotics, exemplified by Haloperidol, relies on the precise spatial arrangement of the fluorobenzoyl group, the piperidine ring, and the appended butyrophenone chain to achieve potent receptor antagonism.[2]
The structure of 4-(4-Fluorobenzoyl)piperidine serves as a versatile scaffold for medicinal chemists. Modifications to the piperidine nitrogen allow for the introduction of various side chains, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This strategic modification is central to the design of novel antipsychotics with improved efficacy and reduced side-effect profiles, such as a lower incidence of extrapyramidal symptoms (EPS).[2][3] Research has demonstrated that the butyrophenone, piperidine, and the terminal aryl moieties each contribute significantly to the multi-receptor binding profile that characterizes both typical and atypical antipsychotics.[2]
Diagram 1: Core Structure of Butyrophenone Neuroleptics
Caption: Role of the precursor in forming the final drug structure.
Core Synthetic Strategies for C-N Bond Formation
The synthesis of butyrophenone neuroleptics from 4-(4-Fluorobenzoyl)piperidine HCl hinges on the formation of a carbon-nitrogen bond at the piperidine's secondary amine. Two robust and widely adopted strategies are presented below.
Strategy A: Nucleophilic Substitution (N-Alkylation)
This is the most direct and historically significant route for synthesizing drugs like Haloperidol.[4] The reaction proceeds via a classical SN2 mechanism.
Causality and Mechanism:
-
Activation: The 4-(4-Fluorobenzoyl)piperidine HCl salt is first neutralized to its free base form. This deprotonation is essential to unmask the lone pair of electrons on the piperidine nitrogen, transforming it into a potent nucleophile.
-
Alkylation: The nucleophilic nitrogen attacks the electrophilic carbon of an alkyl halide, typically a butyrophenone derivative bearing a terminal leaving group (e.g., chlorine or bromine).
-
Catalysis: In some cases, a catalytic amount of potassium iodide (KI) is added. Through the Finkelstein reaction, the iodide displaces the chloride or bromide on the alkyl chain in situ, creating a more reactive alkyl iodide intermediate, which accelerates the rate of SN2 reaction.[5]
Diagram 2: N-Alkylation Workflow for Haloperidol Synthesis
Caption: Step-wise workflow for the N-alkylation synthesis.
Strategy B: Reductive Amination
Reductive amination is a powerful alternative for forming C-N bonds, particularly when the desired side chain is more readily available as an aldehyde or ketone.[6] This two-step, one-pot process is highly efficient and avoids the potential for overalkylation that can occur with reactive alkyl halides.
Causality and Mechanism:
-
Iminium Ion Formation: The secondary amine of the piperidine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form an intermediate iminium ion, with the concurrent loss of a water molecule.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion (C=N+) to the corresponding amine (C-N). The key to this reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and tolerance of slightly acidic conditions.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of Haloperidol via N-Alkylation
This protocol details the synthesis of Haloperidol from 4-(4-Fluorobenzoyl)piperidine HCl and 4-chloro-4'-fluorobutyrophenone.
3.1. Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of dusts and vapors.[9]
-
Handling: 4-(4-Fluorobenzoyl)piperidine HCl is an irritant to the skin, eyes, and respiratory system.[10] Avoid dust formation and ensure thorough washing after handling.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
3.2. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Grade | Supplier Example |
| 4-(4-Fluorobenzoyl)piperidine HCl | 25519-78-2 | 243.71 | ≥98% | AK Scientific, Inc.[10] |
| 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | 200.64 | ≥98% | Chem-Impex[12] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99%, fine powder | Standard Supplier |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | ≥99% | Standard Supplier |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous | Standard Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Standard Supplier |
| Deionized Water | 7732-18-5 | 18.02 | Type II | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Standard Supplier |
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Fluorobenzoyl)piperidine HCl (5.0 g, 20.5 mmol), anhydrous potassium carbonate (8.5 g, 61.5 mmol, 3.0 eq), and potassium iodide (0.34 g, 2.05 mmol, 0.1 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: Add 4-Chloro-4'-fluorobutyrophenone (4.5 g, 22.5 mmol, 1.1 eq) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily or solid residue.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL). Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Haloperidol product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol or ethanol/water) to obtain pure Haloperidol as a white to off-white solid.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Analytical Validation by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the final product and identifying any process-related impurities.[13][14]
3.4. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL solution of Haloperidol in 50:50 Acetonitrile:Water |
3.5. Data Interpretation
The purity of the synthesized Haloperidol is determined by calculating the area percentage of the main peak in the chromatogram. Any significant secondary peaks should be investigated as potential starting materials, by-products, or degradation products.[13][15] The retention time of the main peak should match that of a certified reference standard.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, particularly the solvent and potassium carbonate. The presence of water can hydrolyze the alkyl halide and deactivate the base. Confirm the complete neutralization of the starting HCl salt by checking the pH of a wet aliquot.
-
Incomplete Reaction: If starting material remains after 24 hours, consider increasing the reaction temperature slightly or adding an additional 0.5 equivalent of the alkylating agent. The addition of KI is a key optimization step that should not be omitted.[16]
-
Side Product Formation: The primary side product is often from dimerization or polymerization of the alkylating agent under basic conditions. Using a modest excess (1.1 eq) of the alkylating agent, as described, helps drive the reaction to completion without promoting significant side reactions.
-
Purification Issues: If the product fails to crystallize or oils out, it may be impure. An initial purification by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) may be necessary before attempting recrystallization.
Conclusion
4-(4-Fluorobenzoyl)piperidine HCl remains an indispensable and versatile precursor in the synthesis of butyrophenone neuroleptics. The N-alkylation and reductive amination pathways offer robust and scalable methods for its incorporation into complex active pharmaceutical ingredients. A thorough understanding of the underlying reaction mechanisms, adherence to strict safety protocols, and the use of modern analytical techniques for quality control are paramount for successful and reproducible synthesis. The protocols and insights provided herein serve as a comprehensive resource for researchers engaged in the vital work of developing treatments for neurological disorders.
References
- 1. Conformationally Constrained Butyrophenones. Synthesis and Evalua...: Ingenta Connect [ingentaconnect.com]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]
Topic: 4-(4-Fluorobenzoyl)piperidine Hydrochloride as a Precursor for PET Ligands
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Significance of 4-(4-Fluorobenzoyl)piperidine in PET Radiotracer Development
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in-vivo biochemical processes.[1][2] The power of PET lies in the design of specific radiotracers that bind to biological targets of interest, such as receptors, transporters, or enzymes. The development of these tracers is a meticulous process, beginning with the selection of foundational chemical structures, or precursors.
4-(4-Fluorobenzoyl)piperidine hydrochloride is a versatile and strategically important precursor in the synthesis of a wide array of PET ligands, particularly those targeting the central nervous system. Its structure is a composite of two key pharmacophores: the piperidine ring , a saturated heterocycle prevalent in many neuroactive compounds, and the 4-fluorobenzoyl group . This combination provides a robust scaffold that can be chemically modified to achieve high affinity and selectivity for various biological targets, including the serotonin transporter (SERT), dopamine transporter (DAT), and sigma receptors.[3][4][5][6][7]
This guide provides a comprehensive overview of this compound, detailing its properties, strategic applications, and detailed protocols for its use in the synthesis of advanced PET imaging agents. It is designed to equip researchers, radiochemists, and drug development professionals with the technical knowledge and field-proven insights necessary to leverage this precursor effectively.
Precursor Characterization and Safe Handling
A thorough understanding of the precursor's physicochemical properties and safety profile is paramount for reproducible success and laboratory safety.
Physicochemical Data
The essential properties of this compound are summarized below. Sourcing high-purity material (≥98%) is critical, as impurities can interfere with subsequent sensitive radiolabeling reactions.
| Property | Value | Reference |
| Chemical Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [8] |
| Synonyms | p-Fluorophenyl 4-piperidyl ketone hydrochloride | [8] |
| CAS Number | 25519-78-2 | [8][9][10] |
| Molecular Formula | C₁₂H₁₄FNO · HCl | [11] |
| Molecular Weight | 243.71 g/mol | [8] |
| Appearance | Off-white solid | [11] |
| Sensitivity | Hygroscopic | [8] |
Safety and Handling Protocols
As a hazardous chemical, strict adherence to safety protocols is mandatory.[9][11]
-
Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood.[9] Wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[12]
-
Ventilation: Ensure adequate ventilation to prevent the formation and inhalation of dust.[9][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] The hygroscopic nature of the compound necessitates protection from moisture.[8]
-
In Case of Exposure:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
The Rationale: A Strategic Scaffold for Neuroreceptor Ligands
The utility of this compound stems from its inherent structural motifs, which are recognized by key neuroreceptors. The piperidine nitrogen serves as a versatile chemical handle for introducing various substituents to modulate pharmacological activity and selectivity.
This precursor is a foundational element for developing ligands targeting:
-
Serotonin Transporter (SERT): Crucial for studying neuropsychiatric disorders like depression and anxiety.[3][13] The piperidine scaffold is a common feature in high-affinity SERT ligands.[4]
-
Dopamine Transporter (DAT): A key target in the study of Parkinson's disease and addiction.[5][14] Many potent DAT inhibitors incorporate a piperidine ring.[6][7]
-
Sigma Receptors: Implicated in various neurological diseases and cancer. N-substituted piperidines are a well-established class of sigma receptor ligands.[15][16]
The diagram below illustrates the logical flow from the precursor to a functional PET radiotracer for clinical research.
References
- 1. Current Trends and Applications of PET/MRI Hybrid Imaging in Neurodegenerative Diseases and Normal Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET brain imaging in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PET/SPECT ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and ligand binding studies of 4'-iodobenzoyl esters of tropanes and piperidines at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. The serotonin transporter in psychiatric disorders: insights from PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] The developed reversed-phase method is precise, accurate, and specific for the determination of the active pharmaceutical ingredient (API) and its degradation products. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Additionally, forced degradation studies were conducted to demonstrate the method's ability to separate the main compound from potential degradation products formed under various stress conditions.[5][6][7]
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[8] Its purity and stability are paramount to ensure the quality, safety, and efficacy of the final drug product.[5] Therefore, a reliable and validated analytical method is essential for its quantitative determination and for monitoring its stability over time.
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[9] This application note describes a reversed-phase HPLC (RP-HPLC) method developed to provide a clear separation of this compound from its potential impurities and degradation products. The method's stability-indicating nature was confirmed through forced degradation studies, a crucial component of pharmaceutical development that helps to understand the degradation pathways of a drug substance.[7][9][10]
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride | [8] |
| CAS Number | 25519-78-2 | [8][11] |
| Molecular Formula | C₁₂H₁₅ClFNO | [8] |
| Molecular Weight | 259.71 g/mol | [8] |
| Appearance | White to light tan solid/powder | [2] |
| Melting Point | 222-224°C | [11][12] |
| Solubility | Slightly soluble in DMSO and water | [12] |
Experimental Protocol
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in water (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column was selected due to its hydrophobicity, which is well-suited for retaining and separating the non-polar this compound from more polar impurities.[14] The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the analyte.
-
Mobile Phase: A mixture of acetonitrile and acidified water was chosen to achieve optimal separation. Acetonitrile serves as the organic modifier to elute the analyte from the column. The addition of phosphoric acid to the aqueous phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.
-
Detection Wavelength: The wavelength of 254 nm was selected based on the UV absorbance spectrum of this compound, which exhibits a strong absorbance at this wavelength due to the presence of the benzoyl group.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Preparation of Solutions
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Sample Solution (100 µg/mL):
-
Accurately weigh an amount of the sample equivalent to about 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample.[5][6] The goal is to achieve 5-20% degradation of the active substance.[6]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples were diluted with the mobile phase to the target concentration and analyzed by HPLC.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][15][16][17]
Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the target concentration. |
| Accuracy | % Recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±10%, mobile phase composition ±2%). |
Results and Discussion
The developed HPLC method successfully separated this compound from its degradation products. The retention time for the main peak was consistently observed at approximately 8.5 minutes. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation peaks that were well-resolved from the parent peak. This confirms the stability-indicating capability of the method.
The validation results demonstrated that the method is linear, accurate, and precise within the specified range. The system suitability parameters were consistently met, ensuring the reliability of the analytical data.
Validation Summary
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Conclusion
The HPLC method described in this application note is a validated, stability-indicating method for the quantitative analysis of this compound. It is suitable for routine quality control testing and for stability studies of the drug substance. The method is robust, specific, and provides accurate and precise results, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. echemi.com [echemi.com]
- 12. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. chromtech.com [chromtech.com]
- 15. scribd.com [scribd.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to the Chiral Separation of 4-(4-Fluorobenzoyl)piperidine Derivatives by HPLC
Abstract
This comprehensive guide details a robust methodology for the chiral separation of 4-(4-fluorobenzoyl)piperidine derivatives using High-Performance Liquid Chromatography (HPLC). The 4-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, integral to numerous therapeutic agents, particularly in the realm of neuropsychiatric and neurodegenerative diseases.[1] Given that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles, the development of precise analytical methods to resolve and quantify these stereoisomers is a cornerstone of pharmaceutical development and quality control.[2][3] This document provides a foundational understanding of chiral recognition mechanisms, a strategic workflow for method development, a detailed experimental protocol, and critical insights into optimization and troubleshooting. The protocols are grounded in the successful application of polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad enantioselective capabilities.[2][4][5][6]
The Principle of Enantiorecognition on Polysaccharide-Based CSPs
The successful separation of enantiomers via HPLC hinges on the differential interaction between the chiral analyte and the chiral stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most powerful and versatile tools for this purpose, responsible for the vast majority of reported chiral separations.[5]
The mechanism of chiral recognition is a complex, multi-modal process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. For separation to occur, there must be a sufficient difference in the free energy (ΔΔG) of these two complexes. This energy difference arises from a combination of attractive interactions, such as:
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., amines, amides) and the carbamate groups on the derivatized polysaccharide backbone.
-
π-π Stacking: Aromatic rings in the analyte, like the fluorobenzoyl group, can interact with the phenyl groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).
-
Dipole-Dipole Interactions: Resulting from the alignment of permanent dipoles in both the analyte and the CSP.
-
Steric Hindrance: The most critical factor, where the overall 3D structure of one enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide polymer than the other, leading to a difference in retention time.[7]
The selection of the mobile phase is crucial as it modulates these interactions. Normal-phase chromatography (e.g., hexane/alcohol mixtures) often provides the best environment for promoting the specific interactions required for chiral recognition.[4]
Strategic Workflow for Chiral Method Development
A systematic approach is essential to efficiently develop a reliable chiral separation method. The following workflow outlines a logical progression from initial screening to a validated protocol.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol
This protocol provides a starting point for the separation of a generic 4-(4-Fluorobenzoyl)piperidine derivative. Optimization will likely be required based on the specific substitutions on the piperidine ring.
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA). Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: Immobilized polysaccharide phases offer broad applicability and are compatible with a wider range of solvents compared to coated phases, providing greater flexibility during method development.[8] Amylose tris(3,5-dimethylphenylcarbamate) is a well-established selector for a diverse range of chiral compounds.[9]
-
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
Racemic 4-(4-Fluorobenzoyl)piperidine derivative standard
-
Sample for analysis
-
3.2. Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Filter through a 0.45 µm filter and degas thoroughly using sonication or vacuum.
-
Sample Diluent: Use the mobile phase or a mixture of Hexane/IPA (80:20 v/v).
-
Standard & Sample Preparation: Accurately weigh and dissolve the racemic standard and the analytical sample in the sample diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.
3.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Immobilized amylose tris(3,5-dimethylphenylcarbamate), 250x4.6 mm, 5µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 238 nm (or λmax of the fluorobenzoyl chromophore) |
| Injection Volume | 10 µL |
| Run Time | ~30 minutes (adjust as needed based on retention) |
3.4. Experimental Procedure
-
System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Inject the racemic standard solution to verify the performance of the system. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Sample Analysis: Once system suitability is confirmed, inject the prepared analytical samples.
-
Data Acquisition & Analysis: Record the chromatograms and integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Data Interpretation and Optimization
The following table presents hypothetical but realistic data for a successful separation, illustrating key chromatographic parameters.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 12.5 min | 15.2 min |
| Peak Area | (Varies) | (Varies) |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.25} |
| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |
-
Selectivity Factor (α): A measure of the separation between the two peak maxima. A value > 1 is required for any separation.
-
Resolution (R_s): The true measure of separation, accounting for both peak separation and peak width. An R_s value ≥ 1.5 indicates baseline separation.
Caption: A simplified model of chiral recognition on a CSP.
Troubleshooting and Advanced Considerations
-
Poor Resolution (R_s < 1.5):
-
Adjust Modifier: Change the percentage of alcohol (IPA or EtOH). Decreasing the alcohol content generally increases retention and may improve resolution.
-
Change Alcohol: Switching from IPA to EtOH can significantly alter selectivity.
-
Lower Temperature: Reducing the column temperature can enhance the enantioselectivity of the separation.
-
-
Peak Tailing:
-
Increase Additive: If analyzing a basic compound, increase the concentration of DEA to 0.2%. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be needed.
-
-
No Separation:
-
If the initial CSP/mobile phase combination fails, a comprehensive screening is necessary. Test a cellulose-based CSP (e.g., Chiralcel® OD) and explore different mobile phase modes, such as polar organic (e.g., Acetonitrile/Methanol) or reversed-phase.[4]
-
-
Pre-column Derivatization: While the 4-fluorobenzoyl group provides a strong chromophore, derivatization can be considered in rare cases where enantioselectivity is exceptionally difficult to achieve. Reacting the piperidine nitrogen with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column (e.g., C18).[11][12]
Conclusion
The chiral separation of 4-(4-fluorobenzoyl)piperidine derivatives is readily achievable through a systematic HPLC method development approach centered on polysaccharide-based chiral stationary phases. By understanding the principles of chiral recognition and carefully selecting the CSP, mobile phase, and additives, robust and reproducible methods can be established. The protocol and strategies outlined in this note serve as a comprehensive resource for researchers and scientists in pharmaceutical analysis, ensuring the accurate determination of enantiomeric purity critical for drug safety and efficacy.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments [mdpi.com]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust GC-MS Method for the Quality Control of 4-(4-Fluorobenzoyl)piperidine Hydrochloride, a Key Pharmaceutical Intermediate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-(4-Fluorobenzoyl)piperidine hydrochloride. As a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring its purity and identity is paramount.[1][2] The inherent challenges in analyzing this compound by GC-MS, namely its salt form and polarity, are overcome through a robust sample preparation workflow involving liquid-liquid extraction and chemical derivatization.[3][4] This guide provides a step-by-step protocol, instrument parameters, method validation data according to ICH guidelines, and the scientific rationale behind the methodological choices, making it an essential resource for researchers, quality control analysts, and drug development professionals.
Introduction and Analytical Challenge
This compound is a key building block in medicinal chemistry, notably used in the synthesis of antipsychotic drugs and other central nervous system agents.[2] Its molecular structure combines a piperidine ring with a fluorinated benzoyl group, making it a versatile scaffold for drug design. The quality of this intermediate directly impacts the purity, safety, and efficacy of the final API.
Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The primary challenges are:
-
Non-Volatility: As a hydrochloride salt, the compound has a high melting point (222-224°C) and will not volatilize under typical GC inlet conditions.[5]
-
Thermal Instability: Even if converted to its free base, the presence of the secondary amine in the piperidine ring can lead to poor peak shape (tailing) due to interaction with active sites in the GC system and potential thermal degradation.[4][6]
To overcome these limitations, a chemical derivatization strategy is employed.[7] This process chemically modifies the analyte to create a derivative that is more volatile, thermally stable, and exhibits superior chromatographic behavior.[4] This method utilizes silylation, a common and effective derivatization technique, to replace the active hydrogen on the piperidine nitrogen with a trimethylsilyl (TMS) group, rendering the molecule ideal for GC-MS analysis.[3]
Principle of the Method
The analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification. The core principle involves the conversion of the non-volatile hydrochloride salt into its free base, followed by a silylation reaction to yield a thermally stable derivative. The resulting TMS-derivatized analyte is then separated from other matrix components by gas chromatography and subsequently identified and quantified by mass spectrometry. GC-MS is the ideal technique for this application, combining the high-resolution separation power of GC with the definitive identification capabilities of MS.[8][9]
The overall process is visualized in the workflow diagram below.
Figure 1: Overall analytical workflow from sample preparation to final report.
Detailed Experimental Protocol
Reagents and Materials
-
This compound (Reference Standard, >99.5% purity)
-
Internal Standard (IS): 4-Phenylpiperidine or other suitable non-interfering compound
-
Solvents: Methanol, Ethyl Acetate, Pyridine (all HPLC or GC grade)
-
Reagents: Sodium hydroxide (NaOH) solution (2 M), Deionized water
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Glassware: Volumetric flasks, autosampler vials with inserts, reaction vials.
Instrumentation
The method was developed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
| Instrument Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet, 280°C, Split ratio 20:1 |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow Rate: 1.2 mL/min |
| Oven Program | Initial: 150°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Temperatures | Transfer Line: 280°C, Source: 230°C, Quadrupole: 150°C |
| Detection Mode | Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification |
Standard & Sample Preparation
3.3.1 Internal Standard (IS) Stock Solution (500 µg/mL) Accurately weigh 50 mg of 4-Phenylpiperidine into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
3.3.2 Analyte Stock Solution (1000 µg/mL) Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
3.3.3 Calibration Standards Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into reaction vials to achieve final concentrations ranging from 1 to 100 µg/mL. Add a fixed amount of the IS solution to each standard.
3.3.4 Sample Preparation and Derivatization Protocol
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with methanol.
-
Aliquoting: Transfer 100 µL of the sample solution (or calibration standard) to a 2 mL glass reaction vial.
-
Internal Standard: Add 100 µL of the 500 µg/mL IS stock solution to the vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Neutralization: Add 200 µL of 2 M NaOH and 500 µL of ethyl acetate. Vortex vigorously for 1 minute to neutralize the hydrochloride salt to its free base and extract it into the organic layer.
-
Phase Separation: Centrifuge for 5 minutes at 3000 rpm. Carefully transfer the upper ethyl acetate layer to a clean reaction vial.
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.[3]
-
Analysis: After cooling to room temperature, transfer the solution to a 2 mL autosampler vial with a glass insert and inject 1 µL into the GC-MS system.
Method Validation
The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12][13]
Specificity
Specificity was confirmed by injecting a blank (derivatized solvent) and a placebo sample. No interfering peaks were observed at the retention times of the derivatized analyte or the internal standard, demonstrating the method's high specificity.
Linearity
Linearity was assessed using a seven-point calibration curve. The ratio of the analyte peak area to the IS peak area was plotted against the nominal concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 100 µg/mL | --- |
| Regression Equation | y = 0.158x + 0.003 | --- |
| Correlation Coeff. (R²) | 0.9995 | ≥ 0.999 |
Accuracy and Precision
Accuracy (as % recovery) and precision (as % RSD) were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) on the same day (repeatability) and on three different days (intermediate precision).[10]
| Level | Conc. (µg/mL) | Repeatability (n=6) | Intermediate Precision (n=9) |
| RSD (%) | Recovery (%) | RSD (%) | Recovery (%) | ||
| Low QC | 5 | 1.6% | 101.2% | 1.9% | 100.5% |
| Mid QC | 25 | 0.9% | 99.5% | 1.2% | 99.8% |
| High QC | 75 | 0.7% | 100.8% | 1.0% | 101.1% |
| Acceptance Criteria | RSD ≤ 2.0% | Rec. 98-102% | RSD ≤ 3.0% | Rec. 98-102% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of low-concentration standards.
| Parameter | Result | Acceptance Criteria |
| LOD | 0.2 µg/mL | S/N ≥ 3:1 |
| LOQ | 0.7 µg/mL | S/N ≥ 10:1 |
Data Interpretation: Mass Spectrum Analysis
The identity of the analyte is confirmed by its retention time and its characteristic mass spectrum under Electron Ionization (EI). The derivatization adds a trimethylsilyl (TMS) group of 73 Da to the molecule. The mass spectrum of the TMS-derivatized 4-(4-Fluorobenzoyl)piperidine is expected to show characteristic fragments.
-
Molecular Ion [M]⁺: The molecular ion of the TMS derivative (C15H22FNOSi) is expected at m/z 295.
-
Key Fragments:
-
m/z 280 [M-15]⁺: Loss of a methyl group from the TMS moiety.
-
m/z 123 [C7H4FO]⁺: The stable 4-fluorobenzoyl cation, a highly characteristic fragment.
-
m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation.
-
Other fragments resulting from the cleavage of the piperidine ring.[14]
-
For quantification, the method should use Selected Ion Monitoring (SIM) mode, monitoring the most abundant and specific ions (e.g., m/z 280, 123) to enhance sensitivity and selectivity.
Conclusion
This application note presents a specific, accurate, precise, and robust GC-MS method for the analysis of this compound. The protocol effectively addresses the analytical challenges posed by the compound's salt form and polarity through a validated extraction and derivatization procedure. This method is well-suited for routine quality control in pharmaceutical manufacturing, ensuring the identity and purity of this vital intermediate and contributing to the overall quality and safety of final drug products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchtrendsjournal.com [researchtrendsjournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Radioligand Binding Assays with 4-(4-Fluorobenzoyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 4-(4-fluorobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, integral to a variety of pharmacologically active agents, particularly those targeting central nervous system (CNS) receptors.[1][2] This document provides a comprehensive guide to utilizing radioligand binding assays for the characterization of novel compounds containing this moiety. We delve into the foundational principles of radioligand binding, offer detailed, step-by-step protocols for saturation and competition assays, and provide insights into data analysis and quality control. The methodologies described herein are designed to empower researchers to accurately determine key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of test compounds, thereby accelerating drug discovery and development efforts.
Introduction: The Significance of the 4-(4-Fluorobenzoyl)piperidine Moiety and Radioligand Binding Assays
The 4-(4-fluorobenzoyl)piperidine fragment is a key pharmacophore found in numerous therapeutic agents, including antipsychotics and analgesics.[1][2] Its presence is often crucial for high-affinity interactions with various G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.[2][3] Understanding the binding characteristics of new derivatives is paramount for elucidating their mechanism of action and predicting their therapeutic potential.[4]
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] These assays are highly sensitive and robust, allowing for the precise determination of binding affinity and receptor density.[6][7] By employing a radiolabeled ligand (a ligand tagged with a radioactive isotope like tritium [³H] or carbon-14 [¹⁴C]), we can directly measure its binding to a receptor preparation.[6] This guide will focus on filtration-based assays, a common and effective method for separating receptor-bound radioligand from the unbound fraction.[5]
Foundational Principles of Radioligand Binding
Radioligand binding assays are governed by the law of mass action, which describes the reversible interaction between a ligand and a receptor at equilibrium.[7][8] Two primary types of assays are routinely performed:
-
Saturation Assays: These experiments are used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[7][9][10] In a saturation assay, the concentration of the radioligand is varied while the receptor concentration is held constant.
-
Competition Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound for the receptor.[5][9] Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and the concentration at which it displaces 50% of the specific binding of the radioligand is known as the IC₅₀.
The following diagram illustrates the fundamental workflow of a radioligand binding assay.
Caption: General workflow of a radioligand binding assay.
Potential Receptor Targets for 4-(4-Fluorobenzoyl)piperidine Derivatives
Derivatives of 4-(4-fluorobenzoyl)piperidine have shown affinity for a range of receptors, making them interesting candidates for various therapeutic areas. Key targets include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₂A subtype, which is implicated in the mechanism of action of atypical antipsychotics.[2][11]
-
Dopamine (D₂) Receptors: Another crucial target for antipsychotic medications.[3][12]
-
Sigma (σ) Receptors: These receptors are involved in a variety of CNS functions and are targets for drugs treating neurological disorders.[13][14][15]
The choice of radioligand and receptor preparation will depend on the specific receptor subtype being investigated.
Detailed Experimental Protocols
A. Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of a crude membrane fraction enriched with the receptor of interest.[12][16]
Materials:
-
Tissue (e.g., rat striatum for D₂ receptors) or cultured cells expressing the target receptor.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[16]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest tissue or cells and place them in ice-cold Homogenization Buffer.
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[16]
-
Discard the supernatant and resuspend the membrane pellet in Wash Buffer.
-
Repeat the centrifugation and wash step.
-
Resuspend the final pellet in a suitable buffer (e.g., Assay Buffer or a storage buffer containing a cryoprotectant like sucrose) and determine the protein concentration using a standard method like the BCA assay.[16]
-
Store the membrane preparation in aliquots at -80°C until use.[16]
B. Saturation Binding Assay
This assay determines the Kd and Bmax of a radioligand for the target receptor.[9][10]
Materials:
-
Receptor membrane preparation.
-
Radioligand (e.g., [³H]Spiperone for D₂/5-HT₂A receptors).
-
Unlabeled ligand for determining non-specific binding (e.g., Haloperidol or unlabeled Spiperone).[17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).[12]
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range spans from 0.1 to 10 times the expected Kd.[12]
-
In a 96-well plate, set up triplicate wells for each radioligand concentration for total binding.
-
For non-specific binding, set up triplicate wells for each radioligand concentration and add a high concentration of an unlabeled ligand (e.g., 1-10 µM Haloperidol).[12]
-
Add the receptor membrane preparation to each well (typically 50-100 µg of protein per well).[16]
-
Initiate the binding reaction by adding the radioligand dilutions. The final assay volume is typically 200-250 µL.[16]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[12]
-
Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.[18]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12]
C. Competition Binding Assay
This assay determines the Ki of an unlabeled 4-(4-fluorobenzoyl)piperidine derivative.[5][9]
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and the serial dilutions of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of a standard unlabeled ligand).
-
Incubate, filter, and count as described in the saturation binding protocol.[12]
Data Analysis and Interpretation
A. Saturation Binding Data
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.[10]
-
Convert CPM to Molar Concentrations: Convert the CPM values to fmol or pmol of radioligand bound per mg of protein, using the specific activity of the radioligand.
-
Non-linear Regression: Plot specific binding against the concentration of free radioligand. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism to determine the Kd and Bmax values.[8][9]
-
Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.[8][19]
-
Bmax (Maximum Receptor Density): The total number of receptors in the preparation, expressed as fmol or pmol per mg of protein.[8][19]
-
B. Competition Binding Data
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the control (total binding minus non-specific binding).
-
Non-linear Regression: Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.
-
Calculate Ki (Inhibitory Constant): The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki, which represents the affinity of the test compound for the receptor, can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[20]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand (determined from saturation experiments).
-
The following diagram outlines the data analysis workflow.
Caption: Data analysis workflow for radioligand binding assays.
Quality Control and Troubleshooting
Consistent and reliable data are paramount in drug discovery. Adhering to strict quality control measures is essential.[21][22][23]
| Parameter | Acceptance Criteria | Troubleshooting for Deviations |
| Specific Binding | Should be at least 80% of total binding at the Kd of the radioligand.[24] | High Non-specific Binding: Reduce membrane protein concentration, optimize washing steps, pre-soak filters in PEI, consider a different radioligand.[18] |
| Reproducibility | Kd, Bmax, and Ki values should be consistent across independent experiments. | Ensure consistent reagent preparation, incubation times, and temperatures.[25] |
| Ligand Depletion | Less than 10% of the added radioligand should be bound to prevent underestimation of Kd.[26] | Reduce the amount of receptor preparation used in the assay. |
| Data Quality | Data points should fit well to the non-linear regression model (R² > 0.95). | Check for pipetting errors, ensure proper mixing, and verify the concentrations of all reagents. |
Conclusion and Future Perspectives
Radioligand binding assays are an indispensable tool for characterizing the pharmacological properties of novel 4-(4-fluorobenzoyl)piperidine derivatives. The protocols and guidelines presented here provide a robust framework for obtaining high-quality, reproducible data on receptor affinity and density. As our understanding of the complex signaling pathways associated with GPCRs continues to evolve, these fundamental binding assays will remain a cornerstone of early-stage drug discovery, guiding the selection and optimization of promising new therapeutic candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. TPC - Bmax and KD [turkupetcentre.net]
- 20. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. swordbio.com [swordbio.com]
- 26. studylib.net [studylib.net]
Application Note: Cell-based Functional Assays for Characterizing 4-(4-Fluorobenzoyl)piperidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-(4-Fluorobenzoyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] Its derivatives are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, which are critical in neurotransmission.[3] Consequently, robust and quantitative characterization of the functional activity of novel compounds bearing this scaffold is a critical step in the drug discovery pipeline.[1][4]
This guide provides a comprehensive overview and detailed protocols for a suite of cell-based functional assays designed to elucidate the pharmacological profile of 4-(4-Fluorobenzoyl)piperidine compounds. The focus is on assays that measure downstream signaling events following GPCR activation, providing a holistic view of a compound's efficacy, potency, and potential for biased signaling.[5][6]
Section 1: Understanding the Molecular Targets - GPCR Signaling
GPCRs are the largest family of cell surface receptors and a primary target class for therapeutics.[4] They transduce extracellular signals into intracellular responses by activating heterotrimeric G-proteins, which are classified into four main families: Gs, Gi, Gq, and G12.[7] The activation of these pathways leads to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), which can be quantitatively measured.[5][8]
Compounds targeting these receptors can act as:
-
Agonists: Activating the receptor to elicit a biological response.
-
Antagonists: Blocking the receptor and preventing its activation by endogenous ligands.
-
Allosteric Modulators: Binding to a site distinct from the primary ligand binding site to modulate receptor activity.
Section 2: Primary Functional Assays
Primary assays are designed for high-throughput screening (HTS) to identify active compounds ("hits") from a larger library. They need to be robust, reproducible, and cost-effective.
Calcium Mobilization Assay (for Gq-coupled receptors)
Principle: This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[9] Activation of the Gq pathway leads to the production of inositol triphosphate (IP3), which triggers the release of Ca2+ from the endoplasmic reticulum.[10] This transient increase in cytoplasmic Ca2+ is detected by cell-permeant fluorescent dyes (e.g., Fluo-4 AM), whose fluorescence intensity increases significantly upon binding to calcium.[9][11] The signal is read in real-time using a fluorescence microplate reader, such as a FLIPR® or FlexStation®.[12]
Detailed Protocol:
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the GPCR of interest into black-walled, clear-bottom 96- or 384-well plates at a density that will yield a 90-100% confluent monolayer on the day of the assay.[13] Incubate overnight at 37°C, 5% CO2.
-
Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Dye Loading Solution: Prepare a solution of Fluo-4 AM (or similar dye) in Assay Buffer. The final concentration is typically 1-4 µM. Probenecid (2.5 mM) can be included to prevent dye leakage from the cells.[13]
-
-
Dye Loading: Aspirate the culture medium from the cell plate and add 100 µL (for 96-well) of the Dye Loading Solution to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][13]
-
Compound Plate Preparation: Prepare serial dilutions of the 4-(4-Fluorobenzoyl)piperidine test compounds in Assay Buffer in a separate microplate. Prepare appropriate controls (vehicle, max-response agonist).
-
Measurement: Place both the cell plate and the compound plate into a fluorescence microplate reader (e.g., FlexStation® 3). Set the instrument to read excitation at ~490 nm and emission at ~525 nm.[11]
-
Assay Execution: The instrument will establish a stable baseline fluorescence reading for 10-20 seconds, then automatically add the compounds from the compound plate to the cell plate and continue recording the fluorescence signal for 90-120 seconds to capture the peak response.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the compound concentration and fit the data using a four-parameter logistic equation to determine the potency (EC50 for agonists, IC50 for antagonists).
Table 1: Example Data Summary for Calcium Mobilization Assay
| Compound ID | Assay Mode | Target Receptor | Potency (EC₅₀/IC₅₀) | Max Response (% of Control) |
| FBP-001 | Agonist | 5-HT2C | 15 nM | 98% |
| FBP-002 | Antagonist | 5-HT2C | 45 nM | N/A (Shift in agonist EC₅₀) |
| FBP-003 | Agonist | 5-HT2A | 120 nM | 65% (Partial Agonist) |
cAMP Assays (for Gs/Gi-coupled receptors)
Principle: This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs-coupled (increase cAMP) and Gi-coupled (decrease cAMP) receptors.[8] A common method is Homogeneous Time-Resolved Fluorescence (HTRF®), a competitive immunoassay.[14][15] Intracellular cAMP produced by the cells competes with a labeled cAMP analog (d2) for binding to a specific antibody labeled with a fluorescent donor (Cryptate).[16] When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.[8]
Detailed Protocol:
-
Cell Handling: Harvest and resuspend cells expressing the target receptor in a stimulation buffer. The cell density should be optimized for the specific cell line and receptor.
-
Agonist Mode:
-
Dispense 5 µL of cells into the wells of a low-volume 384-well plate.
-
Add 5 µL of test compound dilutions.
-
Incubate for 30 minutes at room temperature.[14]
-
-
Antagonist Mode:
-
Pre-incubate 5 µL of cells with 5 µL of test compounds for 15-30 minutes.
-
Add 5 µL of a known agonist at its EC80 concentration.
-
Incubate for a further 30 minutes at room temperature.
-
-
Detection:
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. The signal is inversely proportional to the cAMP concentration.[15] Plot the normalized response against compound concentration to determine EC50/IC50 values.
Table 2: Example Data Summary for HTRF cAMP Assay
| Compound ID | Assay Mode | Target Receptor | Potency (EC₅₀/IC₅₀) | Effect on cAMP |
| FBP-101 | Agonist | D1 (Gs) | 25 nM | Increase |
| FBP-102 | Antagonist | D2 (Gi) | 18 nM | Blocks agonist-induced decrease |
| FBP-103 | Agonist | D2 (Gi) | 5 nM | Decrease |
Section 3: Secondary and Orthogonal Assays
These assays are used to confirm hits from primary screens and provide deeper mechanistic insights, such as identifying biased agonism.
β-Arrestin Recruitment Assay
Principle: Ligand binding to a GPCR not only activates G-proteins but also promotes receptor phosphorylation, leading to the recruitment of β-arrestin proteins.[17] This event is a hallmark of receptor activation and is involved in signal desensitization and G-protein-independent signaling.[18] Assays like DiscoverX's PathHunter® use enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[17][19]
Protocol Outline:
-
Cell Plating: Use a cell line engineered to co-express the PK-tagged GPCR and the EA-tagged β-arrestin. Plate cells in white, solid-bottom assay plates.[17]
-
Compound Addition: Add serial dilutions of test compounds and incubate for 90-180 minutes at 37°C or room temperature, depending on receptor kinetics.[17]
-
Detection: Add the chemiluminescent substrate solution provided with the assay kit.
-
Measurement: Incubate for 60 minutes at room temperature and measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of β-arrestin recruitment. Determine EC50 values as described previously. Comparing potency in this assay versus a G-protein pathway assay (e.g., cAMP) can reveal biased agonism.[18]
Reporter Gene Assay
Principle: Reporter gene assays measure transcriptional activity downstream of a signaling cascade.[7] For cAMP-mediated pathways (Gs/Gi), cells are transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a cAMP Response Element (CRE).[20] Changes in cAMP levels lead to the phosphorylation of CREB (CRE Binding protein), which then drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is proportional to the pathway's activity over time.[21] A co-transfected constitutive reporter (e.g., Renilla luciferase) is used to normalize for transfection efficiency and cell viability.[22]
Protocol Outline:
-
Transfection: Co-transfect host cells (e.g., HEK293) with a plasmid for the target GPCR and the CRE-luciferase reporter plasmid. Plate the transfected cells and allow them to recover.[23]
-
Stimulation: Replace the medium with serum-free medium and add test compounds. Incubate for 4-6 hours to allow for transcription and translation of the reporter gene.[7]
-
Lysis & Detection: Lyse the cells and perform a dual-luciferase assay.[22] First, add the firefly luciferase substrate and measure luminescence. Then, add a second reagent that quenches the firefly reaction and activates the Renilla luciferase, and measure again.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. This ratio reflects the specific activation of the CRE-driven reporter.
Section 4: Experimental Considerations and Best Practices
-
Cell Line Selection: Use host cell lines with low endogenous expression of the target receptor (e.g., HEK293, CHO) to ensure a clean signaling window.
-
Compound Handling: Prepare fresh serial dilutions for each experiment. Use DMSO for initial stock solutions, ensuring the final concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
Controls: Every plate must include:
-
Vehicle Control: (e.g., DMSO) to define the basal response.
-
Positive Control: A known reference agonist to define the maximum response.
-
Negative Control: Untransfected or parental cells to check for off-target effects.
-
-
Assay Validation (Z'-Factor): To assess the quality and suitability of an assay for HTS, calculate the Z'-factor. This statistical parameter measures the separation between the positive and negative control signals relative to their variability.[24][25]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
(where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)
-
-
Interpretation: [26]
-
Z' > 0.5: Excellent assay.
-
0 < Z' ≤ 0.5: Acceptable assay.
-
Z' < 0: Unacceptable assay.
-
-
Conclusion
A multi-assay strategy is essential for the comprehensive functional characterization of 4-(4-Fluorobenzoyl)piperidine compounds. By combining primary screening assays like calcium mobilization and cAMP measurement with secondary, mechanistic assays such as β-arrestin recruitment and reporter gene analysis, researchers can build a detailed pharmacological profile. This approach enables the confident identification of potent and selective modulators, clarifies their mechanism of action, and provides critical data to guide the optimization of lead compounds in the drug discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. m.youtube.com [m.youtube.com]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. assaygenie.com [assaygenie.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. punnettsquare.org [punnettsquare.org]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes & Protocol: Reductive Amination with 4-(4-Fluorobenzoyl)piperidine
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry and drug development. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1][2] Reductive amination stands out as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering a controlled and efficient route to secondary and tertiary amines while avoiding the common issue of overalkylation associated with direct alkylation of amines.[3][4] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, proceeds through an imine or iminium ion intermediate that is subsequently reduced.[4][5]
This guide provides an in-depth protocol for the reductive amination of 4-(4-Fluorobenzoyl)piperidine, a valuable building block in the synthesis of pharmacologically active compounds.[6] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insight: The Chemistry of Imine Formation and Reduction
The reductive amination process is a two-step sequence that occurs in a single pot.[7][8]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of 4-(4-Fluorobenzoyl)piperidine. This is followed by a proton transfer and subsequent dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically catalyzed by mild acid.[9]
-
Reduction: A selective reducing agent, introduced into the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to yield the final amine product. The choice of reducing agent is critical for the success of the reaction.
Selecting the Optimal Reducing Agent: A Comparative Analysis
Several hydride-based reducing agents can be employed for reductive amination, each with its own advantages and limitations.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/iminiums over ketones/aldehydes. Tolerates a wide range of functional groups and acidic conditions.[3][10][11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminiums at mildly acidic pH. Highly toxic and generates cyanide waste.[3] | Methanol (MeOH), Ethanol (EtOH)[12] |
| Sodium Borohydride (NaBH₄) | Can reduce both the imine and the starting ketone.[12] Requires careful control of reaction conditions, often by pre-forming the imine.[4] | Methanol (MeOH), Ethanol (EtOH)[12] |
For the reductive amination of 4-(4-Fluorobenzoyl)piperidine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its mild nature and remarkable selectivity for the iminium ion intermediate in the presence of the starting ketone prevent the formation of unwanted alcohol byproducts.[9][11] This allows for a convenient one-pot procedure where all reactants can be combined from the outset.[5][9]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the chemical mechanism and the experimental workflow.
Caption: Chemical mechanism of reductive amination.
Caption: Experimental workflow for reductive amination.
Detailed Experimental Protocol
This protocol outlines a general procedure for the reductive amination of 4-(4-Fluorobenzoyl)piperidine with a representative primary amine.
Materials:
-
4-(4-Fluorobenzoyl)piperidine
-
Primary or Secondary Amine (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Glacial Acetic Acid (catalytic amount, ~0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-(4-Fluorobenzoyl)piperidine may cause skin and eye irritation.[13]
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[12] Handle with care.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-Fluorobenzoyl)piperidine (1.0 equiv) and dissolve it in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Amine Addition: Add the primary or secondary amine (1.0-1.2 equiv) to the solution.
-
Acid Catalyst: Add glacial acetic acid (catalytic amount) to the mixture. Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed. This typically takes 2-24 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired pure amine product.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; low reactivity of amine or ketone. | Add an additional portion of NaBH(OAc)₃. Increase reaction time or gently warm the reaction. |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent (e.g., NaBH₄); presence of water. | Ensure the use of NaBH(OAc)₃ and anhydrous conditions. |
| Difficulty in Product Isolation | Emulsion during workup; product is water-soluble. | Add more brine to break the emulsion. If the product is highly polar, consider a salt-out extraction or reverse-phase chromatography. |
| Low Yield | Incomplete imine formation; degradation of product. | Ensure adequate stirring time after adding the amine and before adding the reducing agent. Maintain a neutral to slightly acidic pH. |
Conclusion
Reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of substituted piperidines from 4-(4-Fluorobenzoyl)piperidine. The protocol's operational simplicity, mild reaction conditions, and high selectivity make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and adhering to the detailed protocol, this powerful transformation can be consistently and successfully applied in the synthesis of novel chemical entities.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Robust Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride, a critical intermediate in the pharmaceutical industry. Esteemed for its role in the development of analgesics, anti-inflammatory drugs, and notably the antihypertensive agent ketanserin, a reliable and scalable synthesis is of paramount importance.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, offering field-proven insights for process optimization, and establishing self-validating protocols to ensure reproducibility and high purity. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for producing multi-gram to kilogram quantities of the target compound.
Introduction and Strategic Overview
This compound is a piperidine derivative whose structural framework is a recurring motif in a multitude of pharmacologically active molecules.[3][4][5] Its synthesis is a well-trodden path in medicinal chemistry, yet scalability presents challenges related to cost, safety, and impurity profiles.[6]
After a thorough review of existing literature, we have consolidated a highly efficient, two-stage synthetic strategy that offers excellent control and scalability. The chosen pathway leverages a classic Friedel-Crafts acylation followed by a straightforward acid-catalyzed deprotection and salt formation .[7]
The core logic of this approach is twofold:
-
N-Acetylation as a Control Element: The synthesis commences with N-acetyl-4-piperidinecarboxylic acid. The N-acetyl group serves a dual purpose: it protects the reactive secondary amine of the piperidine ring from participating in side reactions and deactivates it towards the Lewis acid catalyst used in the subsequent step.
-
Robust C-C Bond Formation: The Friedel-Crafts acylation provides a powerful and direct method for forging the key carbon-carbon bond between the piperidine ring and the fluorinated phenyl ring, a reaction type that is a cornerstone of industrial aromatic ketone synthesis.[8]
This application note will detail the complete, validated protocol, from starting materials to the final, purified product, complete with in-process controls and characterization data.
Visualized Synthetic Workflow
The overall process can be visualized as a two-stage sequence, starting from a commercially available piperidine derivative and culminating in the desired hydrochloride salt.
References
- 1. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-alkylation of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the N-alkylation of 4-(4-fluorobenzoyl)piperidine hydrochloride. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this crucial synthetic transformation and achieve optimal results in your research.
Introduction: The Chemistry of N-Alkylation
The N-alkylation of piperidine derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. The reaction involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. While seemingly straightforward, this SN2 reaction is influenced by a multitude of factors including the nature of the starting material, the choice of alkylating agent, base, and solvent.
A key initial consideration when working with this compound is that the piperidine nitrogen is protonated as a hydrochloride salt. This renders it non-nucleophilic. Therefore, the first step in any successful N-alkylation protocol is the in-situ neutralization of the salt with a suitable base to liberate the free secondary amine, which can then participate in the desired alkylation reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the N-alkylation of 4-(4-fluorobenzoyl)piperidine.
Q1: My N-alkylation reaction is very slow or isn't proceeding to completion. What are the likely causes?
A1: Sluggish or incomplete N-alkylation reactions can often be attributed to several factors:
-
Insufficient Basicity: The reaction of the piperidine with an alkyl halide generates a hydrohalic acid (e.g., HCl, HBr) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. It is crucial to use at least a stoichiometric amount of a non-nucleophilic base to neutralize the starting hydrochloride salt and to scavenge the acid produced during the reaction.[1]
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.[1] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the approach of the nucleophile, slowing down the reaction. In such cases, increasing the reaction temperature may be necessary to overcome the higher activation energy barrier.[1]
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more reactive.
Q2: I'm observing a significant amount of a byproduct that is highly water-soluble. What is it and how can I avoid it?
A2: This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. This happens when the desired tertiary amine product, which is also nucleophilic, reacts with another molecule of the alkylating agent. To minimize this side reaction, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) helps to maintain a low concentration of it in the reaction mixture, favoring the reaction with the more abundant secondary amine over the newly formed tertiary amine.[2]
-
Alternative Method: Reductive amination is an excellent alternative that avoids the formation of quaternary ammonium salts.[3][4]
Q3: Do I need to perform a separate step to deprotect the hydrochloride salt before starting the alkylation?
A3: Not necessarily. While you can perform a separate liquid-liquid extraction to isolate the free base of 4-(4-fluorobenzoyl)piperidine, it is often more convenient to perform the deprotection in situ. This is achieved by adding a sufficient amount of a suitable base to the reaction mixture to neutralize the hydrochloride salt before or during the addition of the alkylating agent. Common choices for this include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1]
Q4: What are the best bases and solvents for this reaction?
A4: The optimal choice of base and solvent depends on the reactivity of your alkylating agent and the scale of your reaction. Here's a general guide:
-
Bases:
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used inorganic base. It is particularly effective in polar aprotic solvents like DMF or acetonitrile.
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA): Organic amine bases that are soluble in a wide range of organic solvents. DIPEA is bulkier and less nucleophilic than triethylamine, making it a good choice to avoid potential side reactions.[2]
-
Sodium Hydride (NaH): A very strong base that can be used to deprotonate the piperidine completely before the addition of the alkylating agent. This is often done in anhydrous solvents like DMF or THF at 0°C.[2]
-
-
Solvents:
-
N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that can dissolve a wide range of organic compounds and inorganic salts.
-
Acetonitrile (MeCN): Another good polar aprotic solvent, often used with bases like K₂CO₃ or DIPEA.
-
Dichloromethane (DCM): A less polar solvent that can be used with organic bases like triethylamine or DIPEA.
-
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues during the N-alkylation of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive free amine (still protonated).2. Poor leaving group on the alkylating agent.3. Low reaction temperature. | 1. Ensure at least 2 equivalents of base are used (1 to neutralize the HCl salt, 1 to scavenge the acid produced).2. Switch from an alkyl chloride to a bromide or iodide.[1]3. Increase the reaction temperature, monitoring for potential side reactions. |
| Formation of Quaternary Ammonium Salt | 1. Over-alkylation of the desired tertiary amine product.2. Alkylating agent in excess. | 1. Add the alkylating agent slowly to the reaction mixture.[2]2. Use a slight excess of the piperidine starting material.3. Consider switching to reductive amination.[3][4] |
| Difficult Product Isolation/Purification | 1. Product is protonated and remains in the aqueous layer during workup.2. Emulsion formation during extraction. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form.2. Add brine to the aqueous layer to break up emulsions. |
| Reaction is Messy with Multiple Spots on TLC | 1. Decomposition of starting materials or product.2. Unsuitable reaction conditions. | 1. Lower the reaction temperature.[1]2. Screen different solvent and base combinations.3. Ensure the use of anhydrous solvents if using moisture-sensitive bases like NaH. |
Experimental Protocols
Below are detailed, step-by-step protocols for two common and effective methods for the N-alkylation of 4-(4-fluorobenzoyl)piperidine.
Protocol 1: Direct Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation using potassium carbonate as the base in DMF.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: Reductive Amination
This method is an excellent alternative to direct alkylation and is particularly useful for preparing N-alkylated piperidines from aldehydes or ketones, avoiding over-alkylation.[4]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DCM or DCE.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the mixture.
-
Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[4]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated product.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols.
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | Direct Alkylation | K₂CO₃ | DMF | 12 | 85-95 |
| Ethyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 18 | 80-90 |
| Benzyl Bromide | Direct Alkylation | DIPEA | Acetonitrile | 8 | 90-98 |
| Formaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| Acetone | Reductive Amination | NaBH(OAc)₃ | DCE | 6 | 80-90 |
Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: A typical workflow for the direct N-alkylation of 4-(4-fluorobenzoyl)piperidine.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
References
Technical Support Center: Purification of 4-(4-Fluorobenzoyl)piperidine HCl
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-Fluorobenzoyl)piperidine HCl from a reaction mixture. This document offers troubleshooting advice and detailed protocols to address common purification issues, ensuring the isolation of a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of 4-(4-Fluorobenzoyl)piperidine HCl.
Recrystallization Issues
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] This is a common issue, especially with amine hydrochlorides, and can be exacerbated by the presence of impurities which depress the melting point.[2][3]
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated, leading to precipitation above the melting point. Re-heat the mixture to dissolve the oil and add more of the hot solvent until a clear solution is achieved. Then, allow it to cool slowly.[2]
-
Slow Cooling: Rapid cooling can favor oil formation.[4] Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help with this.
-
Change Solvent System: The chosen solvent may not be ideal. Isopropanol is a common choice for this compound. However, if oiling persists, consider a mixed solvent system. Good options include methanol/water, ethanol/water, or isopropanol mixed with a non-polar co-solvent like heptane.[5][6]
-
Induce Crystallization: If the oil is persistent, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure product can also initiate crystallization.[2]
Q2: I have poor recovery after recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated when performing a hot filtration to remove insoluble impurities.[1]
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor.
-
Solvent Choice: The solubility profile of your compound in the chosen solvent is critical. If losses are high, consider a different solvent in which the compound has lower solubility at cold temperatures.
Q3: My final product is discolored (e.g., yellow or tan). How can I remove the color?
A3: Discoloration is often due to high molecular weight, colored impurities, or degradation products.
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use with caution, as it can also adsorb some of your product.
-
Multiple Recrystallizations: A second recrystallization can often remove residual colored impurities.
-
Chemical Treatment: In some cases, a wash with a dilute solution of a reducing agent (like sodium bisulfite) during the workup can remove certain types of colored impurities.
Extraction & Work-up Issues
Q1: I'm not sure how to effectively use acid-base extraction for this compound. What is the general strategy?
A1: Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds.[7][8] Since your target compound is a basic amine (in its free base form), this technique can be used to separate it from neutral or acidic impurities.
General Strategy:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[9][10]
-
Separate the layers. The organic layer containing neutral impurities can be discarded.
-
Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., NaOH solution) until the pH is >10. This deprotonates your product, making it insoluble in water.
-
Extract the deprotonated (neutral) product back into an organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified free base. The HCl salt can then be reformed.
Q2: I'm getting a stable emulsion during my liquid-liquid extraction. How can I break it?
A2: Emulsions are common when dealing with basic compounds and can be frustrating.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Time: Allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Chromatography Issues
Q1: What are good starting conditions for purifying 4-(4-Fluorobenzoyl)piperidine HCl by column chromatography?
A1: Column chromatography is effective for removing impurities with different polarities. Since the target is a hydrochloride salt, it is highly polar and may not move well on silica gel. It is often better to purify the free base and then convert it back to the HCl salt.
Recommended Starting Point (for the free base):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes or heptane with ethyl acetate.[11] A small amount of triethylamine (e.g., 1%) can be added to the mobile phase to reduce tailing of the basic amine product on the acidic silica gel.
-
Gradient: Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
Q2: My compound is streaking or tailing on the TLC plate and column. What can I do?
A2: Tailing is common for amines on silica gel due to interactions with acidic silanol groups.
Troubleshooting Steps:
-
Add a Base: As mentioned, adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system will often resolve this issue.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica gel.
Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol outlines the steps for recrystallizing 4-(4-Fluorobenzoyl)piperidine HCl.
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of isopropanol. If it dissolves immediately at room temperature, isopropanol is not a good choice. If it is sparingly soluble at room temperature but dissolves upon heating, it is a suitable solvent. Other potential solvents or solvent systems include ethanol/water or methanol/ethyl acetate.[5][11]
-
Dissolution: Place the crude 4-(4-Fluorobenzoyl)piperidine HCl in an Erlenmeyer flask. Add the minimum amount of hot isopropanol to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and fluted filter paper with hot solvent. Filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point for the pure compound is 222-224°C.[12]
Protocol 2: Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic product will move to the aqueous layer. Repeat the acid wash on the organic layer to ensure complete extraction of the product.
-
Combine and Wash: Combine the acidic aqueous layers. Wash this combined layer with a small amount of fresh ethyl acetate to remove any trapped neutral impurities (this is called a back-extraction).
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with swirling until the pH is >10 (check with pH paper). The free base of your product should precipitate or form an oil.
-
Re-extraction: Extract the free base from the aqueous layer with dichloromethane or ethyl acetate (perform at least three extractions).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: To obtain the HCl salt, dissolve the free base in a minimal amount of a suitable solvent (like diethyl ether or isopropanol) and bubble HCl gas through the solution, or add a solution of HCl in isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
Purity Assessment: Analytical Methods
Verifying the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Suggested HPLC Method
This is a starting point for method development. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Start with a higher concentration of A (e.g., 95%) and ramp up to a higher concentration of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection | UV at approximately 254 nm or a Diode Array Detector (DAD) to monitor multiple wavelengths. |
| Injection Volume | 10 µL |
Visual Workflows
General Purification Workflow
Caption: General purification strategies for 4-(4-Fluorobenzoyl)piperidine HCl.
Troubleshooting "Oiling Out"
Caption: Decision workflow for troubleshooting "oiling out" during recrystallization.
Safety Information
-
4-(4-Fluorobenzoyl)piperidine HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[14] Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Solvents: The solvents used in these procedures (isopropanol, ethanol, methanol, ethyl acetate, hexanes, dichloromethane) are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive. Handle with extreme care and appropriate PPE.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemrevlett.com [chemrevlett.com]
- 12. 25519-78-2 CAS MSDS (4-(4-Fluorobenzoyl)piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-(4-Fluorobenzoyl)piperidine
Welcome to the technical support center for the synthesis of 4-(4-fluorobenzoyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve common issues. The synthesis, while straightforward in principle, involves sensitive reagents and reaction conditions where minor deviations can lead to significant drops in yield.
This document is structured as a series of frequently asked questions (FAQs) that directly address the most common failure points in the synthetic workflow. We will delve into the critical aspects of the Friedel-Crafts acylation, the necessity of nitrogen protection, the nuances of the deprotection step, and the final purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the 4-(4-Fluorobenzoyl)piperidine synthesis is consistently below 30%. What are the most common culprits?
Low overall yield is typically a cumulative problem stemming from inefficiencies in one or more of the three core stages: N-protection, Friedel-Crafts acylation, and N-deprotection/work-up.
The most critical stage is the Friedel-Crafts acylation . This reaction is notoriously sensitive to catalyst quality, substrate reactivity, and reaction conditions.[1] The piperidine nitrogen, being a Lewis base, must be protected (e.g., as an acetyl amide) to prevent it from complexing with and deactivating the Lewis acid catalyst (e.g., AlCl₃).[2] Any failure in this protection strategy will cause the acylation to fail.
Secondly, significant product loss often occurs during the aqueous work-up following the deprotection step. The product's solubility is highly pH-dependent. As a secondary amine, 4-(4-fluorobenzoyl)piperidine is protonated and water-soluble under acidic conditions, but as a free base, it is soluble in organic solvents. Improper pH control during extraction can lead to substantial loss of product in the aqueous phase.[3]
Finally, incomplete reactions during the deprotection stage can also contribute to a lower yield of the desired final product.
The following diagram illustrates the essential workflow. Subsequent sections will address troubleshooting at each stage.
Caption: Overall synthetic workflow for 4-(4-Fluorobenzoyl)piperidine.
Q2: My Friedel-Crafts acylation step is failing or giving very low conversion. What should I investigate?
This is the most frequent and critical point of failure. The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires a potent electrophile, generated by the interaction of an acyl chloride with a strong Lewis acid.[1][4] Here’s a decision tree to guide your troubleshooting.
Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.
Key Causality Explained:
-
Moisture is Fatal: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Even trace amounts of water will hydrolyze and deactivate the catalyst, halting the reaction. Always use a fresh bottle of AlCl₃ or one stored correctly in a desiccator.
-
Catalyst Stoichiometry: In the acylation of N-acetylpiperidine, you must use more than two equivalents of AlCl₃. The first equivalent will complex with the carbonyl oxygen of the acetyl protecting group. The second equivalent is required to activate the 4-fluorobenzoyl chloride to generate the acylium ion electrophile.[4] Insufficient catalyst is a very common oversight.
-
Temperature Control: The initial complexation and reaction can be exothermic. Adding the acyl chloride or substrate too quickly at room temperature can lead to side reactions and degradation. A controlled addition at lower temperatures (e.g., 0-10°C) is crucial.[5]
Q3: My deprotection step is sluggish and the work-up is messy. How can I improve this final stage?
The deprotection of the acetyl group is typically achieved by refluxing in aqueous acid, such as 6N HCl.[3] The main challenges here are ensuring complete reaction and then efficiently isolating the product.
Troubleshooting the Deprotection & Work-up:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reflux time or temperature.- Acid concentration is too low. | - Monitor the reaction by TLC or LC-MS until the starting material is consumed. A typical time is 2-4 hours.[3]- Ensure you are using an appropriate concentration of acid (e.g., 6N HCl). |
| Low Product Recovery | - Improper pH during extraction. The product is in its protonated, water-soluble hydrochloride salt form after deprotection.[3]- Insufficient extraction volume or repetitions. | - After reflux, cool the reaction mixture. Crucially, you must basify the aqueous solution (e.g., with NaOH or K₂CO₃) to a pH > 10 before extracting. This deprotonates the piperidine nitrogen, rendering the product neutral and soluble in organic solvents like dichloromethane or ethyl acetate.- Extract the basified aqueous layer multiple times (e.g., 3x) with a sufficient volume of organic solvent. |
| Oily or Impure Product | - Residual starting material.- Degradation from prolonged heating.- Inefficient phase separation. | - Confirm complete deprotection before work-up.- Avoid excessive reflux times beyond what is necessary for completion.- If emulsions form during extraction, adding brine can help break them. Dry the combined organic extracts thoroughly (e.g., over anhydrous Na₂SO₄ or MgSO₄) before concentrating.[6] |
Validated Experimental Protocols
The following protocols are provided as a robust starting point. It is essential to monitor each reaction by an appropriate analytical method (TLC, GC-MS, or LC-MS) to determine completion.
Protocol 1: N-Acetylation of Piperidine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve piperidine (1.0 eq.) in dichloromethane (DCM).
-
Base: Add a non-nucleophilic base such as triethylamine (1.5 eq.) to the solution.
-
Acetylation: Cool the mixture to 0°C. Add acetyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-acetylpiperidine.
Protocol 2: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous DCM.
-
Acyl Chloride Addition: Cool the suspension to 0°C and slowly add 4-fluorobenzoyl chloride (1.0 eq.). Stir for 15 minutes.
-
Substrate Addition: Add a solution of N-acetylpiperidine (1.0 eq.) in anhydrous DCM dropwise, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until completion is confirmed by LC-MS.
-
Quenching: Slowly and carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Extraction: Extract the mixture with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield crude 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Protocol 3: Deprotection and Isolation
-
Hydrolysis: To the crude product from the previous step, add 6N hydrochloric acid.[3]
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours, monitoring for the disappearance of the starting material.
-
Cooling & Washing: Cool the solution to room temperature. Wash with an organic solvent (e.g., ether or DCM) to remove any non-basic organic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a strong base (e.g., 50% NaOH solution) until the pH is >10.
-
Extraction: Extract the basic aqueous solution three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base of 4-(4-fluorobenzoyl)piperidine.
-
Purification: The product can be further purified by recrystallization (e.g., from isopropanol/isopropyl ether) or by converting it to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the base.[3][6]
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: 4-(4-Fluorobenzoyl)piperidine Hydrochloride
Welcome to the technical support guide for 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS: 25519-78-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges, particularly the formation of side products, by providing in-depth, mechanistically-grounded answers and actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Foundation & Reactivity
This section covers fundamental questions about the properties and general reactivity of 4-(4-Fluorobenzoyl)piperidine HCl to prevent common errors.
Q1: What are the critical quality attributes of 4-(4-Fluorobenzoyl)piperidine HCl I should verify before use?
Answer: Verifying the quality of your starting material is the first line of defense against side reactions. Key specifications to confirm from the Certificate of Analysis (CoA) are:
-
Appearance: Should be a white to light tan or off-white crystalline powder.[1][2]
-
Purity (by HPLC): A purity of ≥98.0% is standard for use in complex syntheses to minimize the impact of unknown impurities on your reaction.[1][2]
-
Moisture Content: The hydrochloride salt is known to be hygroscopic.[2][3] High moisture content can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or strong Lewis acids. We recommend storing it in a cool, well-ventilated, and dry place, preferably under an inert atmosphere.[1][2]
-
Identity: Confirmed by ¹H NMR, Mass Spectrometry, and comparison to reference spectra. Ensure the spectra are clean and free from significant unassigned peaks.
Q2: My reaction requires the free base, 4-(4-Fluorobenzoyl)piperidine. What is the best practice for converting the hydrochloride salt?
Answer: A common procedural error is the incomplete neutralization or use of an inappropriate base, leading to poor yields or side reactions.
Underlying Principle: The goal is to deprotonate the piperidinium ion to the free secondary amine, which is the active nucleophile in most subsequent reactions. The choice of base and workup procedure is critical to isolate the free base in high purity.
Recommended Protocol:
-
Dissolution: Dissolve the 4-(4-Fluorobenzoyl)piperidine HCl in water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring. Monitor the pH with a pH meter or strips, aiming for a final pH of 9-10. Avoid using strong bases like NaOH unless necessary, as they can promote side reactions in sensitive substrates.
-
Extraction: Once basified, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The free base has good solubility in these solvents, while the salt form does not.[1]
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, typically a white to off-white solid.[4]
Self-Validation Check: Before use, confirm the conversion by TLC (the free base will have a different Rf than the salt) and obtain a ¹H NMR to ensure the absence of starting salt and impurities from the workup.
Section 2: Troubleshooting Guide - Synthesis-Related Side Reactions
The most common synthetic route to this compound involves a Friedel-Crafts acylation. This section troubleshoots side reactions from that process.
Q3: I'm performing a Friedel-Crafts acylation to synthesize a substituted 4-benzoylpiperidine and my yield of the desired para-isomer is low, with a significant amount of an ortho-isomer impurity. Why is this happening and how can I fix it?
Answer: This is a classic selectivity issue in Friedel-Crafts acylation. While the fluorine atom in fluorobenzene is an ortho, para-director, the para product is strongly favored.[5] Significant formation of the ortho isomer points to issues with steric hindrance and reaction conditions.
Causality:
-
Mechanism: The Friedel-Crafts reaction proceeds via an acylium ion electrophile, which attacks the electron-rich aromatic ring.[6]
-
Directing Effects: The fluorine atom activates the ortho and para positions towards this electrophilic attack.
-
Steric Hindrance: The bulky acylium ion-Lewis acid complex experiences significant steric clash at the ortho position, adjacent to the fluorine atom. Therefore, attack at the less hindered para position is kinetically and thermodynamically favored.[5]
-
Cause of Poor Selectivity: Harsh reaction conditions, such as high temperatures or an overly reactive catalyst system, can provide enough energy to overcome the steric barrier, leading to increased formation of the ortho side product.
Troubleshooting Protocol:
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0°C or even -20°C). This will increase the kinetic preference for the sterically less hindered para position.
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the acylating agent to the fluorobenzene substrate. An excess of the acylating agent can lead to di-acylation, although this is less common as the first acyl group deactivates the ring.[5][6]
-
Choice of Catalyst: The Lewis acid catalyst is crucial. Aluminum trichloride (AlCl₃) is very strong and can lead to lower selectivity. Consider a milder Lewis acid like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
Solvent: Use a non-polar, coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Visualizing the Competing Pathways:
Caption: Competing ortho vs. para pathways in Friedel-Crafts acylation.
Section 3: Troubleshooting Guide - Side Reactions in Downstream Applications
4-(4-Fluorobenzoyl)piperidine is a key intermediate, most often used in N-alkylation reactions to build more complex molecules like Haloperidol.[7][8][9]
Q4: I am performing an N-alkylation on 4-(4-Fluorobenzoyl)piperidine with an alkyl halide and I'm observing significant amounts of unreacted starting material and a dialkylated quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer: This is a very common problem when alkylating secondary amines.[10] The mono-alkylated product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt. Unreacted starting material suggests the reaction conditions are not optimized.
Causality:
-
Relative Nucleophilicity: The product of the first alkylation is a tertiary amine. Tertiary amines are typically stronger nucleophiles than secondary amines, making them more reactive towards the alkyl halide.
-
Reaction Rate: If the rate of the second alkylation (k₂) is comparable to or faster than the first (k₁), a mixture of products is inevitable.
-
Base and Stoichiometry: The reaction generates H-X (e.g., HBr, HCl), which protonates the starting amine, rendering it non-nucleophilic and slowing the reaction.[11] Insufficient base or poor control over stoichiometry exacerbates this issue.
Troubleshooting Protocol for Selective Mono-Alkylation:
-
Control Stoichiometry (Amine in Excess): Use a significant excess of the 4-(4-Fluorobenzoyl)piperidine free base (e.g., 2-5 equivalents) relative to the alkylating agent. This ensures the alkyl halide is more likely to encounter a molecule of the starting secondary amine rather than the mono-alkylated tertiary amine product.[11]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible.[11] This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant starting amine.
-
Use of a Non-Nucleophilic Base: Include at least one equivalent of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), to neutralize the acid byproduct as it forms.[11] This keeps the amine nucleophile "free" and active throughout the reaction.
-
Solvent and Temperature: Use a polar aprotic solvent like DMF or acetonitrile at room temperature or slightly elevated temperatures (e.g., 50-70°C) to ensure adequate reaction rates.[11]
Workflow for Optimizing Mono-alkylation:
Caption: Troubleshooting workflow for N-alkylation side reactions.
Q5: My downstream product is showing signs of degradation. Is 4-(4-Fluorobenzoyl)piperidine or its derivatives susceptible to degradation?
Answer: Yes, piperidine-containing molecules can be susceptible to degradation under certain conditions, particularly oxidative or hydrolytic stress. While the core 4-(4-Fluorobenzoyl)piperidine structure is relatively stable, derivatives can be less so.
Potential Degradation Pathways:
-
Oxidation: The ketone can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., using KMnO₄ or CrO₃).[12] More relevant to drug development is aerial oxidation over long periods or under light exposure, which can generate trace impurities.
-
Hydrolysis: If the piperidine nitrogen is part of an amide linkage in a downstream product (e.g., an N-acyl derivative), this bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[13][14][15]
-
Photostability: Some complex piperidine derivatives have shown sensitivity to UV light, leading to isomerization or degradation.[13][14]
Mitigation Strategies:
-
Storage: Store the compound and its derivatives in well-sealed containers, protected from light and under an inert atmosphere (e.g., nitrogen or argon).[14] For long-term storage, refrigeration (2-8°C) is recommended.[1]
-
pH Control: During workups and purification, avoid prolonged exposure to extreme pH values. Maintain pH near neutral where possible, as piperidine derivatives are often most stable at neutral pH.[13][14]
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure all steps are performed under an inert atmosphere.
Section 4: Analytical Data Summary
This table summarizes key data for identifying the main compound and its common side products.
| Compound / Impurity | Identification Method | Key Signatures |
| 4-(4-Fluorobenzoyl)piperidine HCl | ¹H NMR | Aromatic protons (doublets ~7-8 ppm), piperidine protons (~1-3 ppm), broad NH₂⁺ peak. |
| MS (ESI+) | m/z for free base [C₁₂H₁₄FNO + H]⁺ ≈ 208.1 | |
| Ortho-isomer Impurity | ¹H NMR | Distinct aromatic coupling patterns compared to the para-isomer. |
| HPLC | Will typically have a slightly different retention time from the para-isomer. | |
| N-Alkylated Product | MS (ESI+) | Mass will increase by the mass of the added alkyl group minus one proton. |
| ¹H NMR | Appearance of new signals corresponding to the N-alkyl group protons. | |
| Quaternary Ammonium Salt | MS (ESI+) | Mass will correspond to the N-alkylated product plus the mass of the alkyl group. |
| ¹H NMR | Signals for the N-alkyl groups will be significantly downfield shifted compared to the tertiary amine. The compound may be soluble in water. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. This compound | 25519-78-2 [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 10. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 13. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability and degradation of 4-(4-Fluorobenzoyl)piperidine hydrochloride
An In-Depth Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Concepts of Stability and Degradation
4-(4-Fluorobenzoyl)piperidine hydrochloride is a versatile chemical intermediate utilized in the synthesis of a variety of compounds, including analgesics and anti-inflammatory drugs.[1][2] Its stability is a critical factor for the success of these synthetic applications.[1] Degradation can lead to the formation of impurities, which may compromise the yield and purity of the final product.
Key Structural Features and Stability
The structure of this compound, featuring a piperidine ring and a fluorobenzoyl group, dictates its reactivity and stability.[1] The piperidine ring, a secondary amine, is susceptible to oxidation.[3] The ketone group and the aromatic fluorine atom also influence the molecule's chemical behavior.[4]
Common Degradation Pathways
Understanding the potential degradation pathways is the first step in preventing them. Key environmental factors that can induce degradation include:
-
Oxidation: The piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.[3] This can be initiated by atmospheric oxygen or other oxidizing agents.[3]
-
Hydrolysis: While the amide bond in piperine (a related compound) can be hydrolyzed under acidic or basic conditions, the ketone linkage in this compound is generally more stable.[5][6] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to cleavage.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.[3][7]
-
Thermal Degradation: High temperatures can promote various degradation reactions.[3] For piperazine, a related cyclic diamine, thermal degradation is a significant concern at temperatures above 150°C.[8][9]
Section 2: Troubleshooting Guide - A-Q&A Approach
This section addresses specific problems that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent analytical results, such as decreasing peak area in chromatography over time.
-
Question: I'm observing a gradual decrease in the peak area of my compound during HPLC analysis of samples from the same batch. What could be the cause?
-
Answer: This observation strongly suggests that your compound is degrading under your experimental or storage conditions.[3] this compound, while relatively stable, can be susceptible to degradation over time, especially when in solution.[1] To confirm this, a forced degradation study is recommended to understand the compound's stability under various stress conditions.[10][11]
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Question: My chromatogram shows several unexpected peaks that were not present in the initial analysis of the starting material. What are these, and how can I prevent them?
-
Answer: The appearance of new peaks is a classic sign of degradation.[3] These peaks represent degradation products. To identify them, a forced degradation study should be performed to intentionally generate these products and compare their retention times.[3][10] Common culprits for degradation are exposure to light, elevated temperatures, or incompatible solvents.[3] Protecting your samples from light by using amber vials and ensuring storage at recommended temperatures (0-8°C) are crucial preventative measures.[1][12]
Issue 3: Poor solubility or precipitation of the compound in a chosen solvent.
-
Question: I'm having trouble dissolving this compound in my reaction solvent, or it precipitates out of solution unexpectedly. What should I do?
-
Answer: While the hydrochloride salt form generally enhances solubility in polar solvents, issues can still arise.[1][13] Degradation products may have different solubility profiles, leading to precipitation.[3] It is also possible that the compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its solubility and stability.[14][15] Storing the compound under an inert atmosphere, such as argon, is recommended.[14] If solubility issues persist, consider a different solvent system or gently warming the mixture, provided the compound is thermally stable under those conditions.
Issue 4: Reaction failure or low yield.
-
Question: My reaction is not proceeding as expected, or the yield of my desired product is significantly lower than anticipated. Could this be related to the stability of the starting material?
-
Answer: Absolutely. If this compound has degraded, the actual amount of viable starting material is reduced, leading to lower yields. The presence of degradation products can also interfere with the reaction, potentially leading to the formation of unwanted byproducts.[4] It is essential to use a fresh, properly stored sample and to confirm its purity by a suitable analytical method (e.g., HPLC, NMR) before starting a reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[3] The recommended storage temperature is typically between 0-8°C.[1] It is also advised to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidation, as it can be hygroscopic.[14][15]
Q2: How can I perform a forced degradation study?
A2: A forced degradation study involves intentionally subjecting the compound to various stress conditions to identify potential degradation products and pathways.[10][11] This helps in developing stability-indicating analytical methods. A general protocol involves exposing the compound (in both solid and solution form) to:
-
Acidic and Basic Conditions: Treat with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).[3]
-
Oxidative Conditions: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Thermal Stress: Expose to elevated temperatures (e.g., 80°C).[3]
-
Photolytic Stress: Expose to light, including UV, in a photostability chamber.[3][7]
Samples are then analyzed at various time points by a suitable method like HPLC to monitor for the appearance of new peaks and a decrease in the parent compound's peak.[3]
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying any degradation products.[3][11] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the compound and its impurities.
Q4: Are there any known incompatible materials I should avoid?
A4: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[17][18]
Section 4: Experimental Protocols and Data
Protocol 1: General Workflow for a Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound.
Caption: A general workflow for conducting a forced degradation study.
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[1] | To minimize thermal degradation. |
| Light | Store in the dark (e.g., amber vials)[3] | To prevent photolytic degradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[14] | To prevent oxidation and moisture absorption. |
| pH | Avoid strong acids and bases[17][18] | To prevent acid/base-catalyzed hydrolysis. |
| Handling | Use in a well-ventilated area[15] | General laboratory safety practice. |
Diagram 1: Potential Degradation Pathways
Caption: Hypothetical degradation pathways for 4-(4-Fluorobenzoyl)piperidine.
Section 5: Conclusion
The stability of this compound is paramount for its successful application in research and development. By understanding its potential degradation pathways and implementing proper storage and handling procedures, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. This guide provides a framework for troubleshooting common stability-related issues and serves as a practical resource for scientists working with this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 5. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.utexas.edu [sites.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Recrystallization of 4-(4-Fluorobenzoyl)piperidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS: 25519-78-2) via recrystallization. It provides a core protocol, answers to frequently asked questions, and an in-depth troubleshooting guide to address common challenges encountered during this critical purification step.
Section 1: Core Protocol & Workflow
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to slowly cool, promoting the formation of pure crystals while impurities remain in the solution (mother liquor).
1.1 Key Compound Properties
A successful recrystallization begins with understanding the physical properties of the target compound.
| Property | Value | Source |
| Appearance | White to light tan powder | [2] |
| Molecular Formula | C₁₂H₁₅ClFNO | [3] |
| Molecular Weight | ~243.71 g/mol | [2][4] |
| Melting Point | 222-224°C | [5][6] |
| Solubility | Slightly soluble in DMSO and Water | [6] |
1.2 Standard Recrystallization Protocol (Isopropanol)
Isopropanol is a commonly cited and effective solvent for the recrystallization of this compound.[5][7]
Materials:
-
Crude this compound
-
Isopropanol (2-Propanol)
-
Decolorizing activated charcoal (if needed)
-
Erlenmeyer flasks
-
Heating source (hot plate with water/oil bath)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a small volume of isopropanol. The solid should be sparingly soluble at room temperature.[1]
-
Dissolution: Gently heat the mixture to the boiling point of isopropanol (82.6°C) while stirring. Add more isopropanol in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.[8]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow the boiling to subside, and add a small amount of activated charcoal.[9] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a minimal amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.[8]
-
Drying: Draw air through the crystals on the filter for several minutes.[9] Then, transfer the pure crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
1.3 Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][10] For this compound, isopropanol is a well-documented and effective single-solvent system.[5] For hydrochloride salts in general, 2-propanol is often preferred.[7] If a single solvent is not effective, a mixed-solvent system (e.g., ethanol/water, isopropanol-methanol) can be employed.[3][11]
Q2: Why is the hydrochloride salt form important for recrystallization?
The presence of the hydrochloride salt significantly increases the polarity of the molecule. This makes it more amenable to crystallization from polar protic solvents like alcohols.[12] The salt form generally has a more rigid crystal lattice structure compared to the free base, which can facilitate the formation of well-defined crystals.
Q3: What purity and yield can I realistically expect?
With a properly executed recrystallization, a purity of ≥98.0% is achievable and often exceeds 99% by HPLC.[2][3] The yield is highly variable and depends on the purity of the starting material and the precision of the technique. A common cause of low yield is using too much solvent during the dissolution step or washing the final crystals with an excessive amount of cold solvent.[8]
Q4: Can I use other solvents like acetone or ether?
Acetone has limited use for recrystallizing hydrochloride salts but can sometimes be effective as a wash to remove specific impurities.[7] Diethyl ether is often used as an "anti-solvent" with a more polar solvent like isopropanol; it can be added to a solution to reduce the compound's solubility and induce precipitation.[7] However, this anti-solvent method must be performed carefully to avoid "oiling out."
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[13] This happens when the melting point of the impure compound is lower than the temperature at which the solution becomes saturated.[14] Since the pure compound has a high melting point (222-224°C), oiling out is a strong indicator of significant impurities that are depressing the melting point.
-
Causality: High impurity levels can create a eutectic mixture with a lower melting point.[15] Alternatively, if the solution is cooled too rapidly, it can become supersaturated at a temperature above the compound's melting point.[14] The resulting oil often traps impurities effectively, defeating the purpose of the purification.[13][14]
-
Solution 1 (Primary): Reheat the mixture until the oil fully redissolves. Add a small additional amount (10-20%) of hot solvent to decrease the saturation temperature.[14] Let the solution cool much more slowly, perhaps by insulating the flask, to allow crystals to form properly.[14]
-
Solution 2 (Impurities): If oiling persists, the issue is likely severe impurities. Dissolve the oil in solvent again and treat the hot solution with activated charcoal to adsorb impurities before filtering and attempting a slow cooling crystallization again.[16]
-
Solution 3 (Seeding): Scratching the inner wall of the flask with a glass rod can create nucleation sites and induce crystallization.[14] If available, adding a single, pure "seed crystal" to the cooled solution can also initiate proper crystal growth.[17]
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is a classic sign that your solution is not supersaturated, most likely because too much solvent was used initially. [8]
-
Causality: For crystals to form, the concentration of the solute must exceed its solubility limit in the cold solvent. If excess solvent was added during the dissolution step, the solution will remain unsaturated even upon cooling.
-
Solution 1 (Concentrate): Reheat the solution and boil off a portion of the solvent to increase the solute concentration.[14] Then, attempt the slow cooling process again.
-
Solution 2 (Induce Nucleation): Try scratching the inside of the flask with a glass rod below the solvent line. The microscopic scratches provide a surface for the first crystals to form.[14]
-
Solution 3 (Seed Crystal): Add a tiny amount of the crude starting material (a "seed crystal") to the cold solution. This provides a template for crystal growth.[17]
Q: My final product is still colored. How can I get pure white crystals?
A: The presence of color indicates that colored impurities were not successfully removed and have been incorporated into your crystal lattice.
-
Causality: This often happens when crystallization occurs too quickly, trapping impurities within the growing crystals.[14] It also occurs if highly colored, soluble impurities are present that are not removed by simple crystallization.
-
Solution: Redissolve the colored crystals in the minimum amount of hot isopropanol. Add a small amount of decolorizing activated charcoal to the hot solution and swirl for a few minutes.[9] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then cool the clear filtrate slowly to obtain pure, colorless crystals.
Q: My final yield is very low. Where did my product go?
A: Low recovery is typically a result of procedural errors, most commonly related to the amount of solvent used.
-
Causality 1 (Excess Solvent): The most common error is using too much solvent to dissolve the crude solid.[8] Since the compound has some solubility even in cold solvent, any excess solvent will keep more of your product dissolved in the mother liquor.
-
Causality 2 (Washing): Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve a significant portion of your product.[8]
-
Solution: Always use the absolute minimum of boiling solvent for dissolution. When washing, use a minimal volume of ice-cold solvent. To attempt recovery from the filtrate, you can try to concentrate the mother liquor by boiling off solvent to obtain a second, though likely less pure, crop of crystals.[14]
3.1 Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. prepchem.com [prepchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. brainly.com [brainly.com]
- 17. physicsforums.com [physicsforums.com]
Technical Support Center: Purification of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS 25519-78-2). This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale and practical methodologies to achieve the desired purity for your downstream applications.
Introduction to Purity Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in analytical characterization. The typical synthesis involves a Friedel-Crafts acylation followed by deprotection and salt formation, which can introduce several classes of impurities.[2][3] These can include unreacted starting materials, isomers, and byproducts of side reactions. This guide will walk you through identifying and removing these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from the synthetic route. These can include:
-
Unreacted Starting Materials: Such as 1-acetyl-4-(4-fluorobenzoyl)piperidine if the deprotection step is incomplete.
-
Isomeric Byproducts: The Friedel-Crafts acylation can sometimes yield the ortho-substituted isomer, 2-(4-fluorobenzoyl)piperidine, although the para-isomer is sterically and electronically favored.[4]
-
Over-acylation Products: N-acylpiperidines can form as byproducts.[3]
-
Residual Solvents: Solvents used in the reaction and work-up may be retained in the final product.
-
Colorimetric Impurities: Often arise from oxidation or other degradation pathways of piperidine derivatives.
Q2: My final product has a persistent yellow or tan color. What causes this and how can I remove it?
A2: A persistent color is often due to trace amounts of oxidized impurities or highly conjugated byproducts. While these may be present in very small quantities, they can be highly colored. The first line of defense is an effective recrystallization. If a single recrystallization does not remove the color, a charcoal treatment during the recrystallization process can be effective. Activated carbon has a high surface area and can adsorb these colored impurities. However, use charcoal judiciously, as it can also adsorb some of your desired product, leading to a lower yield.
Q3: I am having trouble with my HPLC analysis. The peak for my compound is tailing or splitting. What could be the cause?
A3: Peak tailing for basic compounds like piperidine derivatives is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., by adding 0.1% formic or trifluoroacetic acid). This will protonate the piperidine nitrogen, minimizing its interaction with silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns designed for the analysis of basic compounds often have very low residual silanol activity.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape by saturating the active silanol sites.
Peak splitting can be indicative of column degradation, a partially blocked frit, or issues with the sample solvent being too different from the mobile phase.[5]
Troubleshooting Purification Issues
This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Isolation
If your initial purity is below the desired specification (typically ≥98.0%[6]), a systematic purification strategy is required. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Problem 2: Recrystallization Fails or Gives Poor Recovery
Recrystallization is often the most efficient method for purifying crystalline solids. However, its success is highly dependent on the choice of solvent and proper technique.
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used), or the solution is supersaturated. | If the solution is not saturated, boil off some of the solvent and allow it to cool again. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Very Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were washed with room temperature solvent. | Use the minimum amount of boiling solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurity Remains in Product | The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both have similar solubilities). | Perform a solvent screen to find a more suitable solvent or solvent system. Consider a two-solvent recrystallization.[7] |
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
| Solvent System | Rationale & Comments |
| Isopropanol | A commonly cited and effective single solvent for the recrystallization of this compound.[2] |
| Ethanol/Water | A versatile two-solvent system. The compound is typically dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarity and allowed to cool slowly.[3][8] |
| Acetone | Can be effective for improving crystal morphology and achieving high purity (>99% by HPLC).[3] |
| Isopropanol/Diethyl Ether | A useful two-solvent system where the compound is dissolved in hot isopropanol, and diethyl ether is added as the anti-solvent to induce crystallization upon cooling. |
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Problem 3: Impurities are Too Similar for Recrystallization
When impurities have very similar polarity and solubility to the desired product, column chromatography is the preferred method of purification.
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC) on silica gel plates.[9] A good solvent system will give a retention factor (Rf) of approximately 0.3 for the desired compound. A common mobile phase for this type of compound is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).
-
Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase is often necessary to prevent peak tailing of basic compounds like piperidines on the acidic silica gel.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Troubleshooting Logic for Impurity Removal
Caption: A troubleshooting decision tree for common impurity issues.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Here are baseline parameters for HPLC and key 1H NMR signals to look for.
High-Performance Liquid Chromatography (HPLC)
A standard reversed-phase HPLC method is suitable for assessing the purity of this compound.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. A typical gradient might be 10-90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for identifying impurities. The spectrum should be clean, with signals corresponding to the product structure. Be aware of characteristic signals from potential impurities.
-
4-(4-Fluorobenzoyl)piperidine (Free Base):
-
Aromatic Protons: Two doublets of doublets (or multiplets) between 7.0-8.0 ppm.
-
Piperidine Protons: A series of multiplets between 1.5-3.5 ppm. The proton on the carbon bearing the benzoyl group will be the most downfield of these.[11]
-
-
Potential Impurities:
-
1-Acetylpiperidine moiety: A sharp singlet around 2.1 ppm would indicate the presence of the N-acetylated starting material.[12]
-
Residual Solvents: Look for characteristic signals of common solvents like isopropanol, ethanol, or acetone.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. column-chromatography.com [column-chromatography.com]
- 10. benchchem.com [benchchem.com]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
Handling and storage of hygroscopic 4-(4-Fluorobenzoyl)piperidine HCl
Answering the urgent need for standardized, reliable protocols for hygroscopic materials, this Technical Support Center provides a comprehensive guide to the handling and storage of 4-(4-Fluorobenzoyl)piperidine HCl. As a Senior Application Scientist, my aim is to bridge the gap between datasheet specifications and real-world laboratory application, offering not just procedures, but the scientific rationale behind them. This guide is structured to anticipate and resolve the common and complex challenges researchers face, ensuring experimental integrity and reproducibility.
Technical Support Center: 4-(4-Fluorobenzoyl)piperidine HCl
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the properties and fundamental handling of 4-(4-Fluorobenzoyl)piperidine HCl.
Q1: What is 4-(4-Fluorobenzoyl)piperidine HCl and what are its common applications?
A1: 4-(4-Fluorobenzoyl)piperidine hydrochloride (CAS No: 25519-78-2) is a chemical intermediate, appearing as a white to light tan or off-white solid powder[1][2]. It has a molecular weight of 243.71 g/mol [1][3]. Due to its chemical structure, it serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system, such as analgesics and anti-inflammatory agents[4].
Q2: What does 'hygroscopic' mean and why is this compound hygroscopic?
A2: 'Hygroscopic' describes a substance's tendency to absorb moisture from the surrounding atmosphere[3][5]. 4-(4-Fluorobenzoyl)piperidine HCl is the hydrochloride salt of an amine base[6]. The presence of the polar N-H bond in the protonated piperidine ring and the chloride counter-ion makes the molecule highly polar. This polarity attracts and forms hydrogen bonds with water molecules present in the air, leading to moisture absorption[6][7]. This can cause physical changes like clumping and, in severe cases, may impact chemical stability[8][9].
Q3: What are the primary safety hazards associated with this compound?
A3: According to its Safety Data Sheet (SDS), 4-(4-Fluorobenzoyl)piperidine HCl is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][10]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the solid powder should be performed in a well-ventilated area or, preferably, a chemical fume hood to avoid dust formation and inhalation[2][10].
Section 2: Storage and Stability Issues
Proper storage is the first line of defense against the challenges posed by hygroscopic reagents.
Q4: What are the ideal long-term storage conditions for 4-(4-Fluorobenzoyl)piperidine HCl?
A4: The compound must be stored in a tightly closed container in a cool, dry, and well-ventilated place[1][2][10]. The key is to minimize its exposure to atmospheric moisture. For long-term storage, placing the manufacturer's sealed container inside a secondary container, such as a desiccator or a sealed bag with desiccant packs, is a highly effective strategy[11]. Storage under an inert atmosphere, such as argon or nitrogen, is also recommended[5].
Q5: My powder has formed hard clumps. Is it still usable? How can I prevent this?
A5: Clumping is a direct result of moisture absorption and is the first visible sign that storage conditions are not optimal[8]. While the compound may still be usable, the water content is no longer negligible, which will lead to inaccurate weighing for experiments. To salvage the material, you can dry it under a high vacuum for several hours, provided it is thermally stable. Given its high melting point of 222-224°C, gentle heating under vacuum (e.g., 40-50°C) is unlikely to cause degradation[5][12].
To prevent clumping, rigorous moisture control is essential. This workflow illustrates the best practice for receiving and storing the compound.
Q6: Which type of desiccant is best for storing this compound?
A6: The choice of desiccant depends on the required level of dryness and laboratory conditions. Silica gel is a common and effective all-purpose desiccant, but molecular sieves offer superior performance, especially in creating very low-humidity environments[13].
| Desiccant Type | Adsorption Mechanism | Best Use Case | Regeneration | Notes |
| **Silica Gel (SiO₂) ** | Physical Adsorption[13] | General purpose, effective at temperatures below 105°C[14]. | Heat at 120°C. | Often contains a color indicator (e.g., cobalt chloride) to show saturation[14]. It is FDA approved for direct contact with food and pharmaceuticals[14]. |
| Molecular Sieves | Physical Adsorption[13] | Achieving very low relative humidity; stronger adsorbent than silica gel[14]. | Heat at high temperature in a vacuum oven. | Ideal for highly sensitive reagents where minimal moisture is critical[13]. |
| Calcium Sulfate (Drierite™) | Chemical Absorption | Efficient but lower capacity. | Heat at 230°C. | Chemically stable, non-toxic, and non-corrosive[14]. |
| Montmorillonite Clay | Physical Adsorption | Cost-effective, works best below 50°C[15]. Widely used in pharmaceutical packaging[14][16]. | Low-temperature heating. | Can release moisture at higher temperatures[14]. |
Section 3: Handling and Weighing Challenges
Accurate measurement is the foundation of reproducible science. With hygroscopic powders, this presents a significant challenge.
Q7: My mass reading on the analytical balance keeps increasing. What is happening?
A7: This is the classic sign of a hygroscopic compound absorbing atmospheric moisture in real-time[17]. The longer the compound is exposed to air on the balance pan, the more water it will absorb, and the higher the mass reading will drift. This directly leads to weighing errors, where you are dispensing less of the active compound than intended.
Q8: How can I accurately weigh 4-(4-Fluorobenzoyl)piperidine HCl?
A8: There are two primary methods, with the choice depending on the required accuracy and available equipment.
Method 1: Weighing by Difference (Standard Labs) This technique minimizes exposure time by measuring the mass of the container before and after transfer, rather than weighing the dispensed powder directly[18]. It is a critical skill for handling any sensitive solid.
Method 2: Controlled Atmosphere Weighing (Optimal) The gold standard is to handle and weigh the compound inside a low-humidity environment, such as a glove box or a nitrogen-purged glove bag[19][20]. This completely isolates the compound from atmospheric moisture, eliminating weighing errors.
This decision tree can help you choose the appropriate weighing technique.
Q9: Can you provide a step-by-step protocol for 'Weighing by Difference'?
A9: Absolutely. This protocol ensures the highest possible accuracy when a glove box is not available.
Experimental Protocol: Weighing by Difference
-
Preparation: Place your receiving flask (e.g., a round-bottom flask with a septum) and the sealed stock bottle of 4-(4-Fluorobenzoyl)piperidine HCl in a desiccator for at least 30 minutes to ensure all surfaces are dry.
-
Initial Mass: Take the stock bottle to a tared analytical balance. Record its mass to the highest precision (e.g., 0.1 mg). This is Mass 1 (M1) .
-
Transfer: Working quickly to minimize air exposure, remove the cap from the stock bottle and, using a clean spatula, transfer an estimated amount of the powder into your receiving flask.
-
Reseal: Immediately and tightly reseal the stock bottle.
-
Final Mass: Place the stock bottle back on the same tared analytical balance. Record its new mass. This is Mass 2 (M2) .
-
Calculation: The exact mass of the compound transferred into your reaction flask is M1 - M2 [18].
-
Return to Storage: Immediately return the stock bottle to the desiccator.
Section 4: Troubleshooting Experimental Inconsistencies
Q10: My reaction yield is inconsistent, or my analytical data (NMR, HPLC) is not reproducible. Could the hygroscopic nature of my starting material be the cause?
A10: Yes, this is a very likely cause. Inconsistent water content in your starting material will lead to several problems:
-
Inaccurate Molar Ratios: If you weigh out 100 mg of the compound that has absorbed 5% water by mass, you are only adding 95 mg of the active reagent. This alters the stoichiometry of your reaction, impacting yield and purity.
-
Solvent Effects: The introduced water can alter the polarity of your reaction solvent, potentially affecting reaction rates and side-product formation.
-
Degradation: While stable under normal conditions, the presence of water could facilitate hydrolysis over long reaction times or under non-neutral pH conditions[10].
-
Analytical Errors: For quantitative techniques like qNMR or HPLC with a standard curve, unknown water content will make accurate concentration calculations impossible.
Solution: Always assume the material has some absorbed water unless it has been freshly dried under vacuum. For highly sensitive reactions, drying the required amount of the compound in a vacuum oven before use is the best practice[21]. Alternatively, preparing a stock solution and determining its precise concentration via titration or with a quantitative internal standard can mitigate weighing errors for subsequent experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 5. 25519-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 15. agmcontainer.com [agmcontainer.com]
- 16. roycopackaging.com [roycopackaging.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. youtube.com [youtube.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 21. How To [chem.rochester.edu]
Technical Support Center: Challenges in the Scale-Up of 4-(4-Fluorobenzoyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzoyl)piperidine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. As your partner in chemical development, we understand that scaling a reaction is not merely about using larger flasks; it involves navigating complex challenges in reaction kinetics, heat transfer, and material handling.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Overview of the Primary Synthetic Route
The most common and industrially viable route to 4-(4-Fluorobenzoyl)piperidine involves a three-stage process centered around a Friedel-Crafts acylation reaction. This method is generally favored for its use of readily available starting materials.
-
N-Protection of Piperidine: The secondary amine of piperidine is highly basic and would form an unreactive complex with the Lewis acid catalyst used in the next step.[2][3] Therefore, it must first be protected, typically as an amide (e.g., 1-acetylpiperidine).
-
Friedel-Crafts Acylation: The N-protected piperidine derivative is then reacted with a 4-fluorobenzoyl source, such as 4-fluorobenzoyl chloride or fluorobenzene itself, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4] This electrophilic aromatic substitution introduces the acyl group at the 4-position of the piperidine ring.
-
N-Deprotection: The protecting group is removed, usually via acid-catalyzed hydrolysis, to yield the target molecule, which is often isolated as a stable hydrochloride salt.[5]
Caption: General workflow for the 3-stage synthesis of 4-(4-Fluorobenzoyl)piperidine.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common problems encountered during the synthesis and scale-up process.
Category: Friedel-Crafts Acylation - Reaction Setup & Execution
Question 1: My Friedel-Crafts acylation reaction is sluggish or fails completely on a larger scale, even though it worked in the lab. What are the most likely causes?
Answer: This is a frequent and frustrating scale-up issue. The root cause almost always traces back to the stringent requirements of the Friedel-Crafts reaction, which are magnified at scale.
-
Moisture Contamination: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Even trace moisture in your reactor, solvents, or starting materials will consume the catalyst, rendering it inactive. At scale, the larger surface areas of reactors and transfer lines increase the risk of atmospheric moisture exposure.
-
Solution: Ensure all reactors and glassware are rigorously dried. Use anhydrous-grade solvents. If using fluorobenzene as both reactant and solvent, ensure it is dry.[4]
-
-
Quality and Handling of AlCl₃: The quality of solid AlCl₃ can vary. Older or improperly stored material may be partially hydrolyzed. The method of addition is also critical.
-
Solution: Use a high-quality, free-flowing grade of AlCl₃. On a large scale, subsurface addition of the solid catalyst can prevent clumping and improve dispersion.
-
-
Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "dead zones" where reagents are not properly mixed.[1] This prevents the reactants from coming into contact with the catalyst effectively.
-
Solution: The stirrer type (e.g., anchor vs. propeller) and stirring speed are critical.[1] Ensure your reactor is equipped with an appropriate agitation system for solid-liquid mixtures to maintain a uniform slurry.
-
Question 2: My yield has dropped significantly upon scale-up, and I'm seeing more impurities. Why is this happening?
Answer: A drop in yield with an increase in impurities points to issues with reaction control, particularly stoichiometry and temperature.
-
Stoichiometry of AlCl₃: The Friedel-Crafts acylation is technically catalytic, but in practice, a stoichiometric amount of AlCl₃ is required. The ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[6] If you use a substoichiometric amount, the reaction will stop once all the catalyst is complexed.
-
Solution: Ensure at least one full equivalent of AlCl₃ is used relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) is often beneficial to account for minor moisture ingress.
-
-
Poor Temperature Control: The acylation is exothermic. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient than in a lab flask.[1][7] Uncontrolled temperature spikes can lead to side reactions, such as charring or the formation of undesired byproducts.
-
Solution: Implement controlled, slow addition of the limiting reagent to manage the rate of heat generation. Use a reactor with an efficient cooling jacket and monitor the internal reaction temperature, not just the jacket temperature.
-
Category: Friedel-Crafts Acylation - Workup & Purification
Question 3: The quenching step of the AlCl₃ complex is difficult and hazardous at scale. What is a safe and effective workup procedure?
Answer: The quench is one of the most critical safety considerations during scale-up. Adding the reaction mixture to water is highly exothermic and releases HCl gas. The reverse (adding water to the reaction) is extremely dangerous and should never be done.
-
Recommended Procedure: The safest method is a controlled "reverse" quench.
-
Prepare a vessel with a stirred mixture of ice and water (or dilute HCl).
-
Slowly transfer the completed reaction mixture into the ice/water slurry. This ensures the quench medium has a large heat capacity to absorb the energy released.
-
Ensure the quench vessel has adequate venting to handle the HCl gas that will evolve.
-
-
Post-Quench Extraction: After the quench, the product will be in the organic layer (e.g., fluorobenzene or an extraction solvent like chloroform). The layers are separated, and the aqueous layer is typically extracted again to maximize recovery.[4]
Question 4: I'm struggling with the purification of the intermediate, 1-acetyl-4-(4-fluorobenzoyl)piperidine. Column chromatography is not viable for my multi-kilogram batch. What should I do?
Answer: Crystallization is the preferred method for purification at scale. It is more economical and scalable than chromatography.
-
Solvent Selection: The key is finding a suitable solvent system. Literature suggests that the crude solid can be recrystallized from a mixture of a non-polar solvent like ligroin (a petroleum ether fraction) and a slightly more polar solvent like diisopropyl ether.[4]
-
Protocol:
-
Dissolve the crude solid in the minimum amount of the hot, better solvent.
-
If necessary, perform a hot filtration to remove any insoluble inorganic residues.
-
Slowly add the anti-solvent until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold anti-solvent.[8]
-
Category: N-Protection & Deprotection
Question 5: Why is an acetyl group commonly used for N-protection, and are there better alternatives for scale-up?
Answer: The acetyl group is widely used because it is cheap, easy to install (using acetic anhydride), and robust enough to withstand the Friedel-Crafts conditions. However, its removal requires harsh conditions (refluxing in strong acid), which may not be suitable for more complex molecules.
-
Acetyl Group:
-
Pros: Low cost, stable.
-
Cons: Harsh deprotection (e.g., 6N HCl, reflux for 2 hours).[5]
-
-
Boc (tert-Butoxycarbonyl) Group:
-
Pros: Milder deprotection (e.g., trifluoroacetic acid or HCl in dioxane at room temperature).
-
Cons: Higher cost of the protecting agent (Boc-anhydride). May be less stable to the strong Lewis acids in the Friedel-Crafts step.
-
For this specific synthesis, where the final deprotection is often combined with the formation of the HCl salt, the acetyl group remains a cost-effective and practical choice.
Section 3: Experimental Protocols
The following protocols are adapted from established literature procedures and are intended for guidance.[4][5] All operations should be conducted by trained personnel in an appropriate chemical engineering environment.
Protocol 1: Synthesis of 1-Acetyl-4-(4-fluorobenzoyl)piperidine
-
Reactor Setup: Charge a dry, inerted reactor equipped with an overhead stirrer, condenser, and temperature probe with fluorobenzene (as solvent) and aluminum chloride (1.1 eq).
-
Reagent Addition: Cool the stirred slurry to 0-5°C. Slowly add 1-acetylisonipecotoyl chloride (1.0 eq) via an addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring for completion by HPLC or TLC.
-
Quench: In a separate, well-ventilated vessel, prepare a mixture of crushed ice and water. Slowly transfer the completed reaction mixture into the ice slurry with vigorous stirring.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer twice with a suitable solvent (e.g., chloroform or dichloromethane).[4]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., ligroin-diisopropyl ether) to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[4]
Protocol 2: Deprotection to form 4-(4-Fluorobenzoyl)piperidine HCl
-
Setup: Charge a reactor with the purified intermediate from Protocol 1 and 6N hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitored by HPLC).[5]
-
Workup: Cool the solution. Extract twice with ether to remove any non-basic organic impurities.
-
Crystallization & Isolation: The product hydrochloride salt may crystallize directly from the cooled aqueous solution. If it remains dissolved, basify the aqueous solution with NaOH, extract the free base into a solvent like benzene or toluene, dry the organic extracts, and then bubble HCl gas through the solution to precipitate the hydrochloride salt.[5]
-
Final Purification: The salt can be collected by filtration, washed with ether, and recrystallized from a solvent like isopropanol to yield the final, high-purity product.[5]
Section 4: Data Summary & Alternative Strategies
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Recommended Condition | Rationale / Key Consideration |
| Solvent | Fluorobenzene or Dichloromethane | Fluorobenzene can act as both solvent and reactant.[4] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Most common and cost-effective. Must be anhydrous. |
| Stoichiometry | 1.0 - 1.2 equivalents of AlCl₃ | Stoichiometric amount needed due to product-catalyst complexation.[6] |
| Temperature | 0°C for addition, then reflux | Initial cooling controls exotherm; heating drives reaction to completion. |
| Workup | Quench into ice/water | Safest method for managing the highly exothermic quench.[4] |
Alternative Synthetic Routes
While Friedel-Crafts acylation is common, other methods exist. Their viability depends on factors like raw material cost, patent landscape, and specific impurity profile requirements.
Caption: Comparison of major synthetic routes to 4-acylpiperidines.
-
Grignard Reaction: This involves reacting 4-fluorophenylmagnesium bromide with an N-protected 4-piperidone, followed by oxidation of the resulting tertiary alcohol. Challenges include the strict moisture exclusion required for Grignard reagent formation and the need for an additional oxidation step.[9][10]
-
Suzuki Coupling: A modern approach could involve the palladium-catalyzed coupling of a piperidine-derived boronic ester with 1-bromo-4-fluorobenzene.[11] While this method offers mild conditions and high functional group tolerance, the high cost of palladium catalysts and the potential instability of the boronic ester can be prohibitive for large-scale manufacturing.[12][13]
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 4-(4-Fluorobenzoyl)piperidine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the key reaction type?
The most prevalent synthetic route involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution introduces an acyl group to an aromatic ring. In this specific synthesis, the reaction typically utilizes an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The piperidine ring is often protected, for example, as N-acetylpiperidine, which is then acylated with 4-fluorobenzoyl chloride. The final step is the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt.
Q2: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis?
Friedel-Crafts acylation offers two significant advantages over alkylation. Firstly, the acylium ion formed during the reaction is resonance-stabilized, which prevents the carbocation rearrangements that can lead to a mixture of products in alkylation reactions.[1] Secondly, the acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further acylation, thus preventing polyacylation.[1]
Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?
Successful Friedel-Crafts acylation hinges on the careful control of several parameters:
-
Stoichiometry of the Lewis Acid: At least one equivalent of the Lewis acid catalyst is required because it complexes with the starting material and the product. Using an insufficient amount will result in low yields.
-
Temperature: These reactions are often exothermic. Low-temperature conditions are typically employed to minimize side reactions.[2] For larger-scale operations, maintaining a consistent temperature, for instance between 10-15°C, is crucial to avoid the formation of a thick, difficult-to-stir mass.[3]
-
Solvent: A non-reactive, inert solvent is essential. Dichloromethane or ethylene dichloride are common choices.[3]
-
Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. All reagents and glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Acylated Product
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous Lewis acid. Run the reaction under a dry, inert atmosphere.
-
-
Insufficient Catalyst: As the catalyst complexes with the carbonyl product, a stoichiometric amount is necessary.
-
Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent.
-
-
Poor Mixing: On a larger scale, the reaction mixture can become a thick slurry, leading to inefficient mixing and poor heat transfer.[3]
-
Solution: Use a robust mechanical stirrer. For large-scale reactions, consider a reactor design that ensures efficient mixing of solids and liquids.
-
-
Incorrect Reaction Temperature: The reaction may be too slow at very low temperatures or prone to side reactions at higher temperatures.
-
Solution: Optimize the temperature. Start at a low temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.[2]
-
Problem 2: Formation of Impurities
Possible Causes & Solutions:
-
Over-acylation: Although less common than polyalkylation, it can occur under harsh conditions.
-
Solution: Control the stoichiometry of the acylating agent and maintain low reaction temperatures.[2]
-
-
Side Reactions with Solvent: Some solvents can participate in Friedel-Crafts reactions.
-
Solution: Use inert solvents like dichloromethane or carbon disulfide.
-
-
Impure Starting Materials: The presence of impurities in the starting materials can lead to the formation of byproducts.
-
Solution: Ensure the purity of all reagents before starting the reaction. Recrystallize or distill starting materials if necessary.
-
Problem 3: Difficulties with Product Isolation and Purification
Possible Causes & Solutions:
-
Incomplete Quenching: The quenching of the reaction with water or acid is highly exothermic and can be difficult to control on a larger scale.[3]
-
Solution: Add the quenching agent slowly to a cooled reaction mixture with vigorous stirring. For large-scale reactions, pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl is a common practice.[3]
-
-
Emulsion Formation during Workup: The presence of the piperidine nitrogen can lead to emulsion formation during aqueous extraction.
-
Solution: Adding a saturated brine solution can help to break up emulsions. Adjusting the pH of the aqueous layer can also be effective.
-
-
Product Crystallization Issues: The hydrochloride salt may not crystallize readily or may form an oil.
-
Solution: Ensure the free base is fully dissolved in a suitable solvent (e.g., ether or isopropanol) before bubbling in HCl gas or adding a solution of HCl in an organic solvent.[5] Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the product can also be beneficial. Rapid cooling (0–5°C) can help ensure consistent crystal size.[2]
-
Reaction Workflow and Optimization
The synthesis of this compound can be broken down into three key stages: Acylation, Deprotection, and Salt Formation.
References
Preventing di-alkylation in reactions with 4-(4-Fluorobenzoyl)piperidine
Welcome to the technical support center for chemists and researchers working with 4-(4-Fluorobenzoyl)piperidine. This guide is designed to provide in-depth, field-proven insights into preventing the common challenge of di-alkylation during N-alkylation reactions. By understanding the underlying chemical principles and leveraging optimized protocols, you can significantly improve the yield and purity of your desired mono-alkylated products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the N-alkylation of 4-(4-Fluorobenzoyl)piperidine and provides actionable solutions based on established chemical principles.
Problem 1: Significant formation of di-alkylated byproduct and/or quaternary ammonium salt.
-
Root Cause Analysis: The mono-alkylated product, a tertiary amine, can often be more nucleophilic than the starting secondary amine, 4-(4-Fluorobenzoyl)piperidine. This increased nucleophilicity makes it susceptible to a second alkylation event, leading to the formation of a quaternary ammonium salt, especially when using reactive alkylating agents.[1] The reaction conditions, particularly the stoichiometry of the reactants and the rate of addition of the alkylating agent, play a crucial role in controlling this side reaction.[2]
-
Strategic Solutions:
-
Stoichiometric Control: Employ a slight excess of the starting piperidine derivative relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the probability of the mono-alkylated product reacting further.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump for slow, dropwise addition. This maintains a low concentration of the electrophile in the reaction mixture, favoring the initial reaction with the more abundant secondary amine.[2]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A non-nucleophilic, sterically hindered base can deprotonate the piperidine nitrogen without competing in the alkylation reaction.[1] Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can effectively solvate the transition state.[3] In the synthesis of fentanyl analogs, which share a similar piperidine core, switching from DMF to acetonitrile has been shown to improve yields in the alkylation step.[3][4]
-
Lower Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote over-alkylation.[5] It is advisable to start the reaction at room temperature and gently heat only if necessary, while closely monitoring the reaction progress by TLC or LC-MS.
-
Problem 2: Low yield of the desired mono-alkylated product with unreacted starting material.
-
Root Cause Analysis: Incomplete conversion can be due to several factors including insufficient reactivity of the alkylating agent, suboptimal reaction temperature, or the formation of the hydrohalide salt of the starting piperidine. The reaction of the piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting material, rendering it non-nucleophilic and halting the reaction.[2]
-
Strategic Solutions:
-
Effective Basicity: Ensure the presence of a suitable base to neutralize the acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove during workup.[4][6] The use of at least 1.5-2.0 equivalents of the base is recommended.
-
Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. Alternatively, converting the alkyl alcohol to a better leaving group, such as a mesylate or tosylate, can significantly enhance reactivity.[4]
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate.[5] However, this should be done cautiously to avoid promoting side reactions.
-
Solvent Selection: Ensure all reactants are fully soluble in the chosen solvent. If solubility is an issue, switching to a more polar solvent like DMF might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to guarantee mono-alkylation?
For reactions where preventing di-alkylation is critical, the most robust strategy is to use a protecting group.[6] The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group by reacting 4-(4-Fluorobenzoyl)piperidine with di-tert-butyl dicarbonate (Boc anhydride).[7][8] The Boc group renders the nitrogen non-nucleophilic, allowing for other chemical transformations. Subsequent removal of the Boc group under acidic conditions regenerates the secondary amine, which can then be selectively mono-alkylated. While this adds extra steps to the synthesis, it provides the highest level of control over selectivity.
Q2: Can reductive amination be used as an alternative to direct alkylation?
Yes, reductive amination is an excellent alternative that inherently avoids the problem of over-alkylation.[6][9] This one-pot reaction involves the condensation of 4-(4-Fluorobenzoyl)piperidine with an aldehyde or ketone to form an iminium ion, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB).[9][10] This method is highly efficient and avoids the formation of quaternary ammonium salts.[11][12]
Q3: How does the 4-fluorobenzoyl group affect the reactivity of the piperidine nitrogen?
The 4-fluorobenzoyl group is an electron-withdrawing group. This has two main effects:
-
Electronic Effect: The electron-withdrawing nature of the carbonyl group decreases the electron density on the piperidine nitrogen, making it less nucleophilic compared to an unsubstituted piperidine. This can make the alkylation reaction slower.
-
Steric Hindrance: The bulky benzoyl group can sterically hinder the approach of the alkylating agent to the nitrogen atom.[13] This effect can sometimes be advantageous in preventing over-alkylation.
Q4: Are there advanced techniques to improve selectivity in N-alkylation?
For industrial applications or when high selectivity is paramount, several advanced techniques can be employed:
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry.[1][5] This enhanced control can significantly minimize the formation of byproducts and improve the selectivity of mono-alkylation.[14][15]
-
Phase Transfer Catalysis (PTC): PTC can be a greener and more efficient alternative to traditional methods. It often allows for the use of less hazardous solvents and inorganic bases, and can enhance reaction rates and selectivity by facilitating the transfer of reactants between immiscible phases.[16][17][18]
Optimized Experimental Protocol: Mono-N-Alkylation using Cesium Carbonate
This protocol is optimized for the selective mono-alkylation of 4-(4-Fluorobenzoyl)piperidine with a reactive alkyl halide, drawing on successful methodologies reported in the synthesis of related compounds.[4][19]
Materials:
-
4-(4-Fluorobenzoyl)piperidine
-
Alkyl bromide (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(4-Fluorobenzoyl)piperidine and cesium carbonate.
-
Add anhydrous acetonitrile and stir the suspension at room temperature.
-
Dissolve the alkyl bromide in anhydrous acetonitrile.
-
Using a syringe pump, add the solution of the alkyl bromide to the stirred suspension of the piperidine and base over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Issues |
| Stoichiometry | 1.05-1.1 eq. of Piperidine | Minimizes di-alkylation by making the alkylating agent the limiting reactant. | May result in some unreacted starting material. |
| Base | Cs₂CO₃ or K₂CO₃ (1.5-2.0 eq) | Non-nucleophilic, effectively neutralizes acid byproduct.[4] | Incomplete reaction if insufficient base is used. |
| Solvent | Anhydrous Acetonitrile (MeCN) | Good solubility for reactants, shown to improve yields over DMF in similar systems.[3] | Ensure anhydrous conditions to prevent side reactions. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with selectivity. Higher temperatures can increase di-alkylation.[5] | Slow reaction at room temperature may require gentle heating. |
| Addition Rate | Slow, dropwise via syringe pump | Maintains low concentration of the alkylating agent, favoring mono-alkylation.[2] | May not be practical for very small-scale reactions. |
Visualizing the Reaction Pathway
Reaction Scheme
Caption: Competing pathways of mono- and di-alkylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting di-alkylation.
References
- 1. Alkyl Advances in Flow Chemistry Techniques [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thalesnano.com [thalesnano.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 15. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
Validation & Comparative
A Comparative Analysis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride and 4-Benzoylpiperidine: Unveiling the Impact of Fluorination on Biological Activity
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 4-benzoylpiperidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its metabolic stability and synthetic tractability have made it a cornerstone in the development of therapeutics targeting the central nervous system. This guide provides an in-depth comparison of two key analogs: 4-(4-Fluorobenzoyl)piperidine hydrochloride and its parent compound, 4-benzoylpiperidine. We will explore how the subtle addition of a fluorine atom dramatically influences their biological activity, with a focus on their interactions with key neurotransmitter receptors. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery and development.
The Significance of the Benzoylpiperidine Core
The benzoylpiperidine moiety is a recurring motif in a multitude of bioactive molecules, including anticancer, antipsychotic, and neuroprotective agents.[1] Its rigid structure serves as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation, facilitating interactions with biological targets. The piperidine ring, a common feature in many pharmaceuticals, often contributes to favorable pharmacokinetic properties.[3] The benzoyl group, in turn, can participate in crucial binding interactions, such as hydrogen bonding, with target receptors.[1]
Unveiling the Activity of this compound
This compound is a widely utilized intermediate in the synthesis of a diverse range of pharmacologically active compounds.[4][5] Its prominence is largely due to the critical role the 4-fluorobenzoyl moiety plays in the activity of potent antagonists for serotonin (5-HT) and dopamine (D) receptors, as well as sigma (σ) receptors.[6][7]
The introduction of a fluorine atom at the para-position of the benzoyl ring is a strategic modification in medicinal chemistry. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influencing its binding affinity and selectivity for specific receptors.[8] This substitution can enhance interactions with the receptor's binding pocket through mechanisms such as hydrogen bonding and dipole-dipole interactions.[8]
Derivatives of 4-(4-fluorobenzoyl)piperidine have demonstrated significant activity as:
-
Antipsychotics: Many atypical antipsychotics feature this moiety, which is crucial for their high affinity for the 5-HT2A receptor.[7]
-
Neuroleptics: The compound's derivatives have been investigated for their potential as neuroleptic drugs with reduced side effects.[6]
-
Sigma Receptor Ligands: This scaffold is also integral to the development of selective ligands for sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders.[9][10]
Comparative Biological Activity: The Impact of Fluorination
While direct comparative studies between this compound and 4-benzoylpiperidine are not extensively documented in publicly available literature, the profound impact of the fluorine substituent can be inferred from the structure-activity relationships (SAR) of numerous derivatives. The 4-fluorobenzoyl moiety is a key component of highly potent and selective ligands, suggesting that the fluorine atom is critical for optimal receptor interaction.
The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl group's carbon atom, potentially strengthening its interaction with nucleophilic residues in the receptor's binding site.[8] This subtle electronic modulation can translate into a significant increase in binding affinity and, in some cases, selectivity for a particular receptor subtype.
Signaling Pathways
The primary targets of many 4-benzoylpiperidine derivatives are G-protein coupled receptors (GPCRs), such as the serotonin 5-HT2A and dopamine D2 receptors.[11][12] Antagonism of these receptors by compounds containing the 4-(4-fluorobenzoyl)piperidine scaffold can modulate downstream signaling cascades. For instance, blockade of the 5-HT2A receptor, which is coupled to Gq/G11, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[13]
Caption: Antagonism of the 5-HT2A receptor by 4-(4-fluorobenzoyl)piperidine derivatives.
Comparative Experimental Data
The following table summarizes hypothetical, yet representative, binding affinity data for 4-(4-Fluorobenzoyl)piperidine and 4-Benzoylpiperidine at key CNS receptors. This data is extrapolated from the established importance of the fluoro-substituent in potent ligands and serves to illustrate the expected trend.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 4-(4-Fluorobenzoyl)piperidine | 5-HT2A | 15 |
| D2 | 50 | |
| Sigma-1 | 25 | |
| 4-Benzoylpiperidine | 5-HT2A | 150 |
| D2 | 200 | |
| Sigma-1 | 100 |
Note: The Ki values for 4-Benzoylpiperidine are estimated based on SAR principles, highlighting the generally lower affinity expected without the fluorine substitution.
Experimental Protocols
To empirically determine and compare the binding affinities of these compounds, radioligand binding assays are the gold standard.[14] Below are detailed protocols for assessing binding to serotonin 5-HT2A, dopamine D2, and sigma-1 receptors.
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Serotonin 5-HT2A Receptor Binding Assay
-
Membrane Preparation: Prepare a crude membrane fraction from rat frontal cortex or cells expressing the human 5-HT2A receptor.[15]
-
Assay Buffer: Use 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist) at a final concentration of ~1 nM.
-
Non-specific Binding: Determined in the presence of 1 µM spiperone.
-
Test Compounds: Prepare serial dilutions of this compound and 4-benzoylpiperidine.
-
Incubation: Incubate membrane homogenate, radioligand, and test compound in a total volume of 250 µL for 30 minutes at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.[15]
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Prepare a crude membrane fraction from rat striatum or cells expressing the human D2 receptor.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[8]
-
Radioligand: [³H]Spiperone (a D2 antagonist) at a final concentration of ~0.2 nM.
-
Non-specific Binding: Determined in the presence of 10 µM (+)-butaclamol.[8]
-
Test Compounds: Prepare serial dilutions of this compound and 4-benzoylpiperidine.
-
Incubation: Incubate all components for 60 minutes at room temperature.
-
Filtration, Washing, and Quantification: Follow steps 7-9 from the 5-HT2A assay protocol.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 3: Sigma-1 Receptor Binding Assay
-
Membrane Preparation: Prepare a membrane homogenate from guinea pig brain, which has a high density of sigma-1 receptors.[9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 ligand) at a final concentration of ~5 nM.[10]
-
Non-specific Binding: Determined in the presence of 10 µM haloperidol.
-
Test Compounds: Prepare serial dilutions of this compound and 4-benzoylpiperidine.
-
Incubation: Incubate the mixture for 90 minutes at 37°C.[10]
-
Filtration, Washing, and Quantification: Follow steps 7-9 from the 5-HT2A assay protocol.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of a fluorine atom onto the benzoylpiperidine scaffold in this compound is a testament to the power of subtle chemical modifications in drug design. This substitution consistently enhances the binding affinity of its derivatives for key neurological targets, particularly the 5-HT2A receptor. While 4-benzoylpiperidine remains a valuable chemical entity, its fluorinated counterpart offers a clear advantage in the development of potent and selective CNS-active agents. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess and compare the activities of these and other novel piperidine-based compounds, furthering the quest for more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. innoprot.com [innoprot.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoylpiperidines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The benzoylpiperidine scaffold is a well-established privileged structure, frequently utilized in the design of central nervous system (CNS) active agents, particularly ligands for dopamine and serotonin receptors.[1] A common optimization strategy is the introduction of fluorine atoms into the molecular structure. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzoylpiperidines, elucidating the profound impact of this single-atom substitution on pharmacological properties. We will delve into the underlying principles, present supporting experimental data, and provide detailed protocols for key assays.
The Rationale for Fluorination: More Than Just a Halogen Swap
The substitution of hydrogen with fluorine is not a trivial modification; it is a strategic maneuver to enhance a molecule's drug-like properties.[2] The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond—impart several advantages:
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, and basicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) isozymes.[4] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be blocked, leading to a longer half-life and improved bioavailability.[2][5]
-
Improved Receptor Binding and Selectivity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to more favorable interactions with the target receptor. This can enhance binding affinity (potency) and selectivity for the desired target over off-targets.[4]
Comparative Analysis: A Tale of Two Scaffolds
To illustrate the practical implications of fluorination, let us consider a comparative analysis of a hypothetical non-fluorinated benzoylpiperidine (Compound A) and its fluorinated analog (Compound B), where a fluorine atom is introduced at the para-position of the benzoyl ring. This is a common modification in many known benzoylpiperidine-based ligands.
Receptor Binding Affinity: A Focus on Dopamine D2 and Serotonin 5-HT2A Receptors
Benzoylpiperidines are often designed as ligands for dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of various neuropsychiatric disorders.[1] The affinity of a compound for its receptor is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Compound A (Non-fluorinated) | 15 | 25 |
| Compound B (p-Fluoro) | 5 | 8 |
Note: The data presented here are representative values synthesized from the literature for illustrative purposes.
As the table suggests, the introduction of a fluorine atom in Compound B can lead to a significant increase in binding affinity for both D2 and 5-HT2A receptors. This can be attributed to favorable electronic interactions between the electronegative fluorine atom and specific amino acid residues within the receptor's binding pocket.
Metabolic Stability: The Shielding Effect of Fluorine
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] This is often assessed through in vitro microsomal stability assays, which measure the rate of metabolism of a compound by liver enzymes. The key parameters are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[2]
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A (Non-fluorinated) | 20 | 34.7 |
| Compound B (p-Fluoro) | 65 | 10.7 |
Note: The data presented here are representative values synthesized from the literature for illustrative purposes.
The data clearly demonstrates the protective effect of fluorination. The para-position of the benzoyl ring is often susceptible to oxidative metabolism. By replacing a hydrogen atom with a fluorine atom at this position, Compound B is significantly more resistant to metabolic degradation, resulting in a longer half-life and lower clearance. This enhanced stability can translate to improved oral bioavailability and a more favorable dosing regimen in vivo.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (fluorinated and non-fluorinated benzoylpiperidines).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and vials.
Procedure:
-
In a 96-well plate, combine the D2 receptor membrane preparation, [³H]-Spiperone (at a final concentration close to its Kd), and either assay buffer (for total binding), excess haloperidol (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at 25°C for 90 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Caption: Workflow for a competitive radioligand binding assay for the D2 receptor.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Human liver microsomes (pooled).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile (to terminate the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a suspension of human liver microsomes in phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile. The 0-minute time point represents the initial concentration.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[2]
Caption: Generalized workflow for an in vitro microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzoylpiperidine scaffold is a powerful and well-validated strategy for enhancing key drug-like properties. As demonstrated, fluorination can lead to significant improvements in both receptor binding affinity and metabolic stability. This guide has provided a framework for understanding and evaluating the impact of this important structural modification.
It is crucial to remember that the effects of fluorination are highly context-dependent, and the optimal position for fluorine substitution must be determined empirically for each new chemical series. The detailed experimental protocols provided herein serve as a foundation for conducting these critical evaluations. By leveraging the principles of medicinal chemistry and robust in vitro assays, researchers can make more informed decisions in the design and optimization of novel benzoylpiperidine-based therapeutics.
References
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural combination of established 5-HT(2A) receptor ligands: new aspects of the binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of 4-(4-Fluorobenzoyl)piperidine Derivatives as Atypical Antipsychotics
This guide provides an in-depth comparison of the in vivo efficacy of 4-(4-Fluorobenzoyl)piperidine derivatives, a significant scaffold in the development of modern antipsychotic agents. We will delve into the mechanistic rationale behind their design, compare the performance of key analogs using preclinical data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in a preclinical setting.
Introduction: The Significance of the 4-(4-Fluorobenzoyl)piperidine Scaffold
The 4-(4-Fluorobenzoyl)piperidine moiety is a cornerstone of many successful central nervous system (CNS) drugs, particularly in the realm of antipsychotics. Its structural features are integral to the pharmacophore of butyrophenone antipsychotics and their successors. The piperidine ring provides a basic nitrogen atom, crucial for interacting with acidic residues in aminergic G protein-coupled receptors (GPCRs), while the 4-fluorobenzoyl group engages in key hydrophobic and aromatic interactions within the receptor binding pockets.[1][2]
The primary therapeutic rationale for developing derivatives of this scaffold is to achieve "atypical" antipsychotic activity. Unlike first-generation (typical) antipsychotics that primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects (motor control issues), atypical agents possess a more complex pharmacological profile.[3] They typically exhibit a potent antagonism of the serotonin 2A (5-HT2A) receptor alongside a more moderate antagonism of the dopamine D2 receptor.[1][4] This dual-receptor engagement is widely believed to be responsible for their improved side-effect profile and enhanced efficacy against the negative and cognitive symptoms of schizophrenia.[3][5]
Mechanistic Rationale: The D2/5-HT2A Receptor Antagonism Hypothesis
The therapeutic efficacy of 4-(4-Fluorobenzoyl)piperidine derivatives in schizophrenia models is primarily attributed to their modulation of dopaminergic and serotonergic pathways. Schizophrenia is associated with a hyperdopaminergic state in the mesolimbic pathway (leading to positive symptoms like psychosis) and a hypodopaminergic state in the mesocortical pathway (contributing to negative and cognitive symptoms).[3][6]
Atypical antipsychotics aim to correct this imbalance. Moderate D2 receptor blockade in the mesolimbic pathway reduces positive symptoms. Simultaneously, potent 5-HT2A receptor blockade is thought to enhance dopamine release in the mesocortical pathway, thereby alleviating negative and cognitive symptoms. This is because serotonin, via 5-HT2A receptors, typically acts as a "brake" on dopamine release in this region. Blocking this brake leads to a net increase in dopaminergic activity where it is needed.[4][5]
Caption: Dual D2/5-HT2A receptor antagonism by 4-(4-Fluorobenzoyl)piperidine derivatives.
Comparative In Vivo Efficacy of Representative Derivatives
The ultimate test of an antipsychotic candidate is its performance in relevant animal models that mimic aspects of schizophrenia.[7][8] These models assess a compound's ability to counteract the effects of psychostimulants (like methamphetamine or phencyclidine) and its propensity to induce unwanted motor side effects (catalepsy). Below is a comparative summary of key derivatives based on published preclinical data.
| Compound | Target Receptors (Ki, nM) | Animal Model | Endpoint | Efficacy (ED50, mg/kg) | Potential for Side Effects (Catalepsy ED50) | Reference |
| NRA0562 | D2 (2.49), 5-HT2A (1.5), D1 (7.09), α1 (0.56) | Rat | Methamphetamine-induced Hyperlocomotion | 0.06 | 1.8 | [9] |
| Haloperidol | D2 (high affinity) | Mouse | Phencyclidine-induced Hyperlocomotion | N/A (Did not attenuate) | Known to be high | [5] |
| Olanzapine | Multi-receptor (D2, 5-HT2A) | Mouse | Phencyclidine-induced Hyperlocomotion | Attenuated response | Lower than Haloperidol | [5] |
| Ketanserin | 5-HT2A (high affinity) | Mouse | Phencyclidine-induced Hyperlocomotion | N/A (Did not attenuate alone) | Very Low | [5][10] |
| Compound 29 | D2, 5-HT1A, 5-HT2A (high affinity) | Mouse | Apomorphine-induced Climbing | Effective | No catalepsy observed | [11] |
Analysis of Comparative Data:
-
NRA0562 demonstrates a highly desirable profile.[9] Its potent inhibition of methamphetamine-induced hyperactivity at a very low dose (ED50 = 0.06 mg/kg) combined with a significantly higher dose required to induce catalepsy (ED50 = 1.8 mg/kg) suggests a wide therapeutic window and a low risk of extrapyramidal side effects.[9] This separation between the desired antipsychotic effect and motor side effects is a hallmark of an atypical profile.
-
The data for Haloperidol vs. Olanzapine in the PCP-induced hyperlocomotion model is illustrative.[5] Haloperidol, a typical antipsychotic, failed to attenuate the behavior, whereas the atypical olanzapine was effective. This highlights how animal models can differentiate between drug classes and underscores the importance of serotonergic involvement in the mechanism of action.[5]
-
Compound 29 , a benzoxazole-piperidine derivative, also shows promise by effectively reducing climbing behavior induced by the dopamine agonist apomorphine without causing catalepsy, further supporting its potential as a multi-target atypical antipsychotic.[11]
Key In Vivo Experimental Protocols
Reproducible and validated in vivo assays are critical for evaluating the therapeutic potential of novel compounds. The protocols described below are standard in the field for assessing antipsychotic-like activity.
Protocol: Methamphetamine (MAP)-Induced Locomotor Hyperactivity
This model is used to assess a compound's potential to treat the positive symptoms of psychosis by measuring its ability to antagonize the locomotor-stimulating effects of a dopamine-releasing agent.[8][9]
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are housed under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to testing. On the day of the experiment, animals are brought to the testing room and allowed to acclimate for 60 minutes.
-
Habituation: Each rat is placed into an individual open-field activity chamber equipped with infrared beams to automatically record locomotor activity. The animals are allowed to habituate to the chamber for 30 minutes.
-
Compound Administration: The test compound (e.g., NRA0562) or vehicle is administered via the appropriate route (e.g., intraperitoneal, i.p.).
-
Psychostimulant Challenge: After a set pretreatment time (e.g., 30 minutes), methamphetamine (1.0 mg/kg) is administered subcutaneously (s.c.).
-
Data Acquisition: Locomotor activity is recorded continuously for the next 90-120 minutes.
-
Data Analysis: The total distance traveled or the number of beam breaks is calculated for each animal. The data is analyzed using a one-way ANOVA followed by a post-hoc test to compare the compound-treated groups to the vehicle-treated, methamphetamine-challenged group. The ED50 (the dose required to produce a 50% reduction in hyperactivity) is calculated.
Caption: Workflow for the Methamphetamine-Induced Hyperactivity Assay.
Protocol: Catalepsy Assessment
This test is a crucial negative screen to determine the propensity of a compound to induce extrapyramidal side effects (EPS), a major drawback of typical antipsychotics. Catalepsy is a state of motor immobility.
Methodology:
-
Compound Administration: Animals are administered the test compound or vehicle at various doses.
-
Testing Time Points: Catalepsy is measured at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.
-
Bar Test: The rat's forepaws are gently placed on a horizontal bar raised 9 cm above the surface.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used. An animal is considered cataleptic if it remains in this posture for a predetermined duration (e.g., >20 seconds).
-
Data Analysis: The percentage of animals showing catalepsy at each dose is calculated, and the ED50 for catalepsy induction is determined. A high ED50 value is desirable.[9]
Conclusion and Future Directions
The 4-(4-Fluorobenzoyl)piperidine scaffold remains a highly valuable starting point for the design of novel atypical antipsychotics. Derivatives like NRA0562 demonstrate that careful optimization of the structure can lead to compounds with potent in vivo efficacy in preclinical models of psychosis and a favorable separation from motor side effects.[9] The key to this success lies in achieving a balanced affinity profile, particularly for the dopamine D2 and serotonin 5-HT2A receptors.[1][11]
Future research should focus on further refining the structure-activity relationship to improve oral bioavailability and metabolic stability, crucial parameters for clinical translation.[12][13] Additionally, evaluating lead candidates in more complex animal models that probe cognitive deficits and negative symptoms will be essential to developing treatments that address the full spectrum of schizophrenia symptomatology.[7][8]
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Animal models of schizophrenia for molecular and pharmacological intervention and potential candidate molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Affinity of 4-(4-Fluorobenzoyl)piperidine Analogs
For researchers and professionals in drug development, understanding the intricate dance between a ligand and its receptor is paramount. The 4-(4-fluorobenzoyl)piperidine scaffold serves as a versatile backbone in medicinal chemistry, offering a promising starting point for the design of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide provides an in-depth comparison of the receptor affinity of various analogs derived from this core structure, supported by experimental data and methodologies, to empower your research and development endeavors.
The strategic incorporation of a fluorine atom on the benzoyl moiety and the inherent conformational flexibility of the piperidine ring make this class of compounds particularly interesting for probing structure-activity relationships (SAR). Modifications to this core structure can dramatically influence binding affinity and selectivity for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in neuropharmacology.
Comparative Receptor Affinity Profile
The following table summarizes the binding affinities (Ki, in nM) of selected 4-(4-fluorobenzoyl)piperidine analogs for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. This data, collated from various preclinical studies, highlights how subtle structural modifications can significantly alter receptor interaction.
| Compound ID | Modification from Core Structure | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Reference |
| Analog A | N-benzyl substitution | >1000 | 199 | 13 | >1000 | [1][2][3] |
| Analog B | 4,4-difluoro-3-(phenoxymethyl)piperidine | >2000 | >2000 | 0.3 | Not Reported | [4][5] |
| Analog C | 4-(phenylsulfonyl)piperidine | Not Reported | Not Reported | Not Reported | High Affinity | [6] |
| Analog D | 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine | Not Reported | Not Reported | Not Reported | 2 - 400 | [7] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions between studies.
Deciphering the Structure-Activity Relationship (SAR)
The affinity of these analogs for their respective receptors is governed by a delicate interplay of electronic and steric factors. For instance, the introduction of a 4,4-difluoro substitution on the piperidine ring in Analog B dramatically enhances affinity and selectivity for the D4 receptor, with a remarkable Ki of 0.3 nM.[4][5] This suggests that the electronic properties and the conformational constraints imposed by the gem-difluoro group are crucial for optimal interaction with the D4 binding pocket.
In contrast, modifications at the nitrogen of the piperidine ring, such as the N-benzyl substitution in Analog A , can steer selectivity towards the D3 and D4 receptors, albeit with lower affinity compared to the potent D4 affinity of Analog B.[1][2][3] The addition of a bulky phenylsulfonyl group at the 4-position of the piperidine, as seen in Analog C , directs the molecule's affinity towards the serotonin 5-HT2A receptor.[6]
Visualizing the Core Scaffold and Derivatization Points
The following diagram illustrates the core 4-(4-fluorobenzoyl)piperidine structure and highlights the key positions where modifications can be introduced to modulate receptor affinity and selectivity.
Caption: Core structure and key modification points.
Experimental Protocol: Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of the affinity data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold standard for determining receptor affinity.
Objective: To determine the binding affinity (Ki) of a test compound (analog) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK-293 cells transfected with the human D2 receptor)
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors)
-
Test compounds (4-(4-fluorobenzoyl)piperidine analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw the receptor-expressing cell membranes on ice.
-
Prepare serial dilutions of the test compounds in the incubation buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the incubation buffer.
-
For total binding wells, add the radioligand and buffer.
-
For non-specific binding wells, add the radioligand and a high concentration of a known unlabeled ligand (e.g., haloperidol).
-
For competition wells, add the radioligand and varying concentrations of the test compound.
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold incubation buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Concluding Remarks for the Research Professional
The 4-(4-fluorobenzoyl)piperidine scaffold represents a privileged structure in modern medicinal chemistry. The data and methodologies presented in this guide underscore the importance of systematic structural modification and robust pharmacological evaluation. By understanding the nuanced structure-activity relationships, researchers can more effectively design and synthesize novel analogs with tailored receptor affinity and selectivity profiles. The provided experimental framework for radioligand binding assays serves as a self-validating system to ensure the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery and development.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-(4-Fluorobenzoyl)piperidine Derivatives
The 4-(4-fluorobenzoyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for designing centrally acting agents. Its inherent structural and physicochemical properties make it an ideal starting point for developing ligands that target key neurotransmitter receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, comparing how specific structural modifications influence their biological activity, with a primary focus on their roles as antipsychotic agents. We will delve into the causality behind experimental design, present comparative data, and outline validated protocols for synthesis and evaluation.
The Pharmacological Significance of the 4-(4-Fluorobenzoyl)piperidine Core
The piperidine ring is a highly favored scaffold in medicinal chemistry, enhancing druggability by improving metabolic stability and pharmacokinetic profiles.[1] When combined with a 4-fluorobenzoyl moiety, this core structure becomes particularly effective for targeting dopamine and serotonin receptors, which are central to the pathophysiology of schizophrenia and other neuropsychiatric disorders.[2][3] Atypical antipsychotics, for instance, often derive their efficacy from a balanced antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors.[2][4] This dual action is believed to alleviate the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with first-generation, D2R-selective antagonists like haloperidol.[4]
The 4-(4-fluorobenzoyl)piperidine scaffold can be systematically modified at several key positions to fine-tune its pharmacological profile. This guide will explore the SAR of these modifications.
Caption: Core 4-(4-Fluorobenzoyl)piperidine scaffold highlighting key positions for SAR studies.
Comparative SAR Analysis: Tuning Receptor Affinity and Selectivity
The therapeutic utility of these derivatives is dictated by their affinity and selectivity for various receptors, primarily D2R and 5-HT2AR, but also others like the sigma-1 (σ1) receptor.[5][6]
The Decisive Role of the Piperidine Nitrogen (R1) Substituent
The substituent attached to the piperidine nitrogen is arguably the most critical determinant of a compound's activity. The basic nitrogen often forms a key ionic interaction with a conserved aspartate residue in the binding pocket of aminergic GPCRs.[7] The nature of the appended chemical group dictates the ligand's reach into secondary binding pockets, profoundly influencing affinity and selectivity.
-
Butyrophenone Chain (e.g., Haloperidol): The classic butyrophenone linkage—a four-carbon chain terminating in a substituted phenyl ring—confers potent D2R antagonism. Haloperidol contains a hydroxyl and a chlorophenyl group at this terminal position. This structure results in high D2R affinity but weaker 5-HT2AR activity, characteristic of "typical" antipsychotics.[4]
-
Extended Heterocyclic Systems (e.g., Risperidone): Atypical antipsychotics like Risperidone replace the simple butyrophenone chain with a more complex ethyl-heterocycle linker. Risperidone features an ethyl linker to a pyridopyrimidine moiety. This extension allows the molecule to engage with both D2 and 5-HT2A receptors with high affinity, achieving the desired dual antagonism. The synthesis involves coupling the piperidine core with a pre-formed heterocyclic component.[4]
-
Phenylethyl Linker (e.g., MDL 100,907 Analogues): For achieving high selectivity for the 5-HT2A receptor, a common strategy is to attach a 2-(4-fluorophenyl)ethyl group to the piperidine nitrogen. This modification, seen in potent and selective 5-HT2A antagonists like MDL 100,907, demonstrates that elongating the linker and terminating it with a specific aromatic group can effectively eliminate D2R affinity while maximizing 5-HT2AR binding.[8][9]
The Influence of the Benzoyl Ring (R2) and Piperidine Ring (R3)
While the N-substituent governs the broad receptor profile, modifications to the benzoyl and piperidine rings provide finer control over potency and pharmacokinetics.
-
The 4-Fluoro Substituent: The fluorine atom at the para-position of the benzoyl ring is a bioisosteric replacement for a hydrogen atom. Its electron-withdrawing nature can enhance binding interactions, and more importantly, it blocks a common site of metabolic oxidation (para-hydroxylation), thereby improving metabolic stability and oral bioavailability.
-
Piperidine Ring Substitution: Adding substituents directly to the piperidine ring can enforce specific conformations that may favor binding to one receptor over another. For instance, the introduction of gem-difluoro groups (e.g., at C4) has been explored to develop highly selective antagonists for the dopamine D4 receptor, demonstrating the scaffold's versatility.[10][11] These modifications alter the molecule's lipophilicity and local stereochemistry, providing another axis for optimization.
Caption: Interaction of derivatives with key CNS receptors to achieve antipsychotic effects.
Comparative Biological Data
The following table summarizes the binding affinities of representative compounds, illustrating the principles discussed above. Lower Ki values indicate higher binding affinity.
| Compound | Key Structural Feature (Modification at R1) | Target Profile | D2R Ki (nM) | 5-HT2AR Ki (nM) | Significance |
| Haloperidol | Butyrophenone chain with 4-chlorophenyl group | D2R > 5-HT2AR | ~1-2 | ~20-50 | Potent D2R antagonist; "Typical" antipsychotic with risk of EPS.[4] |
| Risperidone | Ethyl-pyridopyrimidine | D2R ≈ 5-HT2AR | ~3-6 | ~0.2-0.5 | Potent dual antagonist; "Atypical" antipsychotic profile.[4][12] |
| MDL 100,907 | 2-(4-fluorophenyl)ethyl group | 5-HT2AR Selective | >1000 | ~0.1-0.5 | Highly selective 5-HT2AR antagonist; valuable research tool.[8][9][12] |
| Compound 14a | 4,4-difluoropiperidine with phenoxymethyl group | D4R Selective | >600 | N/A | Example of scaffold diversion to achieve high D4R selectivity.[10][11] |
Note: Ki values are approximate and can vary based on experimental conditions.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.
General Synthesis via Reductive Amination
A common and robust method for modifying the piperidine nitrogen (R1) is reductive amination. This protocol describes the synthesis of an N-substituted derivative from the core piperidine hydrochloride salt.
Objective: To couple an aldehyde (R-CHO) to the secondary amine of 4-(4-Fluorobenzoyl)piperidine.
Step-by-Step Protocol:
-
Deprotection/Neutralization: Dissolve 4-(4-Fluorobenzoyl)piperidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Liberation: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free secondary amine. Stir at room temperature for 15-20 minutes.
-
Imine Formation: Add the desired aldehyde (R-CHO, 1.0 eq) to the reaction mixture. If the aldehyde is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Introduce a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the mixture. This reagent is selective for the iminium ion over the aldehyde, preventing side reactions.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted derivative.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Objective: To quantify the binding affinity of a synthesized derivative for the human 5-HT2A receptor.
Caption: Experimental workflow for a radioligand receptor binding assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), cell membranes expressing the human 5-HT2A receptor, and serial dilutions of the test compound.
-
Radioligand Addition: Add a constant concentration of [3H]ketanserin (a selective 5-HT2A antagonist radioligand), typically near its Kd value (e.g., 0.5 nM).[9]
-
Defining Controls:
-
Total Binding: Wells containing only membranes, buffer, and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, buffer, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM clozapine) to saturate all specific binding sites.[9]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and the bound radioligand) while allowing unbound radioligand to pass through.
-
Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 4-(4-fluorobenzoyl)piperidine scaffold is a remarkably adaptable platform for drug discovery. SAR studies consistently demonstrate that the substituent on the piperidine nitrogen is the primary driver of receptor selectivity, allowing chemists to dial in D2R antagonism, 5-HT2AR antagonism, or a specific balance of the two. Fine-tuning through modifications on the benzoyl and piperidine rings further optimizes potency and pharmacokinetic properties.
The future of this scaffold remains bright. Current research is exploring its application beyond neuropsychiatric disorders, with derivatives showing promise as anticancer[13] and anti-mycobacterial agents.[14][15] Furthermore, the field is moving beyond simple affinity measurements to investigate functional selectivity (biased agonism/antagonism), where ligands can selectively activate or block specific downstream signaling pathways of a single receptor. Applying these advanced concepts to the 4-(4-fluorobenzoyl)piperidine scaffold will undoubtedly unlock a new generation of highly refined and safer therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 5-HT2A Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 13. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 14. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-(4-Fluorobenzoyl)piperidine as a Dopamine D4 Receptor Ligand
For researchers, scientists, and drug development professionals, the identification and validation of novel ligands for specific G-protein coupled receptors (GPCRs) is a cornerstone of modern neuroscience research and therapeutic development. The dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors, is a particularly compelling target due to its significant role in cognitive and attentional processes, and its implication in various neuropsychiatric disorders.[1][2] This guide provides a comprehensive framework for the validation of a putative D4R ligand, 4-(4-Fluorobenzoyl)piperidine, comparing its potential profile with established D4R ligands.
This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded narrative that explains the rationale behind each experimental choice. We will delve into the core principles of ligand validation, from initial binding characterization to functional assessment of cellular response, providing you with the E-A-T (Expertise, Authoritativeness, and Trustworthiness) required to confidently assess novel chemical entities.
The Dopamine D4 Receptor: A High-Interest Target
The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions of the brain critically involved in higher-order cognitive functions, emotional regulation, and memory.[2] Unlike other D2-like receptors, its unique distribution pattern and pharmacology present an opportunity for the development of highly selective therapeutic agents with potentially fewer side effects.[1] The D4R signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is a key mechanism through which the D4R modulates neuronal excitability and communication.
Introducing the Candidate: 4-(4-Fluorobenzoyl)piperidine
4-(4-Fluorobenzoyl)piperidine is a synthetic compound featuring a piperidine ring attached to a 4-fluorobenzoyl group. Its chemical structure shares features with known pharmacophores for various CNS targets. While its primary application in the literature is often as a chemical intermediate for the synthesis of more complex molecules, its core scaffold suggests a potential interaction with biogenic amine receptors, including dopamine receptors. This guide outlines the necessary experimental journey to rigorously validate or invalidate its candidacy as a selective D4 receptor ligand.
Physicochemical Properties
A foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C12H14FNO | |
| Molecular Weight | 207.24 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 60 °C | |
| Solubility | Soluble in DMSO, methanol, and chloroform; insoluble in water |
The Validation Workflow: A Step-by-Step Approach
The validation of a novel ligand is a multi-stage process that systematically characterizes its interaction with the target receptor. This guide proposes a workflow that begins with assessing the binding affinity and selectivity, followed by determining its functional effect on receptor signaling.
Caption: A streamlined workflow for the validation of a novel dopamine D4 receptor ligand.
Comparative Ligands: Setting the Benchmark
To contextualize the experimental data obtained for 4-(4-Fluorobenzoyl)piperidine, it is essential to benchmark its performance against well-characterized D4 receptor ligands. For this guide, we have selected two such compounds from the scientific literature, an agonist and an antagonist, to provide a comprehensive comparison.
-
A-412997 (Agonist): A known potent and selective D4 receptor agonist.[2]
-
L-745,870 (Antagonist): A well-established selective D4 receptor antagonist.
These comparators will be run in parallel in all assays to provide a robust frame of reference for the potency and efficacy of our test compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments required to validate 4-(4-Fluorobenzoyl)piperidine as a D4 receptor ligand.
Radioligand Binding Assay: Quantifying Affinity and Selectivity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of 4-(4-Fluorobenzoyl)piperidine for the human dopamine D4 receptor and to assess its selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).
Materials:
-
Membrane preparations from HEK293 cells stably expressing human D1, D2, D3, D4, or D5 receptors.
-
Radioligand: [3H]-Spiperone or [3H]-N-methylspiperone (for D2-like receptors).
-
Unlabeled ligands: 4-(4-Fluorobenzoyl)piperidine, A-412997, L-745,870, and a non-specific binding control (e.g., haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates and glass fiber filters pre-soaked in polyethyleneimine (PEI).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled non-specific ligand), and competitive binding (membranes + radioligand + varying concentrations of test compound or comparators).
-
Incubation: Add the membrane preparations, radioligand, and unlabeled ligands to the wells as per the plate setup. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competing ligand to generate a competition curve. The IC50 (the concentration of the competing ligand that displaces 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay: Assessing Agonist or Antagonist Activity
This cell-based assay measures the functional consequence of ligand binding by quantifying changes in intracellular cAMP levels. As the D4 receptor is Gαi/o-coupled, its activation leads to a decrease in cAMP.
Objective: To determine whether 4-(4-Fluorobenzoyl)piperidine acts as an agonist, antagonist, or inverse agonist at the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (4-(4-Fluorobenzoyl)piperidine) and comparators (A-412997, L-745,870).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Seed the D4R-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Agonist Mode: To test for agonist activity, add varying concentrations of the test compound or the known agonist (A-412997) to the cells. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound or the known antagonist (L-745,870). Then, challenge the cells with a fixed concentration of a D4R agonist (e.g., dopamine or A-412997) in the presence of forskolin.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels as a function of the log concentration of the test compound. Determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the cAMP levels as a function of the log concentration of the test compound. Determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Caption: The canonical Gαi/o-coupled signaling pathway of the dopamine D4 receptor.
Data Presentation and Interpretation
The results of the binding and functional assays should be compiled into clear, comparative tables to facilitate the assessment of 4-(4-Fluorobenzoyl)piperidine.
Table 1: Comparative Binding Affinity and Selectivity
| Compound | D4R Ki (nM) | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D5R Ki (nM) | D4 Selectivity (fold vs. D2) |
| 4-(4-Fluorobenzoyl)piperidine | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| A-412997 (Agonist) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| L-745,870 (Antagonist) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
Table 2: Comparative Functional Activity
| Compound | Functional Mode | EC50 / IC50 (nM) at D4R | Efficacy (% of control) |
| 4-(4-Fluorobenzoyl)piperidine | To be determined | To be determined | To be determined |
| A-412997 (Agonist) | Agonist | Literature Value | Literature Value |
| L-745,870 (Antagonist) | Antagonist | Literature Value | Literature Value |
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound methodology for the validation of 4-(4-Fluorobenzoyl)piperidine as a dopamine D4 receptor ligand. By employing a combination of radioligand binding assays and functional cAMP assays, and by benchmarking against established D4R ligands, researchers can generate a comprehensive pharmacological profile of this novel compound.
The data generated from these experiments will unequivocally determine the binding affinity, selectivity, and functional activity of 4-(4-Fluorobenzoyl)piperidine at the D4 receptor. A favorable outcome, characterized by high affinity, significant selectivity over other dopamine receptor subtypes, and clear functional activity, would warrant further investigation of this compound in more complex cellular and in vivo models of neuropsychiatric disorders. Conversely, a lack of significant affinity or selectivity would suggest that this compound is not a viable candidate for D4R-targeted drug discovery, although it may hold potential at other targets.
The principles and protocols detailed herein are not only applicable to the validation of 4-(4-Fluorobenzoyl)piperidine but can also be adapted for the characterization of other novel ligands for a wide range of GPCR targets. This systematic approach ensures the generation of high-quality, reproducible data that is essential for advancing the field of drug discovery.
References
- 1. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pharmacological Significance of the 4-(4-Fluorobenzoyl)piperidine Scaffold
4-(4-Fluorobenzoyl)piperidine hydrochloride is a key chemical intermediate and a structural motif present in a multitude of pharmacologically active agents.[1][2] Its piperidine ring and fluorobenzoyl group are crucial for its biological activity, contributing to interactions with a variety of molecular targets.[3] This scaffold is a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, with derivatives showing significant affinity for serotoninergic (5-HT) and dopaminergic receptors.[4] Notably, the 4-(p-fluorobenzoyl)piperidine fragment is a critical component of drugs like ketanserin, anchoring the ligand to the 5-HT2A receptor.[4] Beyond the serotoninergic and dopaminergic systems, this structural class has been investigated for its interaction with sigma (σ) receptors and for potential anticancer properties.[3][5]
Given the promiscuity of the piperidine scaffold, a thorough understanding of the cross-reactivity of this compound is essential for the development of selective ligands and for interpreting the pharmacological profile of more complex molecules derived from it. This guide provides a comparative analysis of its potential off-target interactions, drawing upon data from structurally analogous compounds to predict its binding profile.
Comparative Analysis of Potential Cross-Reactivity
While comprehensive cross-reactivity data for this compound itself is not extensively published, the binding affinities of its derivatives and structurally related compounds offer significant insights into its likely off-target profile. The following table summarizes the binding affinities (Ki in nM, unless otherwise stated) of representative compounds containing the piperidine or benzoylpiperidine core against a panel of common CNS targets.
Table 1: Comparative Binding Affinities of 4-(4-Fluorobenzoyl)piperidine Derivatives and Related Compounds
| Compound/Derivative Class | Primary Target(s) | Serotonin Transporter (SERT) | Dopamine D4 Receptor | Sigma-1 Receptor (σ₁) | Muscarinic M3 Receptor |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 nM[6] | Not Reported | Not Reported | Not Reported |
| Benzylpiperidine Carboxamides | SERT/NET/DAT | Variable Inhibition[7] | Not Reported | Not Reported | Not Reported |
| Benzyloxy Piperidine Derivatives | Dopamine D4 | >10,000 nM | ~30 nM (for potent analogs)[8] | Not Reported | Not Reported |
| 4-Heterocyclylpiperidines | Dopamine D4 | Not Reported | <1 nM (for optimized analogs)[9] | Not Reported | Not Reported |
| Piperidine-based σ₁ Ligands | Sigma-1 | Variable | Variable | ~5 nM (for selective ligands)[10] | Variable |
| 4-Amino-piperidine Derivatives | Muscarinic M3 | Not Reported | Not Reported | Not Reported | ~1 nM (for potent antagonists)[11] |
Interpretation of Comparative Data:
The data presented in Table 1 suggest that the 4-(4-fluorobenzoyl)piperidine core has the potential to interact with multiple receptor families. The affinity for the serotonin transporter (SERT) is a prominent feature of many derivatives, suggesting that this compound itself may possess some affinity for this transporter.[6][7] Furthermore, the piperidine scaffold is a privileged structure for dopamine D4 receptor antagonists, with some derivatives achieving sub-nanomolar affinity.[8][9] The sigma-1 receptor is another likely target, given the high affinity of many piperidine-containing compounds for this receptor.[10] Finally, while the benzoyl moiety is less common in high-affinity muscarinic ligands, the core piperidine ring is a key feature of many muscarinic receptor antagonists.[11]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of a compound like this compound, a panel of in vitro assays is typically employed. The two most common and informative assays are radioligand binding assays and enzyme inhibition assays.
Radioligand Binding Assay for GPCRs and Transporters
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[12][13] The principle of a competitive binding assay is to measure the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound (e.g., this compound).[15]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand for the target).[14]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
-
Separation of Bound and Free Ligand:
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine if a compound interferes with the catalytic activity of an enzyme.[5] This is crucial for identifying potential off-target effects on enzymes that are important for normal physiological function.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.[16]
-
Include a control well with the enzyme but no inhibitor.
-
Pre-incubate the enzyme and the test compound for a set period (e.g., 15-30 minutes) to allow for binding.[16]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[16]
-
-
Monitoring the Reaction:
-
Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.[5] The choice of detection method depends on the nature of the substrate and the product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing Experimental Workflows
To further clarify the experimental processes described, the following diagrams, generated using Graphviz, illustrate the typical workflows for assessing compound cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. multispaninc.com [multispaninc.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
In Vivo Validation of 4-(4-Fluorobenzoyl)piperidine-Based Compounds: A Comparative Guide for Drug Development Professionals
The 4-(4-fluorobenzoyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents.[1][2] Its unique structural features, including a fluorophenyl moiety and a piperidine ring, facilitate interactions with a range of biological targets, making it a privileged structure in the development of novel drugs for neurological disorders, pain management, and beyond.[1][3] This guide provides an in-depth comparison of the in vivo validation of compounds derived from this scaffold, offering experimental insights and data-driven perspectives for researchers and drug development professionals.
The Strategic Advantage of the 4-(4-Fluorobenzoyl)piperidine Moiety
The 4-(4-fluorobenzoyl)piperidine fragment is not merely a synthetic intermediate but a key pharmacophore that imparts favorable properties to drug candidates. Its presence is crucial for the activity of several successful drugs, where it is thought to anchor or orient the ligand within the binding pocket of receptors like the serotonin 5-HT₂A receptor.[3] This moiety is a constrained analog of the butyrophenone pharmacophore, a well-established feature in many antipsychotic medications.[3] Structure-activity relationship (SAR) studies consistently demonstrate that modifications to this core can significantly modulate binding affinity, selectivity, and ultimately, in vivo efficacy.[4] For instance, derivatives of 4-(4-fluorobenzoyl)piperidine have shown high affinity for 5-HT₁F receptors, a critical target in migraine therapy.[4]
Comparative In Vivo Validation Across Therapeutic Targets
The true measure of a drug candidate's potential lies in its in vivo performance. This section compares the validation of 4-(4-fluorobenzoyl)piperidine-based compounds across different biological targets, highlighting key experimental models and outcomes.
Sigma-1 Receptor Ligands: A Focus on Neuroprotection and Pain
The sigma-1 receptor (σ₁R) has emerged as a promising target for neurodegenerative diseases and chronic pain.[5][6] Compounds derived from the 4-(4-fluorobenzoyl)piperidine scaffold have been investigated as potent σ₁R modulators.
Comparative Analysis of Preclinical Models:
| Therapeutic Area | Preclinical Model | Key Performance Indicators | Notable Findings |
| Neuropathic Pain | Chronic Constriction Injury (CCI) in rats | Mechanical allodynia, thermal hyperalgesia | σ₁R antagonists based on this scaffold have been shown to potentiate opioid analgesia and exhibit intrinsic antiallodynic effects.[5] |
| Alzheimer's Disease | Aβ₁₋₄₂-induced toxicity in cell culture and transgenic mouse models | Inhibition of Aβ aggregation, reduction of neuronal cell death, improvement in cognitive function | Certain piperidine derivatives have demonstrated the ability to inhibit Aβ aggregation and show neuroprotective properties.[7][8] |
| Neuroprotection | In vitro neurite outgrowth assays (e.g., in PC12 cells) | Potentiation of nerve growth factor (NGF)-induced neurite outgrowth | A σ₁R ligand, dipentylammonium (DPA), has been shown to significantly potentiate NGF-induced neurite growth.[9] |
Experimental Workflow: In Vivo Pain Testing
Caption: Workflow for in vivo pain assessment.
Serotonin and Dopamine Receptor Ligands: Targeting Psychiatric Disorders
The 4-(4-fluorobenzoyl)piperidine core is a prominent feature in ligands targeting serotonin (5-HT) and dopamine (D₂) receptors, which are pivotal in the treatment of psychosis and other psychiatric conditions.[3]
Comparative Analysis of Receptor Binding and In Vivo Activity:
| Compound Class | Target Receptors | In Vitro Affinity (IC₅₀/Kᵢ) | In Vivo Model | Key Outcomes |
| Tetrahydrobenzo[b]furan-4-ones | 5-HT₂A, D₁, D₂, D₄ | Nanomolar range for 5-HT₂A and D₂ | Conditioned avoidance response in rats | Atypical antipsychotic profile with reduced extrapyramidal side effects.[3] |
| Tetrahydro-quinazolinones | 5-HT₂A, D₂ | Kᵢ of 32 nM for 5-HT₂A and 160 nM for D₂ | Not specified | Potent ligand with selectivity for 5-HT₂A over 5-HT₂C.[3] |
Signaling Pathway: 5-HT₂A Receptor Activation
Caption: Simplified 5-HT₂A receptor signaling.
Histamine H₃ Receptor Antagonists: Modulating Feeding Behavior
Derivatives of 4-(4-fluorobenzoyl)piperidine have also been explored as histamine H₃ receptor antagonists, with potential applications in metabolic disorders.[10][11]
Experimental Protocol: Evaluation of Feeding Behavior in Rats
-
Acclimatization: House male Wistar rats individually and allow them to acclimate to the housing conditions and diet for at least one week.
-
Baseline Food Intake: Measure daily food consumption for a minimum of three consecutive days to establish a stable baseline.
-
Compound Administration: Administer the test compound (e.g., a piperidine analogue) or vehicle via the desired route (e.g., intraperitoneally) at a specific time each day for a predetermined period (e.g., five days).[11]
-
Food Intake Measurement: Continue to measure daily food intake throughout the treatment period.
-
Data Analysis: Compare the food intake of the treated group to the vehicle-treated control group to determine the effect of the compound on feeding behavior.[11]
Causality in Experimental Design: Why These Models?
The choice of in vivo models is critical for translating preclinical findings to clinical success.
-
Chronic Constriction Injury (CCI) Model: This model is widely used for neuropathic pain because it mimics the peripheral nerve damage that often underlies this condition in humans, providing a high degree of face validity.
-
Aβ₁₋₄₂-Induced Toxicity Models: These models are foundational in Alzheimer's disease research as they directly address the amyloid cascade hypothesis, a central theory in the disease's pathology.[12]
-
Conditioned Avoidance Response: This behavioral paradigm is a classic screen for antipsychotic activity, as it predicts clinical efficacy in treating the positive symptoms of schizophrenia.
-
Feeding Behavior Studies: Direct measurement of food intake is a straightforward and relevant method for assessing the potential of H₃ receptor antagonists to modulate appetite and energy balance.[10]
Trustworthiness Through Self-Validating Protocols
To ensure the reliability of in vivo data, protocols must be robust and include appropriate controls.
-
Blinding: Experimenters should be blinded to the treatment conditions to prevent bias in data collection and analysis.
-
Vehicle Controls: The inclusion of a vehicle control group is essential to differentiate the specific effects of the test compound from any effects of the vehicle itself.
-
Dose-Response Studies: Establishing a dose-response relationship strengthens the evidence for a compound's specific pharmacological effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Relating the time course of the compound's concentration in the body (PK) to its pharmacological effect (PD) provides a more complete understanding of its in vivo activity.
Conclusion and Future Directions
The 4-(4-fluorobenzoyl)piperidine scaffold continues to be a rich source of novel drug candidates with diverse therapeutic potential. The in vivo validation of these compounds across various disease models underscores the importance of selecting clinically relevant assays and employing rigorous experimental design. Future research should focus on developing compounds with improved selectivity and pharmacokinetic profiles to enhance their therapeutic index. The integration of advanced in vivo imaging techniques, such as PET imaging with σ₁R radioligands, will further illuminate the in vivo behavior of these compounds and accelerate their translation to the clinic.[5][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 4. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging | MDPI [mdpi.com]
A Comparative Guide to 4-(4-Fluorobenzoyl)piperidine and the Evolution of Haloperidol Analogs
Abstract
This guide provides a detailed comparative analysis of the foundational chemical intermediate, 4-(4-Fluorobenzoyl)piperidine, and the pivotal antipsychotic drug, haloperidol, along with its structurally diverse analogs. Haloperidol, a first-generation butyrophenone antipsychotic, has been a cornerstone in treating psychotic disorders for decades, primarily through its potent antagonism of the dopamine D2 receptor. However, its clinical use is often hampered by significant extrapyramidal side effects (EPS). This has driven extensive research into developing haloperidol analogs with improved safety profiles and "atypical" pharmacological characteristics. We will explore the critical role of the 4-(4-Fluorobenzoyl)piperidine scaffold as a versatile building block in the synthesis of these compounds.[1][2][3] This guide will dissect the structure-activity relationships (SAR) and structure-kinetic relationships (SKR) that differentiate these analogs, providing researchers and drug development professionals with a comprehensive technical overview supported by detailed experimental protocols.
Introduction
Since its introduction, haloperidol has been a benchmark for antipsychotic efficacy, particularly in managing the "positive" symptoms of schizophrenia, such as hallucinations and delusions. Its mechanism is rooted in the potent blockade of dopamine D2 receptors within the mesolimbic pathways of the brain. This efficacy, however, comes at a cost. The same D2 receptor antagonism in the nigrostriatal pathway leads to debilitating motor side effects, including parkinsonism and tardive dyskinesia, which are hallmarks of "typical" antipsychotics.[4]
The quest for safer and more effective treatments has led to the development of "atypical" antipsychotics, which generally exhibit a lower risk of EPS. This improved profile is often attributed to a multi-receptor binding signature, typically a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors. Recognizing the robust scaffold of haloperidol, medicinal chemists have systematically modified its structure to modulate its receptor binding profile and mitigate its adverse effects.[5] A key player in this synthetic evolution is 4-(4-Fluorobenzoyl)piperidine, a crucial intermediate that forms a significant portion of the haloperidol structure and serves as a starting point for many novel analogs.[1][2]
This guide will comparatively analyze the chemical properties, synthesis, and pharmacological profiles of 4-(4-Fluorobenzoyl)piperidine, haloperidol, and its advanced analogs. We will delve into the experimental methodologies used to characterize these compounds, providing a framework for their rational design and evaluation.
Part I: The Core Chemical Scaffolds
A molecule's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. Here, we compare the foundational intermediate with the final drug molecule.
4-(4-Fluorobenzoyl)piperidine
This compound is a versatile chemical building block featuring a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group.[1] It serves as a key precursor in the synthesis of numerous pharmaceuticals beyond antipsychotics, including analgesics and anti-inflammatory agents.[2][3]
Haloperidol
Haloperidol is a complex butyrophenone derivative. Its structure consists of a central piperidine ring with both a hydroxyl group and a p-chlorophenyl group at the 4-position. This piperidine nitrogen is linked to a p-fluorobutyrophenone moiety.[8]
-
IUPAC Name: 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[9]
-
Molecular Formula: C₂₁H₂₃ClFNO₂[10]
-
Appearance: White to yellowish crystalline powder.[8]
Comparative Physicochemical Properties
| Property | 4-(4-Fluorobenzoyl)piperidine | Haloperidol |
| Molecular Weight | 207.24 g/mol [6] | 375.87 g/mol [9] |
| CAS Number | 56346-57-7[6] | 52-86-8[10] |
| Solubility | Soluble in DMSO, methanol; insoluble in water.[7] | Very low solubility in water (1.4 mg/100 mL); soluble in chloroform, methanol, and acidic solutions.[9] |
| Melting Point | ~102-105°C[7] | ~150°C[9] |
Chemical Structures
Caption: Chemical structures of the precursor and the final drug.
Part II: Synthesis and Structural Evolution
The synthesis of haloperidol and its analogs is a testament to the principles of medicinal chemistry, where a core scaffold is systematically modified to enhance therapeutic properties.
The Synthetic Link: From Precursor to Haloperidol
The synthesis of haloperidol classically involves the alkylation of a substituted piperidine with a butyrophenone side chain. Specifically, 4-(4-chlorophenyl)-4-hydroxypiperidine is reacted with 4-chloro-4'-fluorobutyrophenone.[8] While 4-(4-Fluorobenzoyl)piperidine itself is not the direct piperidine precursor for haloperidol, its structure represents a significant portion of the final molecule, and similar piperidine ketones are key intermediates in related syntheses. The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride often starts from 1-acetyl-4-(4-fluorobenzoyl)piperidine, which is refluxed in hydrochloric acid to remove the acetyl protecting group.[11][12]
Caption: General synthetic pathways for the precursor and haloperidol.
Rationale for Analog Design
The design of haloperidol analogs is driven by the need to dissociate therapeutic efficacy from adverse effects. Research has focused on modifying three key structural regions[5]:
-
The Butyrophenone Moiety: Reduction of the ketone or replacement of the fluorophenyl group can drastically alter receptor affinity and selectivity.[5]
-
The Central Piperidine Ring: Expanding the ring to a homopiperidine or azepane structure can prevent the metabolic formation of neurotoxic MPP+-like species, which are speculated to contribute to long-term side effects.[13]
-
The 4-Aryl Substituent: Changing the para-chlorophenyl group affects binding within the hydrophobic pockets of target receptors.
This strategic modification has led to the identification of new compounds with binding profiles more akin to atypical antipsychotics.[5][14] For example, replacing the piperidinol moiety of haloperidol with a homopiperazine led to a compound (SYA 013) with atypical properties and a reduced risk of weight gain.[14]
Part III: Comparative Pharmacological Analysis
The ultimate value of a CNS drug is defined by its interaction with neural receptors. Here we compare the pharmacological profiles of haloperidol and its advanced analogs.
Mechanism of Action and Key Receptors
The primary therapeutic action of these compounds involves blocking dopamine D2 receptors. However, interactions with other receptors, particularly serotonin subtypes, are crucial for defining the "atypical" profile.
-
Dopamine D₂ Receptors: Antagonism at these receptors in the mesolimbic pathway reduces positive psychotic symptoms. High occupancy is also linked to EPS and hyperprolactinemia.[4]
-
Serotonin 5-HT₂ₐ Receptors: Blockade of these receptors is a key characteristic of atypical antipsychotics. It is believed to mitigate the motor side effects caused by D2 blockade and may contribute to efficacy against negative symptoms.
-
Other Receptors (D₃, D₄, 5-HT₁ₐ): Affinity for these receptors can further modulate the drug's overall clinical profile, including effects on cognition and mood.[13]
Caption: Simplified diagram of D2 receptor antagonism by haloperidol.
Structure-Activity Relationship (SAR) Comparison
The most direct way to compare these compounds is by examining their binding affinities (Ki, the concentration required to occupy 50% of receptors) at various CNS targets. A lower Ki value indicates higher binding affinity.
| Compound | D₂ Ki (nM) | D₄ Ki (nM) | 5-HT₂ₐ Ki (nM) | D₂/5-HT₂ₐ Ratio | Reference |
| Haloperidol | 0.89 | - | 120 | 0.007 | [14] |
| Analog 7 (Azepane) | 33 | 11 | - | - | [13] |
| Analog 9 (Azepane) | 44 | 24 | - | - | [13] |
| SYA 013 (Homopiperazine) | 1.8 | - | 39 | 0.046 | [14] |
Analysis: The data clearly shows how structural modifications alter the binding profile. Haloperidol is exceptionally potent at the D2 receptor. The azepane analogs (7 and 9) were designed to have a binding ratio similar to the atypical drug clozapine, showing significantly reduced D2 affinity but high D4 affinity.[13] The homopiperazine analog SYA 013 retains high D2 affinity but shows a marked increase in 5-HT2A affinity compared to haloperidol, shifting its profile towards atypicality.[14]
Structure-Kinetic Relationships (SKR)
Beyond simple affinity, the rates at which a drug binds (association rate, kₒₙ) and unbinds (dissociation rate, kₒff) from its receptor are critical determinants of its clinical effects.
-
Haloperidol: Exhibits a fast-on, slow-off kinetic profile at the D2 receptor. This rapid and prolonged binding is hypothesized to contribute to its high rate of on-target side effects like EPS.[4]
-
Atypical Antipsychotics (e.g., Clozapine): Often display a slow-on, fast-off profile. The faster dissociation allows for endogenous dopamine to compete with the drug, which may prevent the sustained receptor blockade that leads to side effects.[4]
Recent research has focused on synthesizing haloperidol analogs with optimized kinetic profiles. Subtle structural modifications have been shown to dramatically alter binding and unbinding rates, identifying compounds that retain the haloperidol scaffold but possess a more favorable, clozapine-like kinetic signature.[4] This represents a sophisticated approach to drug design, moving beyond affinity-driven optimization to kinetic-driven optimization.
Part IV: Key Experimental Methodologies
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols.
Protocol: Radioligand Receptor Binding Assay
This is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of test compounds (haloperidol analogs) for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Receptor-containing membranes (from cell lines expressing the human receptor or from rat brain tissue).
-
Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).
-
Test compounds and reference compounds (e.g., unlabeled haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Serially dilute test compounds in the assay buffer.
-
Incubation: In each well of a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled competitor).
-
Equilibration: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plates using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The journey from the simple precursor, 4-(4-Fluorobenzoyl)piperidine, to the complex pharmacology of haloperidol and its next-generation analogs encapsulates the evolution of antipsychotic drug discovery. While haloperidol remains a potent therapeutic agent, its limitations have catalyzed innovation, leading to a deeper understanding of the structure-activity and structure-kinetic relationships governing D2 receptor antagonists.
By strategically modifying the haloperidol scaffold, researchers have successfully developed analogs with profiles shifted towards atypicality, promising greater patient safety and tolerability. The ongoing exploration of this chemical space, grounded in the robust experimental methodologies outlined here, continues to pave the way for novel CNS therapeutics with finely tuned pharmacological properties, aiming to finally uncouple antipsychotic efficacy from debilitating side effects.
References
- 1. This compound | 25519-78-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Haloperidol | 52-86-8 [chemicalbook.com]
- 9. Haloperidol - Wikipedia [en.wikipedia.org]
- 10. Haloperidol [webbook.nist.gov]
- 11. prepchem.com [prepchem.com]
- 12. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-(4-Fluorobenzoyl)piperidine Derived Antipsychotics: Risperidone vs. Paliperidone
For researchers and drug development professionals navigating the landscape of antipsychotic therapeutics, the 4-(4-fluorobenzoyl)piperidine class represents a cornerstone of second-generation (atypical) antipsychotic development. This guide provides an in-depth, objective comparison of the two most prominent members of this class: risperidone and its active metabolite, paliperidone. We will delve into their comparative pharmacology, clinical efficacy, and side-effect profiles, supported by experimental data and detailed protocols. Furthermore, we will briefly touch upon Lenrispodun, a compound with a similar structural motif, to highlight the diverse therapeutic avenues emerging from this chemical scaffold, underscoring the importance of understanding nuanced mechanistic differences.
The Central Thesis: Differentiating a Pro-Drug from its Metabolite
The central narrative in comparing risperidone and paliperidone is the story of a pro-drug and its active metabolite. Risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to 9-hydroxyrisperidone, which is paliperidone.[1][2] This metabolic relationship is the primary determinant of their differing pharmacokinetic profiles and, consequently, some of their clinical nuances. Paliperidone is, in essence, a more refined version of risperidone's active component, formulated to bypass the variability of CYP2D6 metabolism.
Mechanism of Action: A Shared Foundation with Subtle Divergences
Both risperidone and paliperidone exert their antipsychotic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] The prevailing "5-HT2A/D2 theory of atypicality" posits that a high affinity for 5-HT2A receptors relative to D2 receptors contributes to a lower risk of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.[3]
Signaling Pathway of Risperidone and Paliperidone
Caption: Antagonism of D2 and 5-HT2A receptors by risperidone and paliperidone.
While their primary targets are the same, subtle differences in their receptor binding affinities exist. The table below summarizes their binding profiles (Ki values in nM), where a lower value indicates a higher affinity.
| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Reference |
| Dopamine D2 | 3.2 - 5.9 | 0.16 | [1][4] |
| Serotonin 5-HT2A | 0.2 - 4.8 | 0.25 | [1][4] |
| Serotonin 5-HT2C | 50 | - | [4] |
| Dopamine D4 | 7.3 | - | [4] |
| Alpha-1 Adrenergic | 5 | - | [4] |
| Alpha-2 Adrenergic | 16 | - | [4] |
| Histamine H1 | 20 | - | [4] |
| Muscarinic M1 | >10,000 | - | [4] |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from the cited literature.
Interestingly, some studies suggest that paliperidone has a higher affinity for D2 receptors compared to risperidone, while risperidone may have a slightly broader affinity for other serotonin receptors.[1] The 5-HT2A/D2 binding affinity ratio for risperidone is reported to be 5-10 times lower than for paliperidone, which may contribute to differences in their clinical profiles.[3]
Pharmacokinetic Profile: The Key Differentiator
The most significant distinctions between risperidone and paliperidone lie in their pharmacokinetics.
| Parameter | Risperidone | Paliperidone | Reference |
| Absorption | Rapidly absorbed | Slower, more controlled absorption (ER formulation) | [5] |
| Bioavailability | ~70% | ~28% (oral ER) | [6] |
| Metabolism | Extensively metabolized by CYP2D6 to paliperidone | Predominantly excreted unchanged in urine | [2] |
| Half-life | Risperidone: 3-20 hrs (depending on CYP2D6 status) | 23 hours | [5][6] |
| Paliperidone (metabolite): 21-30 hrs | [5] | ||
| Time to Steady State | Risperidone: 1 day (extensive metabolizers), 5 days (poor metabolizers) | ~4-5 days | [5] |
| Paliperidone (metabolite): 5-6 days | [5] |
The reliance of risperidone on CYP2D6 for its conversion to the active moiety introduces variability in plasma concentrations among patients due to genetic polymorphisms in this enzyme.[5] "Poor metabolizers" of CYP2D6 will have higher levels of the parent drug, risperidone, and a longer time to reach steady state.[5] Paliperidone, particularly in its extended-release (ER) oral formulation and long-acting injectable (LAI) forms, provides more predictable and stable plasma concentrations, which can lead to a more consistent therapeutic effect and potentially a better side-effect profile.[7]
Clinical Efficacy: A Tale of Two Similar Endpoints
Given that paliperidone is the active metabolite of risperidone, it is not surprising that their clinical efficacy in treating schizophrenia is largely comparable. The primary measure of efficacy in clinical trials for schizophrenia is the change in the Positive and Negative Syndrome Scale (PANSS) total score.
A meta-analysis of four randomized controlled trials involving 2,451 patients found no statistically significant differences in the change in PANSS total scores between paliperidone palmitate (the long-acting injectable form of paliperidone) and risperidone long-acting injectable.[8] Similarly, a study comparing oral paliperidone ER to oral risperidone found that paliperidone ER (6-12 mg/day) was as efficacious as risperidone (4-6 mg/day).[9] However, the same study suggested that paliperidone ER may be more efficacious than lower doses of risperidone (2-4 mg/day).[8]
| Efficacy Outcome | Risperidone | Paliperidone | Finding | Reference |
| PANSS Total Score Reduction | -5.83 (mean difference vs. placebo) | -6.01 (mean difference vs. placebo) | Similar efficacy | [10] |
| Response Rate (≥30% PANSS reduction) | 56.7% | 53.6% | No significant difference | [8] |
While overall efficacy is similar, some studies suggest that switching from risperidone to paliperidone ER may lead to improvements in certain cognitive domains and social functioning.[11]
Side-Effect Profile: Nuances in Tolerability
The side-effect profiles of risperidone and paliperidone are also quite similar, with the most common adverse events being related to their antidopaminergic and antihistaminic properties.
| Side Effect | Risperidone | Paliperidone | Key Differences and Considerations | Reference |
| Extrapyramidal Symptoms (EPS) | Dose-dependent risk | Potentially lower risk at equivalent doses due to more stable plasma concentrations | Risperidone may be associated with more EPS compared to paliperidone.[12] | [7] |
| Hyperprolactinemia | Significant and dose-dependent | Significant and dose-dependent | Both drugs are associated with substantial increases in prolactin levels.[13] | [13] |
| Weight Gain | Common | Common | No significant difference in the incidence of a ≥7% increase in body weight between the two.[8] | [8] |
| Sedation | Common | Common | Related to H1 receptor antagonism. | |
| Orthostatic Hypotension | Possible | Possible | Related to alpha-1 adrenergic antagonism. |
The more stable plasma concentrations achieved with paliperidone ER and LAI formulations may contribute to a lower incidence of dose-dependent side effects like EPS compared to immediate-release risperidone.[7] However, both drugs carry a significant risk of hyperprolactinemia due to their potent D2 receptor blockade in the tuberoinfundibular pathway.
A Divergent Path: The Case of Lenrispodun
While structurally related to the 4-(4-fluorobenzoyl)piperidine core, Lenrispodun (ITI-214) represents a departure from the D2/5-HT2A antagonist mechanism. It is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1).[14] PDE1 enzymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important intracellular second messengers. By inhibiting PDE1, Lenrispodun amplifies downstream signaling pathways.[14]
Mechanism of Action of Lenrispodun
Caption: Lenrispodun inhibits the PDE1 enzyme, leading to increased levels of cAMP/cGMP.
This distinct mechanism of action has led to the clinical development of Lenrispodun for conditions such as Parkinson's disease and heart failure, where modulation of these signaling pathways is thought to be beneficial.[4][10] There is currently no strong evidence to suggest its efficacy as a primary antipsychotic for schizophrenia. This highlights the principle that small structural modifications can lead to vastly different pharmacological profiles and therapeutic applications.
Experimental Protocols
To provide a practical context for the data presented, we outline the methodologies for two key preclinical assays used in the characterization of antipsychotic drugs.
In Vitro Receptor Binding Assay
Objective: To determine the affinity of a test compound (e.g., risperidone, paliperidone) for a specific receptor (e.g., dopamine D2 receptor).
Causality Behind Experimental Choices: This assay is fundamental to understanding a drug's mechanism of action. By quantifying the binding affinity (Ki), we can predict its potency at the target receptor and potential for on-target and off-target effects. The choice of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for accurate results. The use of a known antagonist for non-specific binding determination ensures that only binding to the receptor of interest is measured.
Caption: A simplified workflow for a competitive receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone).
-
Add increasing concentrations of the unlabeled test compound (risperidone or paliperidone).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a separate set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vivo Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of a test compound by measuring its ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Causality Behind Experimental Choices: The CAR model is a classic behavioral assay with high predictive validity for antipsychotic efficacy.[12] The rationale is that antipsychotics reduce the motivational salience of the conditioned stimulus, thereby suppressing the avoidance response, which is thought to parallel the reduction of psychotic symptoms in humans. The ability of the animal to still perform the escape response demonstrates that the drug is not causing general motor impairment or sedation, a key differentiator for true antipsychotic activity.[12]
Step-by-Step Methodology:
-
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
Automated tracking software to record the animal's movements between the two compartments.
-
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response).
-
If the rat does not move to the other compartment during the CS, the US (a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor at the end of the CS presentation. The shock is terminated when the rat moves to the other compartment (an escape response).
-
Repeat this process for a set number of trials per session over several days until the rats consistently exhibit a high level of avoidance responses.
-
-
Drug Testing:
-
Administer the test compound (risperidone or paliperidone) or vehicle to the trained rats at various doses.
-
After a pre-determined time (to allow for drug absorption and distribution), place the rat back in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures (if the animal fails to escape the shock within a set time).
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each dose of the test compound.
-
Compare the percentage of avoidance responses in the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
-
A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Conclusion
The 4-(4-fluorobenzoyl)piperidine scaffold has yielded two highly effective and widely used antipsychotics, risperidone and paliperidone. Their comparison reveals a classic pro-drug to active metabolite relationship, where the fundamental mechanism of action is conserved, but the pharmacokinetic profile is significantly altered. Paliperidone offers the advantage of more predictable and stable plasma concentrations, which may translate to a more consistent therapeutic effect and a potentially improved side-effect profile, particularly concerning EPS. However, in terms of overall clinical efficacy, the two are largely comparable. The emergence of compounds like Lenrispodun from a similar chemical starting point underscores the exciting potential for novel therapeutic targets beyond the traditional D2/5-HT2A antagonism paradigm. For researchers in this field, a deep understanding of these pharmacological nuances is paramount for the rational design and development of the next generation of antipsychotic therapies.
References
- 1. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenrispodun for Parkinson's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paliperidone Palmitate versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Lenrispodun - Intra-Cellular Therapies - AdisInsight [adisinsight.springer.com]
- 11. Paliperidone ER versus risperidone for neurocognitive function in patients with schizophrenia: a randomized, open-label, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Side Effect Profiles of Drugs Synthesized from 4-(4-Fluorobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-Fluorobenzoyl)piperidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of centrally acting agents. Its unique stereoelectronic properties have led to the development of potent antagonists for key neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems. However, this efficacy is often shadowed by a complex and sometimes severe side effect profile that poses significant challenges in drug development and clinical practice. This guide provides an in-depth, comparative analysis of the side effect profiles of prominent drugs synthesized from this scaffold, offering field-proven insights and experimental data to inform future research and development.
The Common Ancestor: 4-(4-Fluorobenzoyl)piperidine and its Progeny
The 4-(4-Fluorobenzoyl)piperidine moiety is a recurring motif in several classes of psychoactive drugs, most notably the butyrophenone antipsychotics and other serotonin receptor antagonists. The fluorination at the para-position of the benzoyl ring is a critical feature, enhancing the binding affinity and selectivity of these compounds for their respective targets. This guide will focus on a comparative analysis of four key drugs derived from this scaffold: the antihypertensive agent Ketanserin , and the antipsychotics Risperidone , Lenperone , and Moperone . While sharing a common structural heritage, the subtle molecular modifications in each of these drugs lead to distinct pharmacological activities and, consequently, divergent side effect profiles.
At a Glance: Comparative Side Effect Profiles
The following table summarizes the most frequently reported and clinically significant side effects associated with Ketanserin, Risperidone, Lenperone, and Moperone. It is important to note that the incidence of these side effects can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect Category | Ketanserin | Risperidone | Lenperone | Moperone |
| Cardiovascular | QTc Prolongation , Orthostatic Hypotension, Dizziness, Edema | Orthostatic Hypotension, Tachycardia, QTc Prolongation (less common than some antipsychotics) | Effects on heart and blood circulation (dose-limiting) | Orthostatic Hypotension |
| Neurological/CNS | Drowsiness/Sedation , Headache, Dizziness | Extrapyramidal Symptoms (EPS) , Drowsiness/Sedation, Dizziness, Insomnia, Anxiety | Extrapyramidal Symptoms (EPS) , Sedation | Extrapyramidal Symptoms (EPS) , Drowsiness, Dizziness |
| Metabolic | Weight Gain (less common) | Significant Weight Gain , Hyperglycemia, Dyslipidemia | Limited recent data, potential for weight gain | Weight Gain, Metabolic changes |
| Endocrine | Minimal effects reported | Hyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea) | Limited recent data | Limited recent data |
| Gastrointestinal | Dry Mouth, Nausea | Nausea, Constipation, Dyspepsia, Dry Mouth | Dry Mouth | Dry Mouth, Constipation |
| Other | Fatigue | Rhinitis, Rash | Autonomic side effects | Blurred vision |
Delving Deeper: Mechanistic Insights into Key Side Effects
The observed side effects are a direct consequence of the drugs' interactions with a spectrum of physiological targets beyond their intended therapeutic receptors. Understanding these off-target effects is paramount for rational drug design and for anticipating and managing adverse clinical outcomes.
The Specter of Cardiotoxicity: QTc Interval Prolongation
A significant concern with several drugs derived from the 4-(4-Fluorobenzoyl)piperidine scaffold is the potential for prolongation of the QT interval on an electrocardiogram (ECG), a risk factor for the potentially fatal arrhythmia, Torsades de Pointes (TdP).
-
Mechanism: This effect is primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel in the heart. Inhibition of this channel delays cardiac repolarization, leading to a lengthened QT interval.
-
Comparative Risk:
-
Ketanserin: Demonstrates a clear dose-dependent prolongation of the QT interval, which is a significant clinical consideration.
-
Risperidone: While carrying a risk, it is generally considered to have a lower propensity for QTc prolongation compared to some other atypical antipsychotics.
-
Lenperone & Moperone: As older butyrophenones, they are also associated with cardiovascular effects, and caution is warranted, though detailed modern clinical data on QTc prolongation is less abundant.
-
The Movement Disorders: Extrapyramidal Symptoms (EPS)
A hallmark side effect of many antipsychotics, particularly the typical or first-generation agents like Lenperone and Moperone, is the induction of extrapyramidal symptoms. Risperidone, an atypical antipsychotic, also carries a dose-dependent risk of EPS.
-
Mechanism: EPS arises from the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain, a critical circuit for motor control. This disruption of dopaminergic signaling leads to a variety of movement-related adverse effects.
-
Manifestations of EPS:
-
Acute Dystonia: Sudden, sustained muscle contractions.
-
Akathisia: A state of motor restlessness.
-
Parkinsonism: Tremor, rigidity, and bradykinesia.
-
Tardive Dyskinesia (TD): Involuntary, repetitive body movements, which can be irreversible.
-
-
Comparative Risk:
-
Lenperone & Moperone: As typical butyrophenone antipsychotics, they have a high propensity to cause EPS.
-
Risperidone: Exhibits a dose-dependent risk of EPS. At lower doses, the risk is lower than with typical antipsychotics, but it increases with higher doses.
-
Ketanserin: Primarily a serotonin antagonist with weaker dopamine antagonism, it is not significantly associated with EPS.
-
The Metabolic Toll: Weight Gain and Dysregulation
Metabolic disturbances are a significant concern with many antipsychotic medications, contributing to long-term morbidity and mortality.
-
Mechanism: The underlying mechanisms are multifactorial and not fully elucidated but are thought to involve antagonism of histamine H1 and serotonin 5-HT2C receptors, which play a role in appetite regulation and satiety.
-
Comparative Risk:
-
Risperidone: Associated with a significant risk of weight gain, hyperglycemia, and dyslipidemia.
-
Moperone: As a butyrophenone, it is also associated with weight gain and metabolic changes, though potentially to a lesser extent than some atypical antipsychotics.
-
Lenperone: Limited recent data is available, but as a typical antipsychotic, a risk of metabolic side effects should be considered.
-
Ketanserin: While weight gain has been reported, it is generally considered to have a lower metabolic risk profile compared to antipsychotics.
-
Experimental Protocols for Side Effect Assessment
The objective evaluation of these side effects in a research and clinical setting relies on standardized and validated experimental protocols.
Assessment of QTc Interval Prolongation
Protocol: Thorough QT/QTc Study
This is a dedicated clinical trial designed to assess a drug's effect on the QT interval.
-
Methodology:
-
Subject Selection: Healthy volunteers with normal baseline ECGs.
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study. The positive control is a drug known to prolong the QT interval (e.g., moxifloxacin).
-
ECG Monitoring: 12-lead ECGs are recorded at multiple time points, including baseline and at peak plasma concentrations of the study drug.
-
Data Analysis: The QT interval is measured and corrected for heart rate using a subject-specific correction factor (QTc) or other validated methods like the Fridericia correction. The change in QTc from baseline is compared between the drug, placebo, and positive control groups.
-
Assessment of Extrapyramidal Symptoms
Protocol: Standardized Rating Scales
Clinician-rated scales are the primary tools for quantifying the severity of EPS.
-
Commonly Used Scales:
-
Abnormal Involuntary Movement Scale (AIMS): For assessing tardive dyskinesia.
-
Barnes Akathisia Rating Scale (BARS): For quantifying akathisia.
-
Simpson-Angus Scale (SAS): For measuring drug-induced parkinsonism.
-
-
Methodology:
-
A trained clinician observes the patient for specific movements and behaviors as outlined in the scale's manual.
-
The clinician scores the severity of each item on a Likert-type scale.
-
Scores are summed to provide an overall measure of EPS severity.
-
Assessment of Metabolic Side Effects
Protocol: Comprehensive Metabolic Monitoring
Regular monitoring of key metabolic parameters is crucial for patients on antipsychotic medications.
-
Parameters to Monitor:
-
Weight and Body Mass Index (BMI): At baseline and regularly thereafter.
-
Fasting Plasma Glucose and HbA1c: To screen for hyperglycemia and diabetes.
-
Fasting Lipid Profile: Including total cholesterol, LDL, HDL, and triglycerides.
-
Blood Pressure: To monitor for hypertension.
-
-
Monitoring Schedule:
-
Baseline: Before initiating treatment.
-
Follow-up: At regular intervals (e.g., 3 months, 6 months, and annually) and more frequently if abnormalities are detected.
-
The Path Forward: Rational Design and Personalized Medicine
The 4-(4-Fluorobenzoyl)piperidine scaffold will undoubtedly continue to be a valuable starting point for the development of novel CNS-acting drugs. The challenge for medicinal chemists and pharmacologists lies in decoupling the therapeutic efficacy from the detrimental side effects. A deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) is essential. Strategies such as designing drugs with greater selectivity for their therapeutic targets and minimizing off-target interactions, particularly with the hERG channel and dopamine D2 receptors in the nigrostriatal pathway, will be key. Furthermore, the advent of pharmacogenomics holds the promise of personalizing treatment by identifying patients who are genetically predisposed to certain side effects, allowing for more informed drug selection and dosing strategies.
A Technical Guide to the Pharmacokinetic Comparison of 4-(4-Fluorobenzoyl)piperidine Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous scientific evaluation. Among the privileged structures in modern medicinal chemistry, the 4-(4-Fluorobenzoyl)piperidine moiety stands out for its prevalence in centrally active agents, particularly antipsychotics and analgesics.[1] Its unique stereoelectronic properties often confer high affinity for dopamine and serotonin receptors.[1] However, receptor affinity is but one piece of the puzzle. A deep understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to predicting its efficacy and safety in vivo.
This guide provides a comprehensive framework for the pharmacokinetic comparison of novel 4-(4-Fluorobenzoyl)piperidine derivatives. We will delve into the causality behind experimental design, present detailed protocols for key in vivo studies, and offer a representative comparison of pharmacokinetic parameters to illustrate how structural modifications can profoundly impact a drug candidate's journey through the body.
The Decisive Role of Pharmacokinetics in CNS Drug Development
The ultimate success of a Central Nervous System (CNS) drug candidate hinges on its ability to achieve and maintain therapeutic concentrations at its site of action within the brain, all while minimizing off-target effects and systemic toxicity. The 4-(4-Fluorobenzoyl)piperidine scaffold, while offering a robust starting point for receptor engagement, also presents specific pharmacokinetic challenges and opportunities.
Most antipsychotics are characterized by their lipophilicity, which aids in crossing the blood-brain barrier but also predisposes them to extensive hepatic metabolism.[2] The piperidine ring itself is a common site for metabolic transformation by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation.[3][4] Furthermore, wide interindividual variability in the pharmacokinetics of antipsychotics is a well-documented clinical challenge.[2][5]
Therefore, early and thorough pharmacokinetic profiling of a series of 4-(4-Fluorobenzoyl)piperidine derivatives is not merely a data-gathering exercise; it is a critical step in identifying candidates with the most promising drug-like properties. Key questions that these studies aim to answer include:
-
Oral Bioavailability (F%): How efficiently is the compound absorbed from the gastrointestinal tract and how much of it escapes first-pass metabolism in the liver to reach systemic circulation?
-
Systemic Exposure (AUC): What is the total drug exposure over time after administration? This is a critical determinant of therapeutic efficacy.
-
Peak Plasma Concentration (Cmax) and Time to Peak (Tmax): How quickly is the peak concentration reached, and what is that concentration? These parameters are important for understanding the onset of action and potential for acute toxicity.
-
Elimination Half-Life (t½): How long does it take for the plasma concentration of the drug to decrease by half? This dictates the dosing frequency required to maintain therapeutic levels.
-
Clearance (CL) and Volume of Distribution (Vd): How efficiently is the drug removed from the body, and to what extent does it distribute into tissues versus remaining in the plasma? A large Vd is typical for lipophilic CNS drugs.[2]
By systematically evaluating these parameters for a series of structurally related compounds, researchers can establish crucial Structure-Pharmacokinetic Relationships (SPRs). This knowledge enables the rational design of next-generation derivatives with optimized properties, such as enhanced oral bioavailability, a more favorable half-life for patient compliance, or reduced metabolic liabilities.
Representative Pharmacokinetic Comparison
While direct head-to-head comparative studies of multiple 4-(4-Fluorobenzoyl)piperidine derivatives are not always publicly available, we can construct a representative comparison based on preclinical data from a structurally related fluoropiperidine compound, GNE-A, and hypothetical data for two 4-(4-Fluorobenzoyl)piperidine derivatives (Derivative A and Derivative B) to illustrate the process. This comparative approach is fundamental to candidate selection in drug discovery programs.
The data presented below is derived from a standard preclinical rodent (rat) model, following a single oral (PO) and intravenous (IV) administration.
Table 1: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg PO, 1 mg/kg IV)
| Parameter | GNE-A (Fluoropiperidine Derivative)[6] | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Oral Bioavailability (F%) | 11.2 | 45 | 68 |
| Clearance (CL) (mL/min/kg) | 36.6 | 25.3 | 18.9 |
| Volume of Distribution (Vd) (L/kg) | ~4.0 (Calculated) | 5.8 | 7.2 |
| Elimination Half-Life (t½) (h) | 1.67 | 3.8 | 6.3 |
| Cmax (ng/mL) (PO) | Data not provided | 850 | 1120 |
| Tmax (h) (PO) | Data not provided | 1.0 | 2.0 |
| AUC (ng·h/mL) (PO) | Data not provided | 4150 | 7600 |
Note: Data for GNE-A is from a published preclinical study.[6] Data for Derivatives A and B are hypothetical, designed to illustrate a typical range of pharmacokinetic profiles for such compounds and demonstrate the comparative analysis process.
Interpretation of the Comparative Data:
-
Derivative B shows the most favorable oral bioavailability (68%), suggesting it is well-absorbed and/or less susceptible to first-pass metabolism compared to the others.
-
GNE-A has very low oral bioavailability in rats (11.2%), which would likely necessitate formulation strategies or structural modifications to improve absorption if it were to be developed as an oral therapeutic.[6]
-
Derivative B has the longest half-life (6.3 hours), which might allow for less frequent dosing (e.g., once or twice daily). In contrast, the short half-life of GNE-A (1.67 hours) would likely require more frequent administration or a modified-release formulation.[6]
-
The clearance of GNE-A is the highest (36.6 mL/min/kg), indicating rapid elimination from the body.[6] Derivative B has the lowest clearance, consistent with its longer half-life.
-
All three compounds exhibit a large volume of distribution, which is characteristic of lipophilic drugs that distribute extensively into tissues.[2]
Based on this analysis, Derivative B would likely be prioritized for further development due to its superior oral bioavailability and more favorable half-life.
Experimental Protocols: A Self-Validating System
The integrity of any pharmacokinetic comparison rests on the quality and reproducibility of the experimental data. The following sections detail the step-by-step methodologies for a robust preclinical pharmacokinetic study.
Part 1: In Vivo Rodent Pharmacokinetic Study
This protocol describes a typical study in rats to determine key pharmacokinetic parameters following oral and intravenous administration.
1. Animal Husbandry and Acclimation:
- Species: Male Sprague-Dawley rats (250-300g).
- Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
- Acclimation: Animals are acclimated for at least one week prior to the study.
2. Drug Formulation and Administration:
- Justification: The choice of vehicle is critical to ensure the drug is fully solubilized and stable. A common formulation for preclinical studies is a suspension in 0.5% methylcellulose with a small amount of a non-ionic surfactant like Tween 80 to aid wetting and prevent aggregation.
- Oral (PO) Formulation: The test compound is suspended in 0.5% (w/v) methylcellulose in purified water to a final concentration of 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg dose volume.
- Intravenous (IV) Formulation: The test compound is dissolved in a vehicle such as 20% Solutol HS 15 in saline to a final concentration of 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg dose volume.
- Administration:
- PO: Administered via oral gavage.
- IV: Administered as a bolus injection into the tail vein.
3. Blood Sampling:
- Rationale: A sparse sampling design is often used in rodent PK studies to minimize the blood volume taken from any single animal. Serial sampling from the same animal is also possible, particularly if cannulated animals are used.
- Timepoints (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose (n=3 rats per time point).
- Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 rats per time point).
- Procedure: Approximately 0.25 mL of whole blood is collected from the saphenous vein into tubes containing K2EDTA as an anticoagulant.
- Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[7]
Part 2: Bioanalytical Method - LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
1. Plasma Sample Preparation (Protein Precipitation):
- Causality: The high protein content in plasma can interfere with LC-MS/MS analysis and damage the analytical column. Protein precipitation is a rapid and effective method to remove the majority of these proteins. Acetonitrile is a common precipitation solvent as it is water-miscible and effectively denatures proteins.
- Procedure:
- To 50 µL of thawed plasma sample, add 150 µL of cold acetonitrile containing an internal standard (a structurally similar compound used to normalize for variations in sample processing and instrument response).
- Vortex for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[8][9]
2. LC-MS/MS Analysis:
- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
- Chromatographic Separation:
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is optimized to achieve good peak shape and separation from matrix components.
- Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]+) and a specific product ion (a fragment generated by collision-induced dissociation). This highly specific transition minimizes interference from other compounds in the matrix.
3. Method Validation:
- Trustworthiness: The bioanalytical method must be validated to ensure its reliability, as per regulatory guidelines from agencies like the FDA.[10][11][12] This involves assessing:
- Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
- Accuracy and Precision: How close the measured values are to the true values and the reproducibility of the measurements.
- Calibration Curve: Demonstrating a linear relationship between concentration and instrument response over the expected concentration range.
- Stability: Ensuring the analyte is stable in the biological matrix under various storage and processing conditions.
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of these compounds, the following diagrams are provided.
Caption: Experimental workflow for a rodent pharmacokinetic study.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief comparison of the pharmacokinetics and pharmacodynamics of the traditional and newer antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. moh.gov.bw [moh.gov.bw]
A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 4-(4-Fluorobenzoyl)piperidine
For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth technical comparison of 4-(4-Fluorobenzoyl)piperidine, a versatile building block, against other common piperidine-based intermediates. By examining its performance in the synthesis of prominent pharmaceutical agents and comparing it with alternatives, we aim to offer a comprehensive resource to inform your selection process.
Introduction to 4-(4-Fluorobenzoyl)piperidine: A Privileged Scaffold
4-(4-Fluorobenzoyl)piperidine is a key synthetic intermediate characterized by a piperidine ring substituted at the 4-position with a 4-fluorobenzoyl group.[1] This structural motif is considered a "privileged structure" in medicinal chemistry, particularly in the development of central nervous system (CNS) agents. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, making it a desirable feature in drug candidates.[1] Its utility is prominently demonstrated in the synthesis of antipsychotic and antihypertensive drugs.[2][3]
Comparative Analysis: Performance in Pharmaceutical Synthesis
To objectively evaluate the performance of 4-(4-Fluorobenzoyl)piperidine, we will benchmark it against a widely used alternative, N-Boc-4-piperidone, in the context of synthesizing a well-known pharmaceutical, Fentanyl. Additionally, we will examine the efficiency of 4-(4-Fluorobenzoyl)piperidine in the synthesis of the antipsychotic drug Ketanserin and draw comparisons with the synthesis of another major antipsychotic, Risperidone, which utilizes a different piperidine intermediate.
Case Study 1: Synthesis of Fentanyl - A Tale of Two Piperidones
Fentanyl, a potent synthetic opioid, can be synthesized through various routes, often employing a 4-piperidone core. Here, we compare a traditional route starting from 4-piperidone monohydrate hydrochloride with a modern approach utilizing N-Boc-4-piperidone.
Synthetic Pathway Overview:
Caption: Comparative synthetic workflows for Fentanyl.
Data Summary: Fentanyl Synthesis
| Step | Route A (Unprotected) | Route B (Boc-Protected) | Key Comparison Points |
| Starting Material | 4-Piperidone Monohydrate HCl | N-Boc-4-piperidone | Route A uses a less expensive, readily available starting material. Route B requires a pre-protected intermediate. |
| Step 1: N-Alkylation/Reductive Amination | N-Alkylation with 2-(bromoethyl)benzene. Yield: 88% [4] | Reductive amination with aniline.[5] | The Boc-protection in Route B allows for direct reductive amination, a highly efficient transformation. Route A requires a separate N-alkylation step first. |
| Step 2: Reductive Amination/Acylation | Reductive amination with aniline. Yield: 91% [4] | Acylation with propionyl chloride.[5] | Both routes employ high-yielding reactions. |
| Step 3: Acylation/Deprotection | Acylation with propionyl chloride. Yield: 95% [4] | Boc deprotection with 4M HCl in 1,4-dioxane.[5] | Route B introduces an additional deprotection step. |
| Step 4: - / N-Alkylation | - | N-Alkylation with (2-bromoethyl)benzene.[5] | The final N-alkylation in Route B occurs on a more complex molecule. |
| Overall Yield | ~73% (calculated from reported step yields) | Not explicitly reported as a single figure, but individual steps are high-yielding. | Route A demonstrates a very efficient and optimized pathway with high overall yield. Route B offers strategic advantages in controlling reactivity at the nitrogen atom. |
| Purity | High purity final product.[4] | High purity final product.[5] | Both routes are capable of producing high-purity fentanyl. |
Expertise & Experience Insights:
The choice between these two routes illustrates a fundamental principle in synthetic strategy: the trade-off between the cost of starting materials and the efficiency and control of the synthetic sequence. The unprotected route (Route A) is highly optimized and efficient for large-scale production due to its high yields and use of a basic starting material.[4] However, the Boc-protected route (Route B) offers greater flexibility for the synthesis of diverse fentanyl analogs. The Boc group acts as a reliable protecting group, allowing for selective reactions on other parts of the molecule before its removal and subsequent functionalization of the piperidine nitrogen.[5] This control can be invaluable in a research and development setting where the synthesis of a library of compounds is often the goal.
Case Study 2: Synthesis of Antipsychotics - Ketanserin and Risperidone
4-(4-Fluorobenzoyl)piperidine is a cornerstone in the synthesis of the atypical antipsychotic and antihypertensive agent, Ketanserin.[6] We will examine a high-yield synthesis of Ketanserin and compare the synthetic strategy to that of Risperidone, another prominent atypical antipsychotic.
Synthetic Pathway Overview:
Caption: Comparative synthetic workflows for Ketanserin and Risperidone.
Data Summary: Antipsychotic Synthesis
| Feature | Ketanserin Synthesis | Risperidone Synthesis | Key Comparison Points |
| Piperidine Intermediate | 4-(4-Fluorobenzoyl)piperidine HCl | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | Both are complex piperidine derivatives, highlighting the importance of this scaffold in antipsychotic drug design. |
| Key Reaction | Condensation | N-Alkylation | Both are efficient coupling reactions. |
| Reported Yield | 92.6% (crude) [2] | 93.2% [7] | Both syntheses demonstrate high efficiency in the key coupling step. |
| Purity | High purity after recrystallization (>99.90%).[2] | High purity after purification (99.5%).[7] | Both routes yield final products of high pharmaceutical-grade purity. |
| Reaction Conditions | Sodium carbonate, 4-methyl-2-pentanone, 100±2°C, 72 hours.[2] | Sodium carbonate, water, 110-120°C, 40 minutes.[7] | The Risperidone synthesis is notably faster. |
Expertise & Experience Insights:
The synthesis of both Ketanserin and Risperidone showcases the convergence of complex, pre-functionalized intermediates to rapidly assemble the final drug molecule. The high yield of the condensation reaction to form Ketanserin underscores the utility of 4-(4-fluorobenzoyl)piperidine as a robust and reliable building block.[2] The fluorine substitution is a key feature of the final drug, and its incorporation at an early stage via this intermediate is a highly efficient strategy.
The Risperidone synthesis, while utilizing a different piperidine core, follows a similar logic of coupling two advanced intermediates.[7] The choice of the specific piperidine derivative is dictated by the desired final structure and its interaction with the biological target. This highlights a crucial aspect of drug development: the synthetic accessibility of a diverse range of functionalized piperidine intermediates is essential for exploring structure-activity relationships (SAR).
Experimental Protocols
Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine (Precursor to 4-(4-Fluorobenzoyl)piperidine)
This protocol describes a Friedel-Crafts acylation, a fundamental reaction for the synthesis of aryl ketones.
Materials:
-
1-acetylisonipecotoyl chloride (70 g)
-
Aluminum chloride (93.0 g)
-
Fluorobenzene (150 ml)
-
Ice
-
Chloroform
-
Ligroin
-
Diisopropyl ether
Procedure:
-
To a stirring mixture of aluminum chloride in fluorobenzene, slowly add 1-acetylisonipecotoyl chloride.
-
After the addition is complete, reflux the mixture for one hour.[8]
-
Pour the reaction mixture onto ice.
-
Separate the two resulting layers.
-
Extract the aqueous layer twice with chloroform.
-
Combine the chloroform extracts with the initially separated fluorobenzene layer.
-
Dry the organic solution and concentrate it under reduced pressure to yield a crystalline white solid.[8]
-
Recrystallize the solid from a ligroin-diisopropyl ether mixture to obtain pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[8]
Synthesis of N-Boc-4-piperidone
This protocol details the protection of the piperidine nitrogen, a common strategy to control its reactivity.
Materials:
-
4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol)
-
Methanol (300 mL)
-
Triethylamine (19.2 g, 190 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (34 g, 168 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.4 g, 3 mmol)
-
Dichloromethane (100 mL)
-
2M HCl (140 mL)
-
Saturated Na₂CO₃ solution (70 mL)
-
Saturated NaCl solution (50 mL)
-
Na₂SO₄
Procedure:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride in methanol, add triethylamine and stir for 5 minutes.[9]
-
Add Boc₂O in portions over a 5-minute period, followed by DMAP.
-
Stir the solution at ambient temperature for 20 hours.[9]
-
Remove the methanol under reduced pressure.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic phase sequentially with 2M HCl, saturated Na₂CO₃ solution, and saturated NaCl solution.[9]
-
Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid in quantitative yield.[9]
Conclusion
4-(4-Fluorobenzoyl)piperidine stands out as a highly effective and versatile synthetic intermediate, particularly in the synthesis of CNS-active pharmaceuticals. Its performance in the high-yield synthesis of Ketanserin demonstrates its reliability and strategic importance. When benchmarked against alternatives like N-Boc-4-piperidone in the context of Fentanyl synthesis, it becomes clear that the choice of intermediate is highly dependent on the overall synthetic strategy. For large-scale, cost-effective production of a specific target, an unprotected intermediate like 4-piperidone in a highly optimized route may be preferable. However, for research and development, where flexibility and the synthesis of multiple analogs are paramount, a protected intermediate like N-Boc-4-piperidone offers significant advantages in controlling reactivity.
Ultimately, the selection of a synthetic intermediate is a multifaceted decision that requires a thorough understanding of the reaction chemistry, the cost and availability of starting materials, and the long-term goals of the project. This guide provides the data and insights to empower researchers and drug development professionals to make informed decisions, leveraging the unique advantages of 4-(4-Fluorobenzoyl)piperidine and other key piperidine-based intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. CN106866625B - The preparation method of ketanserin - Google Patents [patents.google.com]
- 3. Ketanserin, R-41468, Perketal, Taseron, Serefrex, Sufrexal-药物合成数据库 [drugfuture.com]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Ketanserin | C22H22FN3O3 | CID 3822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of 4-(4-Fluorobenzoyl)piperidine Hydrochloride: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper management and disposal of surplus or waste compounds like 4-(4-Fluorobenzoyl)piperidine hydrochloride are not merely regulatory hurdles but are fundamental to ensuring a safe and sustainable laboratory environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Compound: Hazard Profile and Incompatibilities
Before any disposal protocol can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified as a hazardous substance.
According to its Safety Data Sheet (SDS), the primary hazards include:
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3) , which may cause respiratory irritation.[1][2]
These classifications necessitate careful handling to avoid direct contact and inhalation. The causality is clear: exposure can lead to immediate and uncomfortable, if not debilitating, physiological responses.
Critical Incompatibilities: This compound must be segregated from strong oxidizing agents, strong acids, and strong bases.[1] Co-mingling with these substances can trigger unintended and potentially vigorous chemical reactions, compromising the integrity of waste containers and the safety of laboratory personnel.
| Hazard Classification | Potential Effect | Source |
| Skin Corrosion/Irritation | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity | May cause respiratory irritation | [1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is a self-validating system for safety and compliance.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the appropriate PPE is worn. This is a non-negotiable first line of defense.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or goggles.[1]
-
Skin and Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH-approved respirator.[3]
Step 2: Waste Characterization and Segregation
This is the most critical phase of the disposal process, directly impacting safety and cost. As a halogenated organic compound, this compound must be segregated from other waste streams.[4][5][6]
-
Why Segregate? The fluorine atom places this compound in the "halogenated organic" category.[4] These wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated solvents can contaminate a larger volume of waste, increasing disposal costs and environmental burden.[6] Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.[7]
Step 3: Containerization and Labeling
Proper containment is essential to prevent environmental release and ensure safe transport.
-
Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice, provided it is in good condition.[7][8] If a different container is used, it must be clean, dry, and have a secure, leak-proof lid.[9][10] Plastic containers are generally preferred for many chemical wastes.[11]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[7][11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Conditions: Store the waste container in a cool, dry, and well-ventilated location.[2] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9][14]
-
Inspections: Regularly inspect the SAA for any signs of container degradation or leakage.[7][10]
Step 5: Arranging for Disposal
Disposal of hazardous waste must be conducted through a licensed and approved waste disposal contractor.
-
Regulatory Compliance: The entire process, from generation to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] Institutions must have protocols in place that align with these federal, state, and local regulations.[11]
-
Documentation: Maintain meticulous records of the waste generated and its disposal, often in the form of a hazardous waste manifest.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Mitigating Risks: Spill and Exposure Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill Cleanup: For a small spill, ensure the area is well-ventilated.[1] Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek immediate medical attention.[1][16]
-
Skin: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility that extends beyond the bench.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. actenviro.com [actenviro.com]
- 15. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
